molecular formula C44H59ClN4O14S2 B10818523 SPP-DM1

SPP-DM1

Katalognummer: B10818523
Molekulargewicht: 967.5 g/mol
InChI-Schlüssel: ZMOVORWFEGTIJA-MUZJBSEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

SPP-DM1 is a useful research compound. Its molecular formula is C44H59ClN4O14S2 and its molecular weight is 967.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C44H59ClN4O14S2

Molekulargewicht

967.5 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate

InChI

InChI=1S/C44H59ClN4O14S2/c1-24-11-10-12-32(59-9)44(57)23-31(60-42(56)46-44)26(3)40-43(5,62-40)33(22-37(53)48(7)29-20-28(19-24)21-30(58-8)39(29)45)61-41(55)27(4)47(6)34(50)17-18-64-65-25(2)13-16-38(54)63-49-35(51)14-15-36(49)52/h10-12,20-21,25-27,31-33,40,57H,13-19,22-23H2,1-9H3,(H,46,56)/b12-10+,24-11+/t25?,26-,27+,31+,32-,33+,40+,43+,44+/m1/s1

InChI-Schlüssel

ZMOVORWFEGTIJA-MUZJBSEYSA-N

Isomerische SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O

Kanonische SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SPP-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the core mechanism of action of antibody-drug conjugates (ADCs) utilizing the succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker and the cytotoxic maytansinoid payload, DM1. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to SPP-DM1 ADCs

Antibody-drug conjugates are a class of targeted therapies designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2] An this compound ADC is comprised of three key components:

  • A monoclonal antibody (mAb) engineered to specifically recognize and bind to a tumor-associated antigen on the surface of cancer cells.[3]

  • The cytotoxic payload DM1 , a derivative of maytansine, which is a potent microtubule-disrupting agent.[4][5]

  • A cleavable SPP linker that covalently connects the DM1 payload to the antibody. This linker is designed to be stable in systemic circulation but is susceptible to cleavage within the intracellular environment of the target cell.[1][3]

The therapeutic strategy of this compound ADCs is predicated on the targeted delivery of DM1 to antigen-expressing tumor cells, leading to their selective destruction.[1]

Core Mechanism of Action

The anti-tumor activity of an this compound ADC is a sequential, multi-step process that begins with antigen recognition and culminates in apoptosis of the target cancer cell.[3]

Binding and Internalization

The process is initiated when the mAb component of the ADC binds with high specificity to its target antigen on the cancer cell surface.[1] For instance, in HER2-positive cancers, an anti-HER2 antibody would be used.[1] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire ADC-antigen complex, internalizing it into an endosome.[1][3]

Intracellular Trafficking and Payload Release

Following internalization, the endosome containing the ADC-antigen complex undergoes maturation and fuses with a lysosome.[3] The lysosome provides a highly acidic and enzyme-rich environment.[3] Within this environment, the SPP linker is cleaved, liberating the active DM1 payload from the antibody into the cytoplasm.[3][4] Studies have identified the lysine-linker-maytansinoid adduct (DM1-SPP-lysine) as the primary metabolite that accumulates within the cells following this process.[4]

Microtubule Disruption and Cytotoxicity

Once released into the cytoplasm, the free DM1 exerts its potent cytotoxic effects.[4] DM1 is a maytansinoid that acts as a microtubule end poison.[4] It binds with high affinity to the tips of microtubules, the fundamental protein components of the cellular cytoskeleton.[3][4] This binding potently suppresses microtubule dynamics by inhibiting both their growth (polymerization) and shortening.[3][4] This disruption of the microtubule network is the central cytotoxic action of DM1.[4]

Cell Cycle Arrest and Apoptosis

The integrity and dynamic nature of the microtubule network are critical for the formation of the mitotic spindle during cell division.[3] By disrupting microtubule dynamics, DM1 interferes with proper spindle formation, leading to cell cycle arrest in the G2/M phase.[3] Prolonged arrest at this checkpoint ultimately triggers programmed cell death, or apoptosis, often through a process known as mitotic catastrophe.[3]

cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome with ADC-Antigen Complex Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Lysosomal Trafficking DM1 Released DM1 Payload Lysosome->DM1 4. Linker Cleavage & Payload Release Tubulin Tubulin DM1->Tubulin 5. Binds to Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules Arrest G2/M Cell Cycle Arrest Microtubules->Arrest 6. Mitotic Spindle Interference Apoptosis Apoptosis Arrest->Apoptosis 7. Induction of Apoptosis

Figure 1: Overall mechanism of action of an this compound ADC.

Signaling Pathway: Microtubule Disruption Cascade

The release of DM1 initiates a specific signaling cascade centered on the disruption of the cellular cytoskeleton, which is critical for cell division and survival.

G DM1 Cytosolic DM1 Tubulin Tubulin Dimers DM1->Tubulin Binds to tubulin at microtubule tips MT_Dynamics Suppression of Microtubule Dynamics (Inhibition of Polymerization) Tubulin->MT_Dynamics Mitotic_Spindle Defective Mitotic Spindle Formation MT_Dynamics->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis (Mitotic Catastrophe) G2M_Arrest->Apoptosis

Figure 2: DM1-induced signaling cascade leading to apoptosis.

Quantitative Data Summary

The efficacy of this compound ADCs has been quantified in various preclinical studies. The tables below summarize key data points.

Table 1: Molecular Binding and Activity

Parameter Value Description Source
KD (S-methyl-DM1) 0.1 µmol/L Dissociation constant for the binding of S-methyl-DM1 to high-affinity sites on microtubules. [4]

| Microtubule Dynamicity Suppression | 86% | Overall suppression of microtubule dynamicity after 24 hours of incubation with an anti-EpCAM-SPP-DM1 conjugate. |[4] |

Table 2: In Vivo Efficacy in Non-Hodgkin Lymphoma (NHL) Xenograft Models

ADC Target Cell Line Dosing Regimen Vehicle/Control Source
Anti-CD19-SPP-DM1 RAJI 5 mg ADC/kg PBS, nonbinding trastuzumab [2]
Anti-CD20-SPP-DM1 Granta-519 5 mg ADC/kg PBS, nonbinding trastuzumab [2]

| Anti-CD22-SPP-DM1 | BJAB-luc | ~5 mg ADC/kg | PBS, nonbinding trastuzumab |[2] |

Experimental Protocols

The preclinical evaluation of this compound ADCs involves a range of standardized assays to determine their potency and efficacy.

IC50 Determination for Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound ADC, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[1]

Methodology:

  • Cell Culture: Target-positive (e.g., HER2-positive) and target-negative cancer cell lines are cultured under standard conditions.[1]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: A serial dilution of the this compound ADC is prepared and added to the wells. Control wells receive vehicle or a non-targeting ADC.

  • Incubation: The plates are incubated for a defined period (e.g., 72-96 hours) to allow for the cytotoxic effects to manifest.

  • Viability Assay: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®).

  • Data Analysis: The absorbance or fluorescence data is normalized to the untreated controls. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Target and Control Cells B 2. Seed Cells in 96-well Plates A->B C 3. Prepare Serial Dilutions of ADC B->C D 4. Treat Cells with ADC Dilutions C->D E 5. Incubate for 72-96 hours D->E F 6. Add Viability Reagent (e.g., MTT) E->F G 7. Measure Signal (e.g., Absorbance) F->G H 8. Plot Dose-Response Curve & Calculate IC50 G->H

Figure 3: General experimental workflow for an IC50 cytotoxicity assay.

Conclusion

The this compound ADC platform represents a sophisticated and effective strategy for targeted cancer therapy. Its mechanism of action relies on the precise delivery of the potent microtubule inhibitor, DM1, to antigen-expressing tumor cells. Through a sequence of binding, internalization, and intracellular payload release, this compound ADCs induce cell cycle arrest and apoptosis, leading to tumor cell death. The stability of the SPP linker in circulation combined with its efficient cleavage within the lysosome ensures a targeted release of the cytotoxic payload, optimizing the therapeutic index. Understanding this detailed mechanism is fundamental for the continued development and optimization of this important class of anti-cancer agents.

References

An In-Depth Technical Guide to SPP-DM1 Linker Chemistry and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SPP-DM1 linker-drug conjugate, a critical component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document details the chemistry of the SPP linker, the structure of the potent cytotoxic agent DM1, the mechanism of their conjugation to monoclonal antibodies, and the intracellular release of the therapeutic payload. Furthermore, this guide includes detailed experimental protocols and quantitative data to support researchers in the synthesis, characterization, and evaluation of this compound based ADCs.

Introduction to this compound in Antibody-Drug Conjugates

Antibody-drug conjugates are a transformative class of biopharmaceutical drugs engineered for the targeted treatment of cancer.[1] These complex molecules consist of a monoclonal antibody that specifically targets a tumor-associated antigen, covalently linked to a highly potent cytotoxic agent.[1] The this compound system is a key technology in this field, enabling the conditional release of the microtubule-disrupting agent, DM1, within tumor cells.[1] The SPP linker is a cleavable linker, designed to be stable in the bloodstream and to release the cytotoxic payload only under the specific reducing conditions found inside the target cell.[1] This targeted release is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the ADC.[1]

Chemistry and Structure of the this compound Conjugate

The this compound linker-drug conjugate is comprised of two main components: the SPP linker and the DM1 payload.[1]

The SPP Linker: N-succinimidyl 4-(2-pyridyldithio)pentanoate

The SPP linker is a heterobifunctional crosslinker containing two distinct reactive groups:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond.[1]

  • Pyridyl disulfide group: This group forms a disulfide bond with a thiol-containing payload like DM1.[1] This disulfide bond is susceptible to cleavage in the reducing environment of the cell's cytoplasm.[1]

The DM1 Payload: A Potent Maytansinoid

DM1, also known as mertansine, is a derivative of the natural product maytansine, a potent anti-mitotic agent.[1][2] It is a thiol-containing maytansinoid that has been pivotal in the advancement of ADCs.[2] DM1 exerts its cytotoxic effect by binding to tubulin and inhibiting the assembly of microtubules, which are critical for cell division.[1][2] This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis of the cancer cell.[1][2] For conjugation to the SPP linker, DM1 is modified to contain a reactive thiol group.[1]

Table 1: Physicochemical Properties of DM1

PropertyValueReference
Chemical Formula C35H48ClN3O10S[2]
Molecular Weight 738.29 g/mol [2]
CAS Number 139504-50-0[2]
Synonyms Mertansine, N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine[2]
Solubility Soluble in DMF, DMSO, Ethanol[2]

Mechanism of Action of an this compound ADC

The therapeutic action of an this compound ADC is a multi-step process designed for targeted cell killing.

ADC_Mechanism_of_Action Mechanism of Action of an this compound ADC ADC This compound ADC in Bloodstream Binding 1. Binding to Tumor Cell Antigen ADC->Binding TumorCell Tumor Cell with Target Antigen Internalization 2. Internalization via Receptor-Mediated Endocytosis TumorCell->Internalization Binding->TumorCell Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Reductive Cleavage of Disulfide Bond Lysosome->Cleavage DM1_Release Released DM1 Cleavage->DM1_Release Tubulin Tubulin DM1_Release->Tubulin MicrotubuleDisruption 5. Inhibition of Microtubule Assembly Tubulin->MicrotubuleDisruption Apoptosis 6. Mitotic Arrest & Apoptosis MicrotubuleDisruption->Apoptosis

Mechanism of action of an antibody-DM1 conjugate.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound ADCs.

Synthesis of this compound Antibody-Drug Conjugate

The conjugation process involves the reaction of the SPP linker with the antibody, followed by the reaction with the DM1 payload.[3]

Conjugation_Workflow This compound ADC Synthesis Workflow Antibody Monoclonal Antibody in Buffer (e.g., PBS) Reaction1 Step 1: Antibody-Linker Reaction (Molar excess of linker) Antibody->Reaction1 SPP_Linker SPP Linker (in DMF or DMSO) SPP_Linker->Reaction1 Purification1 Purification (e.g., Desalting Column) Reaction1->Purification1 Antibody_SPP Antibody-SPP Conjugate Purification1->Antibody_SPP Reaction2 Step 2: Conjugation with DM1 (Disulfide Exchange) Antibody_SPP->Reaction2 DM1 DM1 Payload (Thiol-containing) DM1->Reaction2 Purification2 Purification (e.g., SEC-HPLC) Reaction2->Purification2 ADC Purified this compound ADC Purification2->ADC

Workflow for this compound ADC synthesis.

Protocol:

  • Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of at least 0.5 mg/mL.[4]

  • Linker Addition: Dissolve the SPP linker in a co-solvent like DMF or DMSO to a stock concentration of 10-20 mM.[1] Add the SPP linker solution to the antibody solution at a molar ratio of approximately 5-10 fold excess of linker to antibody.[1]

  • Reaction: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Removal of Excess Linker: Remove the unreacted SPP linker using a desalting column.

  • DM1 Conjugation: Add the thiol-containing DM1 payload to the antibody-SPP conjugate. The reaction proceeds via disulfide exchange.

  • Purification: Purify the resulting ADC from unconjugated DM1 and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[4]

Table 2: Recommended Parameters for this compound Conjugation

ParameterRecommended Range/ConsiderationPotential Issue if Not OptimalReference
Antibody Purity >95%Competing reactions from impurities[4]
Antibody Concentration >0.5 mg/mLDilute reaction, slow kinetics[4]
This compound:Antibody Molar Ratio Titrate to find optimal ratioLow DAR or ADC aggregation[4]
Conjugation pH 6.5 - 7.5Maleimide hydrolysis or low thiol reactivity[4]
Characterization of this compound ADCs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

4.2.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that influences both the efficacy and safety of the ADC.[5]

Protocol using UV-Vis Spectrophotometry:

  • Sample Preparation: Prepare a solution of the purified this compound ADC in a suitable buffer (e.g., PBS).

  • Absorbance Measurement: Measure the absorbance of the solution at 280 nm (A280) and 252 nm (A252) using a spectrophotometer.[5]

  • Calculation: Calculate the concentration of the antibody and the drug using their respective extinction coefficients, correcting for the contribution of the drug's absorbance at 280 nm and the antibody's absorbance at 252 nm.[5]

Protocol using Mass Spectrometry (MS):

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains.[5] For lysine-conjugated ADCs, deglycosylation can simplify the mass spectrum.[3]

  • Analysis: Use size-exclusion chromatography coupled online with electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) to determine the mass of the different ADC species.[3]

  • DAR Calculation: The number of conjugated DM1 molecules can be determined from the mass difference between the conjugated and unconjugated antibody chains.[6]

4.2.2. Purity and Aggregation Analysis

Protocol using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC):

  • Sample Injection: Inject the purified ADC sample onto an SEC-HPLC column.

  • Elution: Elute the sample with a suitable mobile phase.

  • Detection: Monitor the elution profile using a UV detector.

  • Analysis: The presence of high molecular weight species indicates aggregation, while the main peak represents the monomeric ADC. The percentage of monomer can be calculated from the peak areas.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of the this compound ADC in cancer cell lines.[7]

MTT_Assay_Workflow In Vitro Cytotoxicity (MTT) Assay Workflow CellSeeding 1. Seed Cells in 96-well Plate Incubation1 Incubate Overnight CellSeeding->Incubation1 ADCTreatment 2. Treat with Serial Dilutions of ADC, Antibody, and Free DM1 Incubation1->ADCTreatment Incubation2 Incubate for 72-96 hours ADCTreatment->Incubation2 MTT_Addition 3. Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization 4. Add Solubilization Solution to Dissolve Formazan (B1609692) Incubation3->Solubilization Absorbance 5. Measure Absorbance at 570 nm Solubilization->Absorbance DataAnalysis 6. Calculate Cell Viability and Determine IC50 Absorbance->DataAnalysis

Workflow for an in vitro ADC cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[7]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1. Replace the culture medium with the diluted compounds.[7]

  • Incubation: Incubate the plate for 72-96 hours.[7]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[7]

  • Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]

Plasma Stability Assay

This assay evaluates the stability of the ADC and the potential for premature drug release in plasma.

Protocol:

  • Incubation: Incubate the this compound ADC in plasma at 37°C.

  • Time-Point Collection: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).[8]

  • Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of intact ADC and free DM1 over time.[8] This data is crucial for understanding the kinetics of linker cleavage.[8]

Troubleshooting Common Issues

This section addresses potential challenges during the development of this compound ADCs.

Troubleshooting_Workflow Troubleshooting Low Conjugation Efficiency Problem Low DAR and Poor Yield Cause1 Reagent Quality/ Storage Issues Problem->Cause1 Cause2 Suboptimal Antibody Reduction (if applicable) Problem->Cause2 Cause3 Suboptimal Conjugation Reaction Conditions Problem->Cause3 Solution1 Verify Reagent Integrity and Storage Conditions Cause1->Solution1 Solution2 Optimize Reducing Agent, Temperature, and Time Cause2->Solution2 Solution3 Optimize pH, Molar Ratio, and Reaction Time Cause3->Solution3

Troubleshooting workflow for low this compound conjugation efficiency.

Issue: Low Drug-to-Antibody Ratio (DAR)

  • Potential Cause: Inefficient reaction between the linker and the antibody or between the antibody-linker and DM1.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the SPP linker and DM1 have been stored correctly to prevent degradation.[4]

    • Optimize Molar Ratios: Titrate the molar ratio of linker to antibody and DM1 to antibody to find the optimal conditions that maximize DAR without causing aggregation.[4]

    • Control pH: Maintain the pH of the reaction buffer between 6.5 and 7.5 for optimal thiol-maleimide chemistry, if applicable, or for the stability of the NHS ester.[4]

Issue: Premature Cleavage of the SPP Linker

  • Potential Cause: The disulfide bond in the SPP linker is susceptible to reduction by agents in the plasma.[8]

  • Troubleshooting Steps:

    • Evaluate Linker Chemistry: For applications requiring higher plasma stability, consider linkers with increased steric hindrance around the disulfide bond.[8]

    • Quantify Payload Release: Perform in vitro plasma stability assays to determine the rate of premature drug release.[8]

Issue: ADC Aggregation

  • Potential Cause: The hydrophobicity of the DM1 payload can lead to aggregation, especially at higher DARs.[8]

  • Troubleshooting Steps:

    • Optimize DAR: A lower average DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.[8]

    • Formulation Development: Investigate different buffer conditions and excipients to improve the solubility and stability of the ADC.

Conclusion

The this compound linker-drug conjugate system is a well-established and effective platform for the development of antibody-drug conjugates. Its cleavable disulfide bond allows for the targeted intracellular release of the potent cytotoxic agent DM1, leading to significant anti-tumor activity.[1] A thorough understanding of the chemistry, mechanism of action, and experimental protocols outlined in this guide is essential for the successful design, synthesis, and evaluation of novel this compound based ADCs for cancer therapy.

References

The Role of the SPP Linker in Antibody-Drug Conjugate Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's safety and efficacy. An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently release the active drug at the tumor site. This technical guide provides an in-depth analysis of the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker, a disulfide-based cleavable linker, and its role in the stability of ADCs.

The SPP Linker: Chemistry and Mechanism of Action

The SPP linker is a heterobifunctional crosslinker that connects to the antibody and the cytotoxic payload through distinct reactive moieties. The succinimidyl ester end of the SPP linker reacts with primary amines, such as the side chains of lysine (B10760008) residues on the surface of the antibody, to form a stable amide bond. The other end of the linker contains a pyridyldithio group, which reacts with a thiol group on the payload to form a disulfide bond.

The key feature of the SPP linker is its cleavable disulfide bond. This bond is relatively stable in the oxidizing environment of the bloodstream. However, upon internalization of the ADC into a target tumor cell, the disulfide bond is readily cleaved in the highly reducing intracellular environment, where the concentration of reducing agents like glutathione (B108866) is significantly higher. This cleavage releases the cytotoxic payload in its active form, leading to targeted cell death.

dot

SPP_Linker_Chemistry cluster_reactants Reactants cluster_conjugation Conjugation cluster_release Payload Release (intracellular) Antibody Antibody (with Lysine residue) Conjugated_ADC SPP-Linked ADC Antibody->Conjugated_ADC Amide bond formation (Lysine amine + NHS ester) SPP_Linker SPP Linker (Succinimidyl-4-(2-pyridyldithio)pentanoate) SPP_Linker->Conjugated_ADC Payload Thiol-containing Payload Payload->Conjugated_ADC Disulfide bond formation (Payload thiol + Pyridyldithio) Released_Payload Active Payload Conjugated_ADC->Released_Payload Disulfide bond cleavage (Reducing environment, e.g., Glutathione) Cleaved_Linker Cleaved Linker Conjugated_ADC->Cleaved_Linker

Caption: Chemical conjugation of an antibody and a thiol-containing payload using the SPP linker.

Impact of the SPP Linker on ADC Stability

The stability of the linker is a critical attribute of an ADC, directly influencing its pharmacokinetic profile, therapeutic index, and overall safety. The disulfide bond in the SPP linker is susceptible to premature cleavage in the plasma, which can be influenced by factors such as steric hindrance around the disulfide bond and the specific plasma environment.

In Vitro Plasma Stability

In vitro plasma stability assays are essential for evaluating the propensity of an ADC to prematurely release its payload. These assays typically involve incubating the ADC in plasma from various species (e.g., mouse, rat, monkey, human) at 37°C over a period of time and monitoring the change in the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload loss.

Table 1: In Vitro Plasma Stability of DM1-Conjugated ADCs with Different Linkers

Time (hours)SPP-DM1 (% Intact ADC)SPDB-DM1 (Hindered Disulfide) (% Intact ADC)SMCC-DM1 (Non-cleavable) (% Intact ADC)
0100100100
248595>98
487090>98
726085>98
1684075>95

Note: Data is representative and compiled from various sources. Actual values may vary depending on the specific antibody, payload, and experimental conditions.

The data in Table 1 illustrates that the SPP linker is less stable in plasma compared to a more sterically hindered disulfide linker (SPDB) and a non-cleavable linker (SMCC).[1] This highlights the importance of linker design in modulating ADC stability.

In Vivo Pharmacokinetics

The in vivo stability of an ADC is reflected in its pharmacokinetic parameters, such as clearance and half-life. ADCs with less stable linkers tend to have faster clearance of the conjugated antibody and a shorter half-life of the intact ADC.

Table 2: Pharmacokinetic Parameters of anti-CD22 and anti-HER2 ADCs with this compound and MCC-DM1 Linkers in Rodents

Antibody TargetLinker-PayloadSpeciesADC Clearance (mL/day/kg)Total Antibody Clearance (mL/day/kg)
anti-CD22This compoundRat15.66.8
anti-CD22MCC-DM1Rat7.96.5
anti-HER2This compoundMouse18.28.1
anti-HER2MCC-DM1Mouse9.58.0

Source: Adapted from literature data.[2]

The data in Table 2 shows that for both anti-CD22 and anti-HER2 antibodies, the ADC clearance was faster for the this compound conjugates compared to the MCC-DM1 conjugates, while the total antibody clearance remained similar.[2] This suggests that the SPP linker leads to a more rapid loss of the payload in vivo.

Experimental Protocols

Accurate assessment of ADC stability is crucial for the selection of optimal linker-payload combinations. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma.

Materials:

  • Test ADC

  • Frozen plasma (e.g., mouse, rat, human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • ADC Incubation: Thaw plasma at 37°C. Spike the test ADC into the plasma to a final concentration of, for example, 100 µg/mL. Incubate at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots of the plasma-ADC mixture and immediately freeze at -80°C to stop the reaction.

  • Immunoaffinity Capture: Thaw the plasma samples. Add Protein A or G magnetic beads to capture the ADC. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with wash buffer to remove non-specifically bound plasma proteins.

  • Elution: Add elution buffer to the beads and incubate for 5-10 minutes to release the ADC. Pellet the beads and collect the eluate. Immediately neutralize the eluate with neutralization buffer.

  • Sample Analysis: Analyze the eluted ADC samples by LC-MS to determine the average DAR.

dot

Plasma_Stability_Workflow start Start adc_incubation Incubate ADC in Plasma at 37°C start->adc_incubation time_points Collect Aliquots at Various Time Points adc_incubation->time_points immuno_capture Immunoaffinity Capture of ADC (e.g., Protein A/G beads) time_points->immuno_capture washing Wash to Remove Non-specific Proteins immuno_capture->washing elution Elute Captured ADC washing->elution analysis Analyze by LC-MS to Determine Average DAR elution->analysis end End analysis->end

Caption: Experimental workflow for the in vitro plasma stability assay.

Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

Objective: To quantify the distribution of different drug-loaded species and calculate the average DAR.

Procedure:

  • Sample Preparation: The eluted ADC sample from the plasma stability assay is used. For analysis of the intact ADC, the sample is diluted in an appropriate buffer. For reduced analysis, the sample is treated with a reducing agent (e.g., DTT) to separate the heavy and light chains.

  • LC Separation: Inject the prepared sample onto a reverse-phase HPLC column (e.g., C4 or C8). Use a gradient of increasing organic solvent (e.g., acetonitrile) to separate the different ADC species based on their hydrophobicity.

  • MS Detection: The eluent from the HPLC is introduced into a high-resolution mass spectrometer. The mass-to-charge ratio (m/z) of the different ADC species is measured.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the relative abundance of each species from the peak areas in the chromatogram. The average DAR is then calculated as the weighted average of the different DAR species.

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of an SPP-linked ADC is dependent on a cascade of events, beginning with systemic circulation and culminating in the targeted killing of cancer cells.

dot

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Intracellular Trafficking cluster_release_action Payload Release and Action ADC_circulating SPP-linked ADC in Bloodstream Binding ADC binds to Tumor Cell Antigen ADC_circulating->Binding Tumor_cell Tumor Cell (Antigen Expression) Internalization Internalization via Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_release Disulfide Cleavage (High Glutathione) Lysosome->Payload_release Active_payload Active Payload Payload_release->Active_payload Cell_death Apoptosis/Cell Death Active_payload->Cell_death

Caption: Mechanism of action of an SPP-linked ADC.

Conclusion

The SPP linker, with its cleavable disulfide bond, offers a mechanism for the targeted intracellular release of cytotoxic payloads. However, its stability in the systemic circulation is a critical consideration in ADC design. As demonstrated by in vitro and in vivo data, the SPP linker is more susceptible to premature cleavage compared to non-cleavable linkers or more sterically hindered disulfide linkers. This can lead to faster clearance and potential off-target toxicity. Therefore, a thorough evaluation of linker stability using the experimental protocols outlined in this guide is essential for the development of safe and effective ADCs. The choice of linker must be carefully optimized to strike the right balance between stability in circulation and efficient payload release within the tumor microenvironment.

References

The Cytotoxic Effects of DM1 on Microtubules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DM1, a potent maytansinoid derivative, is a highly effective anti-mitotic agent that exerts its cytotoxic effects by disrupting microtubule dynamics. As a key payload in antibody-drug conjugates (ADCs) such as ado-trastuzumab emtansine (T-DM1), a comprehensive understanding of its mechanism of action at the molecular and cellular level is critical for the development of novel cancer therapeutics. This technical guide provides an in-depth overview of the cytotoxic effects of DM1 on microtubules, including its binding characteristics to tubulin, its profound impact on microtubule dynamic instability, and the downstream consequences leading to cell cycle arrest and apoptosis. Detailed experimental protocols for key assays and quantitative data are presented to serve as a valuable resource for researchers in the field.

Mechanism of Action of DM1

DM1, and its active metabolites like S-methyl-DM1, are powerful microtubule-targeted compounds that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[1] The primary mechanism of action of DM1 involves its direct interaction with tubulin, the fundamental building block of microtubules.

Binding to Tubulin and Microtubules

DM1 binds to β-tubulin at a site distinct from the vinca (B1221190) alkaloid-binding site, thereby interfering with the formation of longitudinal tubulin interactions necessary for microtubule polymerization.[2] This binding has been quantified, with DM1 and its parent compound maytansine (B1676224) exhibiting similar high-affinity binding to soluble tubulin. However, the affinity of S-methyl-DM1 for high-affinity sites on microtubules is significantly greater, suggesting a preferential binding to microtubule ends.[1][3] This high-affinity binding at the microtubule ends is believed to be the primary driver for the suppression of microtubule dynamic instability.[1][4]

Suppression of Microtubule Dynamics

At nanomolar concentrations, DM1 and its metabolites potently suppress the dynamic instability of microtubules, a process essential for proper mitotic spindle function and chromosome segregation.[3][4] This suppression is characterized by a significant reduction in both the growth and shortening rates and lengths of microtubules.[3] The overall dynamicity, which is a measure of the total tubulin exchange at the microtubule ends, is dramatically decreased.[3] For instance, at a concentration of 100 nmol/L, S-methyl-DM1 has been shown to suppress dynamicity by as much as 84%.[5] This potent suppression of microtubule dynamics, rather than causing gross microtubule depolymerization at low concentrations, is the key cytotoxic mechanism.[6]

Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by DM1 activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[7][8] This mitotic arrest prevents cell division and ultimately triggers programmed cell death, or apoptosis.[7][9] The concentrations of DM1 required to induce mitotic arrest are in the subnanomolar to low nanomolar range for many cancer cell lines.[3][6]

Quantitative Data on DM1's Effects

The following tables summarize key quantitative data regarding the interaction of DM1 and related compounds with tubulin and their effects on cell lines.

Table 1: Binding Constants of Maytansinoids to Tubulin and Microtubules

CompoundBinding TargetDissociation Constant (KD)Reference
MaytansineSoluble Tubulin0.86 ± 0.23 µmol/L[7]
S-methyl-DM1Soluble Tubulin0.93 ± 0.22 µmol/L[7]
S-methyl-DM1High-affinity sites on Microtubules0.1 ± 0.05 µmol/L[1][3]

Table 2: Effects of Maytansinoids on Microtubule Dynamic Instability in vitro (at 100 nmol/L)

| Parameter | Maytansine (% change from control) | S-methyl-DM1 (% change from control) | S-methyl-DM4 (% change from control) | Reference | |---|---|---|---| | Growth Rate | -35% | Not specified | Not specified |[5] | | Shortening Rate | -35% | -70% | Not specified |[5] | | Shortening Length | -40% | -60% | Not specified |[5] | | Catastrophe Frequency | -30% | -90% | Not specified |[5] | | Dynamicity | -45% | -84% | -73% |[5] |

Table 3: IC50 Values for G2/M Arrest and Cell Proliferation Inhibition by DM1 and T-DM1 in Various Cancer Cell Lines

CompoundCell LineIC50 for G2/M ArrestIC50 for Proliferation InhibitionReference
MaytansineMCF7310 pmol/LNot specified[3]
S-methyl DM1MCF7340 pmol/LNot specified[3]
DM1Biliary Tract Cancer Cell Lines (average)Not specified0.79–7.2 nM[10]
T-DM1KMCH-1 (High HER2)Induces M phase arrest0.031 µg/mL[10]
T-DM1Mz-ChA-1 (High HER2)Induces M phase arrest1.3 µg/mL[10]
T-DM1KKU-100 (Low HER2)No significant efficacy4.3 µg/mL[10]
T-DM1MDA-MB-361 (Parental)Induces G2/M arrest~0.08 nmol/L[8]
T-DM1MDA-MB-361 (T-DM1 Resistant)G2/M arrest maintained~0.4 nmol/L[8]
T-DM1SK-BR-3Induces G2/M arrest0.007 - 0.018 µg/mL[2][11]
T-DM1BT-474Induces G2/M arrest0.085 - 0.148 µg/mL[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of DM1 on the polymerization of purified tubulin by monitoring the increase in turbidity.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM in water)

  • Glycerol

  • DM1 stock solution (in DMSO)

  • Positive control (e.g., Nocodazole)

  • Vehicle control (DMSO)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold GTB. Keep on ice and use within 1 hour.

    • Prepare a 10 mM stock solution of GTP in water.

  • Reaction Setup (on ice):

    • In a microcentrifuge tube, prepare the tubulin solution by diluting the 10 mg/mL stock to a final concentration of 3 mg/mL in GTB containing glycerol.

    • Add the desired concentrations of DM1 or controls (DMSO, Nocodazole) to the tubulin solution.

    • Initiate the polymerization by adding GTP to a final concentration of 1 mM.

  • Data Acquisition:

    • Immediately transfer the reaction mixtures to a 96-well plate pre-warmed to 37°C.

    • Measure the absorbance at 350 nm every minute for 60 minutes in a microplate reader set to 37°C.

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Determine the Vmax (maximum rate of polymerization) from the steepest slope of the linear portion of the curve.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DM1 concentration.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of DM1 on the microtubule network in cultured cells.

Materials:

  • Cells cultured on glass coverslips

  • DM1 stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with the desired concentrations of DM1 or vehicle control (DMSO) for the specified duration.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add the fixation solution and incubate for 10-15 minutes at room temperature (for paraformaldehyde) or -20°C (for methanol).

    • Wash the cells three times with PBS.

  • Permeabilization (if using paraformaldehyde fixation):

    • Add the permeabilization buffer and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Add the blocking buffer and incubate for 30-60 minutes at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Add the diluted secondary antibody and incubate for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS in the dark.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Microscopy:

    • Visualize the stained cells using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following DM1 treatment.

Materials:

  • Cultured cells

  • DM1 stock solution (in DMSO)

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of DM1 or vehicle control for the desired time period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Collect both floating and adherent cells.

    • Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate key concepts related to the cytotoxic effects of DM1.

DM1_Mechanism_of_Action cluster_cell Cancer Cell DM1 DM1 Tubulin α/β-Tubulin Dimers DM1->Tubulin Binds to β-tubulin Dynamic_Instability Suppressed Microtubule Dynamic Instability DM1->Dynamic_Instability Inhibits Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Defective Mitotic Spindle Dynamic_Instability->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of DM1-induced cytotoxicity.

Immunofluorescence_Workflow start Start cell_culture 1. Cell Culture on Coverslips start->cell_culture dm1_treatment 2. DM1 Treatment cell_culture->dm1_treatment fixation 3. Fixation dm1_treatment->fixation permeabilization 4. Permeabilization fixation->permeabilization blocking 5. Blocking permeabilization->blocking primary_ab 6. Primary Antibody Incubation (anti-tubulin) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (fluorophore-conjugated) primary_ab->secondary_ab mounting 8. Counterstaining & Mounting secondary_ab->mounting microscopy 9. Fluorescence Microscopy mounting->microscopy end End microscopy->end

Caption: Experimental workflow for immunofluorescence staining.

Apoptosis_Signaling_Pathway DM1 DM1/Maytansinoid Microtubule_Disruption Microtubule Disruption & Suppression of Dynamics DM1->Microtubule_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule_Disruption->SAC_Activation Mitotic_Arrest Prolonged Mitotic Arrest (G2/M Phase) SAC_Activation->Mitotic_Arrest Mitochondrial_Pathway Intrinsic Apoptotic Pathway Mitotic_Arrest->Mitochondrial_Pathway Caspase_Activation Caspase Cascade Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of DM1-induced apoptosis.

Conclusion

DM1 is a highly potent cytotoxic agent that targets a fundamental cellular process – microtubule dynamics. Its ability to bind to tubulin and suppress dynamic instability at subnanomolar concentrations leads to effective mitotic arrest and subsequent apoptosis in cancer cells. This detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is essential for the ongoing development and optimization of DM1-based therapeutics, particularly in the context of antibody-drug conjugates. The continued investigation into the nuances of DM1's interaction with the microtubule cytoskeleton will undoubtedly pave the way for more effective and targeted cancer therapies.

References

SPP-DM1 for Targeted Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the potential for highly specific delivery of potent cytotoxic agents to tumor cells while minimizing systemic toxicity. SPP-DM1 is an investigational ADC meticulously engineered for the targeted treatment of cancers overexpressing the Human Epidermal Growth Factor Receptor 2 (HER2). This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to aid in its evaluation and development.

This compound is composed of three key components: a humanized monoclonal antibody that specifically targets the HER2 receptor, the potent microtubule-disrupting agent DM1 (a maytansinoid derivative), and a cleavable linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP), which connects the antibody to the cytotoxic payload.[1] The strategic design of this compound aims to ensure stability in circulation and facilitate the specific release of DM1 within the lysosomal compartment of target cancer cells.

Mechanism of Action

The therapeutic efficacy of this compound is predicated on a multi-step process that begins with the specific recognition of HER2-overexpressing cancer cells and culminates in targeted cell death.

  • Binding to HER2: The antibody component of this compound binds with high affinity to the extracellular domain of the HER2 receptor on the surface of cancer cells.

  • Internalization: Upon binding, the this compound-HER2 complex is internalized into the cell via receptor-mediated endocytosis.

  • Lysosomal Trafficking and Linker Cleavage: The endocytic vesicle containing the ADC complex fuses with a lysosome. The acidic environment and the presence of lysosomal proteases within the lysosome facilitate the cleavage of the SPP linker, releasing the active DM1 payload.[1][2]

  • Cytotoxicity: The liberated DM1 binds to tubulin, disrupting microtubule dynamics. This interference with the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[3]

Signaling Pathways

This compound's therapeutic effect is twofold. Primarily, it delivers a cytotoxic payload. Secondarily, the binding of the antibody component to HER2 can disrupt downstream signaling pathways that promote cancer cell proliferation and survival. HER2 dimerization, either with other HER2 receptors (homodimerization) or with other members of the ErbB family like HER3 (heterodimerization), activates downstream signaling cascades, most notably the PI3K/Akt/mTOR and MAPK pathways.[4][5] By binding to HER2, the antibody component of this compound can sterically hinder receptor dimerization and downstream signaling.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound HER2 HER2 This compound->HER2 Binding HER3 HER3 HER2->HER3 Dimerization PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Internalization Internalization HER2->Internalization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation_Survival Lysosome Lysosome Internalization->Lysosome DM1 DM1 Lysosome->DM1 Linker Cleavage Microtubule_Disruption Microtubule_Disruption DM1->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

HER2 Signaling and this compound Mechanism of Action.

Preclinical Data

The preclinical evaluation of this compound has demonstrated its potent and selective anti-tumor activity in HER2-overexpressing cancer models.

In Vitro Cytotoxicity

The cytotoxic activity of this compound was assessed against a panel of human cancer cell lines with varying levels of HER2 expression using a standard MTT assay. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

Cell LineCancer TypeHER2 ExpressionThis compound IC50 (ng/mL)
SK-BR-3 Breast AdenocarcinomaHigh (+++)15
BT-474 Breast Ductal CarcinomaHigh (+++)25
AU565 Breast CarcinomaHigh (+++)30
NCI-N87 Gastric CarcinomaHigh (+++)45
MDA-MB-453 Breast CarcinomaModerate (++)250
MCF-7 Breast AdenocarcinomaLow (+)> 1000
MDA-MB-231 Breast AdenocarcinomaNegative (-)> 1000

Note: The IC50 values presented are representative and may vary between experiments.

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of this compound was evaluated in a subcutaneous xenograft model using HER2-positive NCI-N87 gastric cancer cells in immunodeficient mice.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Growth Inhibition (%)
Vehicle Control -Once weekly x 30
Non-binding Control ADC 5Once weekly x 3< 10
This compound 1Once weekly x 365
This compound 3Once weekly x 395
This compound 5Once weekly x 3Complete Regression

Note: Data is representative of typical findings in xenograft studies.[6]

Preclinical Pharmacokinetics

Pharmacokinetic parameters of a similar disulfide-linked trastuzumab-DM1 conjugate (T-SPP-DM1) were evaluated in mice, providing an indication of the expected pharmacokinetic profile of this compound.

AnalyteClearance (mL/day/kg)Volume of Distribution (mL/kg)Half-life (days)
Total Antibody 15.485.63.8
ADC (T-SPP-DM1) 21.380.12.6

Source: Adapted from preclinical studies of T-SPP-DM1 in mice.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 of this compound in cancer cell lines.

Materials:

  • HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231) cancer cell lines.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound, unconjugated antibody, and free DM1.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound, unconjugated antibody, and free DM1 in complete medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • HER2-positive cancer cell line (e.g., NCI-N87).

  • Female athymic nude or SCID mice (6-8 weeks old).

  • Matrigel (optional).

  • This compound and vehicle control (e.g., sterile PBS).

  • Calipers.

  • Sterile syringes and needles.

Procedure:

  • Cell Preparation: Culture NCI-N87 cells to ~80% confluency. Harvest and resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group). Administer this compound or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at the designated doses and schedule.

  • Efficacy Assessment: Continue to measure tumor volume and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size, or at the end of the study. Excise tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Line_Selection Cell Line Selection (HER2+, HER2-) Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine IC50 Cell_Line_Selection->Cytotoxicity_Assay Binding_Assay Binding Assay (FACS) Confirm HER2 Specificity Cell_Line_Selection->Binding_Assay Xenograft_Model Xenograft Model Development (e.g., NCI-N87 in nude mice) Cytotoxicity_Assay->Xenograft_Model Lead Candidate Progression Internalization_Assay Internalization Assay Visualize ADC Uptake Binding_Assay->Internalization_Assay Efficacy_Study Efficacy Study Tumor Growth Inhibition Xenograft_Model->Efficacy_Study PK_Study Pharmacokinetic (PK) Study Clearance, Half-life Xenograft_Model->PK_Study Toxicity_Study Toxicity Assessment Body Weight, Histopathology Efficacy_Study->Toxicity_Study

Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a promising antibody-drug conjugate that demonstrates potent and selective anti-tumor activity against HER2-overexpressing cancers in preclinical models. Its mechanism of action, involving targeted delivery of the highly cytotoxic agent DM1, offers a compelling therapeutic strategy. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a potential targeted therapy for patients with HER2-positive malignancies. Further studies are warranted to fully elucidate its clinical potential.

References

Introduction to Antibody-Drug Conjugates and the Role of Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule payloads.[1][2] This synergy allows for the selective delivery of toxins to cancer cells, minimizing systemic exposure and associated off-target toxicity.[1][2] The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall success, safety, and efficacy of an ADC.[3][4]

An ideal linker must maintain a stable connection between the antibody and the payload during systemic circulation to prevent premature drug release.[3][5] Upon reaching the target tumor site and subsequent internalization into the cancer cell, the linker must then efficiently release the active payload.[4][6] Linkers are broadly categorized into two types: non-cleavable and cleavable. Non-cleavable linkers release the payload upon complete lysosomal degradation of the antibody, whereas cleavable linkers are designed to be severed by specific triggers present in the tumor microenvironment or within the cancer cell.[7][8] This guide focuses on the core principles, mechanisms, and evaluation of cleavable linkers in ADC development.

ADC_General_Mechanism cluster_blood Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC Intact ADC Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome (pH 5.5-6.2) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

General mechanism of action for an antibody-drug conjugate.

Types of Cleavable Linkers and Their Mechanisms

Cleavable linkers are designed to exploit the physiological differences between the bloodstream and the intracellular compartments of tumor cells.[3] The primary cleavage mechanisms are enzymatic, pH-dependent, and reductive.[3]

Enzyme-Cleavable Linkers

These linkers incorporate sequences that are substrates for enzymes highly expressed in tumor cells, particularly within lysosomes.[8]

  • Protease-Cleavable Linkers: These are the most common type, often containing dipeptide sequences like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[2][8] These sequences are recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are overexpressed in many cancer cells.[2][] The Val-Cit linker, in particular, has been successfully used in multiple approved ADCs.[2][10]

  • Glycosidase-Cleavable Linkers: These linkers utilize substrates for enzymes like β-glucuronidase or β-galactosidase.[8][11] β-glucuronidase is present in lysosomes and can also be found in the necrotic regions of solid tumors, making it a suitable trigger for payload release.[8][11]

  • Phosphatase-Cleavable Linkers: A newer class of linkers, these are designed with a phosphate (B84403) ester bond.[] They are cleaved by phosphatases, such as acid phosphatases, which are active in the lysosomal compartment.[] These linkers can offer high plasma stability and rapid lysosomal cleavage.[][13]

Chemically-Cleavable Linkers

This category relies on the distinct chemical environments within tumor cells, such as lower pH or higher reductive potential.[14][15]

  • pH-Sensitive (Acid-Labile) Linkers: These linkers are stable at the neutral pH of blood (~7.4) but are designed to hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[6][11][] Hydrazones are the most representative example of this class.[2][11] While effective, they can sometimes exhibit instability in circulation, leading to premature payload release.[8]

  • Redox-Sensitive (Glutathione-Sensitive) Linkers: This strategy exploits the significantly higher concentration of glutathione (B108866) (GSH), a reducing agent, inside cells (1-10 mM) compared to the plasma (~5 µM).[8][] These linkers contain a disulfide bond that remains stable in the bloodstream but is readily cleaved by intracellular GSH, releasing the payload into the cytoplasm.[8][15] To enhance stability, steric hindrance can be introduced near the disulfide bond.[][17]

Cleavage_Mechanisms Cleavable Linker Release Mechanisms cluster_triggers Intracellular Triggers cluster_linkers Linker Types Protease Proteases (e.g., Cathepsin B) PeptideLinker Protease-Cleavable Linker Val-Cit-PABC Protease->PeptideLinker Cleaves Low_pH Low pH (Acidic Environment) HydrazoneLinker pH-Sensitive Linker Hydrazone Bond Low_pH->HydrazoneLinker Hydrolyzes GSH High Glutathione (GSH) (Reducing Environment) DisulfideLinker Redox-Sensitive Linker Disulfide Bond (S-S) GSH->DisulfideLinker Reduces Payload Payload Release PeptideLinker->Payload HydrazoneLinker->Payload DisulfideLinker->Payload

Specific intracellular triggers for different cleavable linkers.

Quantitative Performance Comparison

The choice of a cleavable linker has a significant impact on an ADC's therapeutic window, influencing its stability, efficacy, and potential for off-target toxicity.[3] The following table summarizes key performance parameters of different cleavable linker types. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, ADC constructs, and payloads.

Linker TypeCleavage TriggerTypical Cleavage LocationPlasma StabilityBystander Killing PotentialApproved ADC Examples
Protease-Cleavable (e.g., Val-Cit) Lysosomal Proteases (e.g., Cathepsin B)LysosomeHighHigh (if payload is membrane-permeable)Adcetris®, Polivy®, Padcev®[7]
pH-Sensitive (e.g., Hydrazone) Acidic pHEndosome / LysosomeModerate to LowHighMylotarg®, Besponsa®[11]
Redox-Sensitive (e.g., Disulfide) Glutathione (GSH)Cytoplasm / LysosomeModerate to HighHighELAHERE®[7]
Glycosidase-Cleavable (e.g., β-glucuronidase) Lysosomal GlycosidasesLysosomeHighHighNot yet in approved ADCs

Impact of Payload Release on Cellular Signaling

Upon release, the cytotoxic payload exerts its cell-killing effect by disrupting critical cellular processes. The specific signaling pathways affected are dependent on the payload's mechanism of action.

  • Tubulin Inhibitors: Payloads like auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4) disrupt microtubule dynamics.[18] This interference prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent activation of apoptotic pathways.[19]

  • DNA Damaging Agents: Payloads such as calicheamicin (B1180863) and pyrrolobenzodiazepines (PBDs) cause DNA damage through mechanisms like double-strand breaks or cross-linking.[18][19] This damage activates DNA damage response pathways, ultimately leading to apoptosis.[19]

Apoptosis_Pathway Payload Released Payload (e.g., MMAE) Tubulin Tubulin Polymerization Payload->Tubulin Inhibits Microtubule Microtubule Disruption Payload->Microtubule Causes Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Induces

Simplified signaling cascade for a tubulin-inhibiting payload.

Key Experimental Protocols

Rigorous in vitro and in vivo evaluation is essential to characterize the performance of an ADC and its linker.

In Vitro Plasma Stability Assay
  • Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.[3]

  • Methodology:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, or rat) at 37°C.[3]

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[3]

    • Analyze the samples to quantify the amount of intact ADC and released payload.[3]

  • Analysis Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antibody-conjugated drug.[3]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the average drug-to-antibody ratio (DAR) over time or to quantify the free payload after protein precipitation.[3]

    • Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's stability and half-life in plasma.[3]

In Vitro Cytotoxicity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.[3][20]

  • Methodology:

    • Seed target cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.[3][20]

    • Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the free payload.

    • Incubate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

    • Assess cell viability using a colorimetric or fluorometric assay (e.g., CCK-8, CellTiter-Glo).[20]

  • Analysis:

    • Plot cell viability against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Bystander Effect Assay (Co-culture Method)
  • Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.[2][3]

  • Methodology:

    • Co-culture a mixture of antigen-positive and antigen-negative cancer cells. The two cell lines should be distinguishable, for example, by expressing different fluorescent proteins (e.g., GFP for antigen-negative cells).[3]

    • Treat the co-culture with the ADC at various concentrations.[3]

    • After an appropriate incubation period, analyze the viability of each cell population separately using flow cytometry or high-content imaging.

  • Analysis:

    • Determine the IC50 of the ADC against the antigen-negative cells in the co-culture. A potent killing of antigen-negative cells indicates a strong bystander effect.

ADC Development and Characterization Workflow

The development of a successful ADC is a complex, multi-step process that requires careful characterization at each stage.

ADC_Workflow cluster_dev ADC Development cluster_char Characterization & Evaluation A1 1. Target & Antibody Selection A2 2. Payload & Linker Selection A1->A2 A3 3. Conjugation Chemistry Optimization A2->A3 A4 4. ADC Synthesis & Purification A3->A4 B1 5. In Vitro Analytics (DAR, Aggregation, Purity) A4->B1 B2 6. In Vitro Functional Assays (Stability, Cytotoxicity, Bystander) B1->B2 B3 7. In Vivo PK/PD & Efficacy Studies B2->B3 B4 8. Toxicology Studies B3->B4

High-level workflow for ADC development and characterization.

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC, with a profound impact on its therapeutic index.[3] Enzyme-sensitive linkers like Val-Cit offer high plasma stability and specific cleavage, while pH-sensitive and glutathione-sensitive linkers exploit the unique characteristics of the tumor microenvironment and intracellular space.[3] The optimal linker strategy depends on the specific target antigen, the tumor biology, and the mechanism of action of the payload. A deep understanding of linker chemistry, combined with rigorous analytical and functional testing, is essential for developing safe and effective next-generation antibody-drug conjugates.

References

A Technical Deep Dive: SPP-DM1 Versus Other Maytansinoid Derivatives in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maytansinoids, a class of potent microtubule-targeting agents, are pivotal payloads in the development of antibody-drug conjugates (ADCs). Their ability to induce cell cycle arrest and apoptosis at sub-nanomolar concentrations makes them highly effective anti-cancer agents.[1][2] This technical guide provides an in-depth comparison of SPP-DM1, a key maytansinoid derivative and linker combination, with other maytansinoid derivatives, focusing on their mechanism of action, in vitro cytotoxicity, and in vivo efficacy. Detailed experimental protocols for key assays are also provided to facilitate reproducible research in this field.

Mechanism of Action: Disrupting the Cellular Scaffolding

Maytansinoid derivatives, including DM1 (emtansine) and DM4 (soravtansine), exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[3] These derivatives bind to tubulin, inhibiting its polymerization and leading to a cascade of events that culminate in cell death.[1][3]

Key Steps in the Mechanism of Action:

  • Binding to Tubulin: Maytansinoids bind to the vinca (B1221190) domain of tubulin, preventing the formation of microtubules.[4]

  • Mitotic Arrest: The disruption of microtubule assembly prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[3]

The SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker is a cleavable linker that connects the maytansinoid payload to the antibody.[5][6] This disulfide-containing linker is designed to be stable in the bloodstream but is cleaved in the reducing environment of the cytoplasm, releasing the active maytansinoid payload inside the target cancer cell.[5][7] This targeted release is crucial for minimizing systemic toxicity.[5]

cluster_0 Extracellular Space cluster_1 Intracellular Space ADC This compound ADC Receptor Tumor Cell Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Free DM1 Lysosome->DM1 SPP Linker Cleavage Tubulin Tubulin DM1->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis Mitotic Arrest A Seed cells in 96-well plate B Incubate overnight A->B C Prepare serial dilutions of ADC B->C D Treat cells with ADC C->D E Incubate for 72-96 hours D->E F Add MTT reagent E->F G Incubate for 2-4 hours F->G H Add solubilization solution G->H I Read absorbance at 570 nm H->I J Calculate IC50 I->J A Implant tumor cells in mice B Allow tumors to grow (100-150 mm³) A->B C Randomize mice into treatment groups B->C D Administer ADC or vehicle C->D E Measure tumor volume and body weight regularly D->E F Monitor animal health D->F G Endpoint and data analysis E->G F->G A Prepare ADC sample in high salt buffer B Inject sample onto HIC column A->B C Apply decreasing salt gradient B->C D UV detection (280 nm) C->D E Integrate peaks for each DAR species D->E F Calculate weighted average DAR E->F

References

intracellular release mechanism of DM1 from SPP linker

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Intracellular Release Mechanism of DM1 from SPP-Linked Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) are a sophisticated class of biopharmaceutical drugs engineered for the targeted treatment of cancer.[1] These complex molecules consist of a monoclonal antibody, which provides specificity for a tumor-associated antigen, connected to a highly potent cytotoxic payload via a chemical linker.[2] The linker is a critical component, dictating the stability of the ADC in circulation and the mechanism of payload release.[3]

Linkers are broadly categorized as non-cleavable or cleavable.[4] Non-cleavable linkers release the drug only after the complete proteolytic degradation of the antibody in the lysosome.[5] Cleavable linkers, conversely, are designed to be severed under specific physiological conditions found within tumor cells, such as low pH, a reducing environment, or the presence of specific enzymes.[1][6] This targeted release strategy is vital for maximizing the therapeutic window, ensuring the potent payload acts on cancer cells while minimizing systemic, off-target toxicity.[1]

This technical guide provides a comprehensive examination of the intracellular release mechanism of the cytotoxic agent DM1 from the SPP linker, a widely used cleavable linker system in ADC development.

Chemistry of the SPP-DM1 Conjugate

The this compound linker-drug system is composed of two main functional parts: the SPP linker and the DM1 payload.[1]

  • SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) Linker: This is a heterobifunctional crosslinker containing two distinct reactive groups.[1] One end features an N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amines, such as those on the lysine (B10760008) residues of a monoclonal antibody. The other end has a pyridyl disulfide group, which creates a cleavable disulfide bond with a thiol-containing payload like DM1.[1] This disulfide bond is engineered to be stable in the bloodstream but susceptible to cleavage within the reducing environment of a target cell.[1][]

  • DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine): DM1 is a highly potent anti-mitotic agent and a derivative of the natural product maytansine.[1] It is modified to include a thiol group, enabling its conjugation to the SPP linker's disulfide group.[1] The cytotoxic effect of DM1 is exerted by binding to tubulin and inhibiting the assembly of microtubules, which are essential for cell division.[1] This disruption leads to mitotic arrest and, ultimately, programmed cell death (apoptosis).[1]

G Antibody Antibody (via Lysine Residue) AmideBond Stable Amide Bond (-CO-NH-) Antibody->AmideBond SPP SPP Linker (Pentanoate Spacer) AmideBond->SPP DisulfideBond Cleavable Disulfide Bond (-S-S-) SPP->DisulfideBond DM1 DM1 Payload (Thiol-Modified Maytansinoid) DisulfideBond->DM1

Caption: Chemical structure schematic of an this compound ADC.

The Intracellular Release Pathway

The therapeutic action of an this compound ADC is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

  • Antigen Binding and Internalization: The ADC circulates in the bloodstream until the antibody portion recognizes and binds to its specific target antigen on the surface of a cancer cell.[2] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, transporting it into the cell.[8][9]

  • Endosomal-Lysosomal Trafficking: Once inside the cell, the ADC is enclosed within an early endosome.[10] This vesicle matures into a late endosome and subsequently fuses with a lysosome.[8][10] The lysosome is an organelle containing various degradative enzymes and has an acidic internal environment. While some antibody degradation may begin here, the primary release mechanism for the SPP linker occurs after this stage.[11][12]

  • Disulfide Bond Cleavage by Glutathione (B108866) (GSH): The critical payload release step is the cleavage of the disulfide bond within the SPP linker.[] This reaction is driven by the high concentration of intracellular reducing agents, primarily glutathione (GSH).[5][][13] The concentration of GSH in the cytoplasm (1-10 mM) is orders of magnitude higher than in the extracellular blood plasma (~5 µM), creating a strong reductive potential inside the cell.[] This differential ensures that the linker remains largely intact in circulation but is efficiently cleaved upon reaching the cell's interior, releasing the DM1 payload.[][12]

  • Cytosolic Action of DM1: Once liberated in the cytoplasm, free DM1 can bind to its intracellular target, tubulin.[1] By inhibiting microtubule polymerization, DM1 disrupts the mitotic spindle, arresting the cell cycle and inducing apoptosis.[1] Because the released DM1 is a small molecule, it may also be able to diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[5]

G cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_pathway Intracellular Trafficking ADC_circ ADC in Circulation Antigen Antigen Binding ADC_circ->Antigen Endosome Early/Late Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Disulfide Cleavage Lysosome->Cleavage Release to Cytoplasm Cytoplasm Cytoplasm Endocytosis Endocytosis Antigen->Endocytosis Endocytosis->Endosome FreeDM1 Free DM1 Cleavage->FreeDM1 GSH Glutathione (High Conc.) GSH->Cleavage Tubulin Tubulin Binding FreeDM1->Tubulin Apoptosis Mitotic Arrest & Apoptosis Tubulin->Apoptosis

Caption: Intracellular release pathway of DM1 from an SPP-linked ADC.

Quantitative Analysis of Linker Performance

The efficacy and safety of an this compound ADC are evaluated using several quantitative metrics. Key parameters include plasma stability, which indicates the linker's resilience to premature cleavage, and in vitro cytotoxicity, which measures the ADC's potency against cancer cells.

Table 1: Representative In Vitro Plasma Stability of Different DM1 Linkers (% Intact ADC Remaining)

Time (hours) This compound (Disulfide) SPDB-DM1 (Hindered Disulfide) SMCC-DM1 (Non-cleavable)
0 100% 100% 100%
24 ~85% ~95% >98%
48 ~70% ~90% >98%
96 ~50% ~80% >95%
168 ~30% ~70% >95%

(Note: Data is representative and intended for comparative purposes. Actual values vary based on the specific antibody, conjugation site, and experimental conditions. Hindered disulfide linkers like SPDB show increased stability compared to simpler ones like SPP.[5])

Table 2: Representative In Vitro Cytotoxicity of DM1-Containing ADCs

Cell Line Target Antigen ADC IC₅₀ (nM)
SKBR-3 HER2 T-SA1-DM1 1.5
SKOV3 HER2 T-SA1-DM1 2.1
NCI-N87 HER2 T-DM1 0.082
HCC1954 HER2 T-DM1 0.033

(Note: IC₅₀ is the concentration of ADC required to inhibit cell growth by 50%. T-DM1 uses a non-cleavable SMCC linker, but the data provides a relevant benchmark for the potency of the DM1 payload.[1])

Key Experimental Protocols

Robust experimental protocols are essential for characterizing the performance and mechanism of this compound ADCs.

Protocol for In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of drug deconjugation in a biologically relevant matrix.

  • Preparation: Thaw frozen pooled plasma (e.g., human, mouse) at 37°C and centrifuge to remove cryoprecipitates.[14]

  • Incubation: Spike the this compound ADC into the plasma to a final concentration of approximately 100 µg/mL. Prepare a parallel control sample in a stable buffer like PBS. Incubate all samples at 37°C.[14]

  • Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots from the incubation mixtures and immediately freeze them at -80°C to stop degradation.[14]

  • ADC Capture: Thaw the samples and capture the ADC using Protein A or Protein G affinity chromatography (e.g., magnetic beads). Wash the beads thoroughly to remove non-specifically bound plasma proteins.[14][15]

  • Analysis: Elute the captured ADC from the affinity matrix. Analyze the eluate using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[14][16]

  • Data Interpretation: Plot the average DAR against time. The rate of decrease in DAR reflects the linker's instability and payload release in plasma.[14]

G Start Spike ADC into Plasma (t=0, 37°C) Sample Collect Aliquots at Time Points Start->Sample Capture Immunoaffinity Capture (e.g., Protein A/G beads) Sample->Capture Wash Wash to Remove Plasma Proteins Capture->Wash Elute Elute Intact ADC Wash->Elute Analyze Analyze by LC-MS (Determine Avg. DAR) Elute->Analyze Plot Plot DAR vs. Time (Calculate Stability) Analyze->Plot

References

The Cornerstone of Precision Oncology: A Technical Guide to SPP-DM1 Antibody-Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 15, 2025 – In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine. Among these, ADCs utilizing the cleavable disulfide linker, succinimidyl 4-(2-pyridyldithio)pentanoate (SPP), to conjugate the potent microtubule-disrupting agent, maytansinoid DM1, to a monoclonal antibody (mAb) have emerged as a significant area of research and development. This technical guide provides an in-depth exploration of the foundational principles governing the design and preclinical evaluation of SPP-DM1 ADCs, tailored for researchers, scientists, and drug development professionals.

Core Principles of this compound ADC Design

The therapeutic efficacy of an this compound ADC is contingent on the synergistic interplay of its three core components: a highly specific monoclonal antibody, a conditionally stable linker, and a potent cytotoxic payload. The design of each element is critical to achieving a therapeutic window that maximizes anti-tumor activity while minimizing systemic toxicity.[1]

1. The Monoclonal Antibody: The Targeting Vehicle

The mAb component serves as the targeting system, responsible for selectively recognizing and binding to tumor-associated antigens (TAAs) that are overexpressed on the surface of cancer cells.[2] The choice of the target antigen is paramount and is governed by several factors, including high and homogenous expression on tumor cells with limited expression on healthy tissues to mitigate off-target toxicities.[2] In the context of many this compound ADCs, the Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target, being overexpressed in a significant percentage of breast and gastric cancers.[3]

2. The SPP Linker: A Key to Conditional Payload Release

The SPP linker is a cleavable disulfide linker designed to be stable in the systemic circulation but susceptible to cleavage within the reducing environment of the target cell.[1][4] This conditional stability is crucial for preventing the premature release of the cytotoxic payload in the bloodstream, a major cause of off-target toxicity.[5] The SPP linker contains a disulfide bond that is readily cleaved by intracellular reducing agents such as glutathione, which is present in significantly higher concentrations inside cells compared to the plasma.[1][5]

3. The DM1 Payload: A Potent Cytotoxic Agent

DM1, a derivative of maytansine, is a highly potent microtubule-disrupting agent.[1] It exerts its cytotoxic effect by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton.[1] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[3][6][7][8] The high potency of DM1 allows for the delivery of a lethal dose to cancer cells with a limited number of ADC molecules.

Mechanism of Action: A Stepwise Journey to Cell Death

The therapeutic action of an this compound ADC follows a well-defined sequence of events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

SPP-DM1_ADC_Mechanism_of_Action Mechanism of Action of this compound ADC cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC_in_Circulation This compound ADC in Circulation Binding Binding to Target Antigen ADC_in_Circulation->Binding Target_Antigen Tumor-Associated Antigen (e.g., HER2) Target_Antigen->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Disulfide Bond Cleavage (Payload Release) Lysosome->Payload_Release DM1_Payload Free DM1 Payload Payload_Release->DM1_Payload Microtubule_Disruption Microtubule Disruption DM1_Payload->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Action of an this compound ADC.

The process begins with the ADC circulating in the bloodstream. Upon reaching the tumor microenvironment, the mAb component of the ADC specifically binds to its target antigen on the cancer cell surface.[3] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[3] The endosome containing the ADC then traffics to the lysosome. Inside the lysosome, the reducing environment facilitates the cleavage of the disulfide bond in the SPP linker, releasing the active DM1 payload into the cytoplasm.[1][3] The liberated DM1 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3][6][7][8]

The HER2 Signaling Pathway and Interruption by DM1

In HER2-positive cancers, the overexpression of the HER2 receptor leads to the constitutive activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and invasion.[9] While the primary mechanism of action of this compound ADCs is the direct cytotoxicity of the DM1 payload, the antibody component can also contribute to the therapeutic effect by inhibiting HER2 signaling. The disruption of microtubule networks by DM1 further downstream leads to mitotic catastrophe and cell death.[7][8]

HER2_Signaling_Pathway HER2 Signaling and DM1-Induced Microtubule Disruption cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor (e.g., EGF) HER3 HER3 Ligand->HER3 HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DM1 DM1 Payload Tubulin Tubulin DM1->Tubulin Microtubules Microtubules DM1->Microtubules Inhibition Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Apoptosis Apoptosis Disruption->Apoptosis

HER2 Signaling and DM1-Induced Microtubule Disruption.

Quantitative Data Summary

The preclinical evaluation of this compound ADCs involves rigorous in vitro and in vivo testing to determine their potency, specificity, and therapeutic index. The following tables summarize representative quantitative data for DM1-containing ADCs.

Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs

Cell LineTarget AntigenADCIC50 (nM)Reference
KPL-4HER2Dual-drug ADC0.017-0.029[10]
JIMT-1HER2Dual-drug ADC0.024-0.045[10]
SK-BR-3HER2Dual-drug ADC0.18-0.34[10]
BT-474HER2Trastuzumab-maytansinoid conjugates0.085-0.148 µg/mL[11]
SK-BR-3HER2Trastuzumab-maytansinoid conjugates0.007-0.018 µg/mL[11]

Table 2: In Vivo Efficacy of DM1-Containing ADCs in Xenograft Models

Xenograft ModelTarget AntigenADCDose (mg/kg)OutcomeReference
JIMT-1 (Breast Cancer)HER2PF-06804103Not SpecifiedTumor growth inhibition[12][13]
BT474 (Breast Cancer)HER2PF-06804103Not SpecifiedTumor growth inhibition[12][13]
HCC-1954 (Breast Cancer)HER2PF-06804103Not SpecifiedTumor growth inhibition[12][13]
N87 (Gastric Cancer)HER2PF-06804103Not SpecifiedTumor growth inhibition[12][13]
JIMT-1 (Breast Cancer)HER2T-DM1Not SpecifiedSignificant tumor outgrowth inhibition[7]

Detailed Experimental Protocols

Robust and reproducible experimental protocols are essential for the accurate assessment of this compound ADC candidates.

Protocol 1: this compound Antibody Conjugation

This protocol outlines a general procedure for the conjugation of DM1 to a monoclonal antibody using an SPP linker.

  • Antibody Preparation:

    • The antibody should be of high purity (>95%) and at a concentration of at least 0.5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).[14]

  • Antibody Modification with SPP Linker:

    • Dissolve the SPP linker in an organic solvent such as DMF or DMSO.

    • Add the SPP linker solution to the antibody solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[1]

    • Remove excess, unreacted SPP linker using size-exclusion chromatography (SEC) with a desalting column (e.g., Sephadex G-25).[1]

  • Conjugation of DM1 to the Modified Antibody:

    • Dissolve DM1 in DMF or DMSO to a stock concentration of 10-20 mM.[1]

    • Add the DM1 solution to the purified, linker-modified antibody at a molar excess.[1]

    • Incubate the reaction mixture at room temperature for 3-16 hours with gentle stirring. The reaction proceeds via a disulfide exchange.[1]

    • Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine.[14]

  • Purification and Characterization:

    • Purify the resulting ADC from unreacted DM1 and other small molecules using SEC.[1]

    • Characterize the purified ADC to determine the DAR, purity, and presence of aggregates using techniques such as SEC-HPLC and mass spectrometry.[1]

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of an this compound ADC.

MTT_Assay_Workflow In Vitro Cytotoxicity (MTT) Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare Serial Dilutions of This compound ADC Incubate_Overnight->Prepare_Dilutions Add_ADC Add ADC Dilutions to Cells Prepare_Dilutions->Add_ADC Incubate_72_96h Incubate for 72-96 hours Add_ADC->Incubate_72_96h Add_MTT Add MTT Reagent (5 mg/mL) Incubate_72_96h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilization Add Solubilization Solution (e.g., DMSO) Incubate_2_4h->Add_Solubilization Read_Absorbance Read Absorbance at 570 nm Add_Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the in vitro cytotoxicity (MTT) assay.
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[3]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1. Replace the cell culture medium with the diluted compounds.[3]

  • Incubation: Incubate the plate for 72-96 hours.[3]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[3]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Protocol 3: In Vivo Xenograft Tumor Model Study

This protocol outlines the steps for evaluating the in vivo efficacy of an this compound ADC in a xenograft mouse model.

In_Vivo_Xenograft_Workflow In Vivo Xenograft Study Workflow Start Start Implant_Cells Implant Tumor Cells Subcutaneously in Immunocompromised Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Grow to 100-150 mm³ Implant_Cells->Tumor_Growth Randomize_Mice Randomize Mice into Treatment Groups Tumor_Growth->Randomize_Mice Administer_ADC Administer this compound ADC or Vehicle (e.g., Intravenously) Randomize_Mice->Administer_ADC Measure_Tumor Measure Tumor Volume Regularly (2-3 times/week) Administer_ADC->Measure_Tumor Monitor_Health Monitor Animal Health and Weight Measure_Tumor->Monitor_Health Endpoint Endpoint Determination (e.g., Tumor Size, Toxicity) Monitor_Health->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Data_Analysis End End Data_Analysis->End

Workflow for the in vivo xenograft tumor model study.
  • Tumor Cell Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Allow tumors to reach a volume of 100-150 mm³ before randomizing the mice into treatment and control groups.[3]

  • ADC Administration: Administer the this compound ADC or a vehicle control, typically via intravenous injection, according to a predetermined dosing schedule.[3]

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.[3]

  • Monitoring: Monitor the body weight and overall health of the animals throughout the study as indicators of toxicity.[3]

  • Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a specified size or if excessive toxicity is observed. The anti-tumor efficacy is typically expressed as tumor growth inhibition.

Conclusion

The design of this compound ADCs is a multifaceted process that requires a deep understanding of antibody engineering, linker chemistry, and payload pharmacology. The principles and protocols outlined in this guide provide a foundational framework for the rational design and preclinical evaluation of these promising therapeutic agents. As our understanding of cancer biology and ADC technology continues to advance, the development of next-generation this compound ADCs holds the potential to further refine the precision of cancer therapy and improve patient outcomes.

References

Methodological & Application

Application Notes and Protocols for SPP-DM1 Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. This application note provides a detailed protocol for the conjugation of the cytotoxic agent DM1 to a monoclonal antibody using the succinimidyl-4-(2-pyridyldithio)pentanoate (SPP) linker. The resulting SPP-DM1 ADC is designed for targeted delivery of DM1 to antigen-expressing cancer cells, leading to their destruction.

DM1, a derivative of maytansine, is a potent microtubule-disrupting agent.[1] By inhibiting microtubule assembly, DM1 induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] The SPP linker is a heterobifunctional crosslinker that facilitates the covalent attachment of DM1 to the antibody. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on lysine (B10760008) residues of the antibody, and a pyridyl disulfide group that forms a cleavable disulfide bond with the thiol group on DM1.[1] This disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, ensuring targeted release of the cytotoxic payload.[1]

This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound ADCs, along with protocols for evaluating their in vitro and in vivo efficacy.

Mechanism of Action

The therapeutic action of an this compound ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the surface of cancer cells by the monoclonal antibody component of the ADC.

  • Binding and Internalization: The ADC binds to the target antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into the cell.[2]

  • Payload Release: Once inside the cell, the ADC is trafficked to endosomes and then to lysosomes. The intracellular environment, particularly the high concentration of reducing agents like glutathione, facilitates the cleavage of the disulfide bond within the SPP linker.[1] This cleavage releases the DM1 payload from the antibody.

  • Cytotoxicity: The freed DM1 is then able to bind to tubulin, disrupting microtubule dynamics and inhibiting the formation of the mitotic spindle.[2] This interference with microtubule function leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3][4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of an this compound ADC targeting the HER2 receptor, a common target in breast cancer, and the subsequent apoptosis induced by DM1.

HER2_Signaling_Pathway HER2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SPP_DM1_ADC This compound ADC HER2_Receptor HER2 Receptor SPP_DM1_ADC->HER2_Receptor Binding Internalization Internalization (Endocytosis) HER2_Receptor->Internalization Dimerization & Activation PI3K_AKT_Pathway PI3K/AKT Pathway HER2_Receptor->PI3K_AKT_Pathway RAS_MAPK_Pathway RAS/MAPK Pathway HER2_Receptor->RAS_MAPK_Pathway Lysosome Lysosome Internalization->Lysosome DM1_Release DM1 Release Lysosome->DM1_Release Disulfide Cleavage Cell_Survival Cell Survival & Proliferation PI3K_AKT_Pathway->Cell_Survival RAS_MAPK_Pathway->Cell_Survival DM1_Induced_Apoptosis DM1-Induced Apoptosis Pathway Released_DM1 Released DM1 Tubulin Tubulin Released_DM1->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Caspase_Cascade Caspase Cascade Activation JNK_Activation->Caspase_Cascade Bcl2_Phosphorylation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Conjugation_Workflow This compound Conjugation Workflow Start Start mAb_Solution Prepare mAb Solution (5-10 mg/mL in Reaction Buffer) Start->mAb_Solution Antibody_Modification Antibody Modification (mAb + SPP Linker) 1-2 hours, RT mAb_Solution->Antibody_Modification SPP_Linker_Solution Prepare SPP Linker Solution (10-20 mM in DMSO/DMF) SPP_Linker_Solution->Antibody_Modification Purification1 Purification (SEC) (Remove excess SPP) Antibody_Modification->Purification1 Modified_mAb Linker-Modified mAb Purification1->Modified_mAb Conjugation Conjugation (Modified mAb + DM1) 3-16 hours, RT Modified_mAb->Conjugation DM1_Solution Prepare DM1 Solution (10-20 mM in DMSO/DMF) DM1_Solution->Conjugation Purification2 Purification (SEC) (Remove excess DM1) Conjugation->Purification2 Final_ADC This compound ADC Purification2->Final_ADC Characterization Characterization (DAR, Purity, Aggregation) Final_ADC->Characterization End End Characterization->End

References

Application Note: In Vitro Cytotoxicity Assay for SPP-DM1 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] This approach allows for the selective delivery of highly potent drugs to cancer cells while minimizing systemic toxicity.[2][3] The SPP-DM1 ADC is comprised of a monoclonal antibody targeting a specific tumor surface antigen, a cleavable linker (SPP), and the cytotoxic payload DM1, a potent microtubule-disrupting agent.[3][4]

The in vitro cytotoxicity assay is a critical step in the preclinical development of ADCs to evaluate their potency and specificity.[5][6] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of an this compound ADC using a tetrazolium-based colorimetric assay (MTT). This assay measures the metabolic activity of viable cells, providing a quantitative measure of cell death induced by the ADC.[2]

Principle of the Assay

The therapeutic action of an this compound ADC begins with the binding of the antibody component to its target antigen on the surface of cancer cells.[3] Following binding, the ADC-antigen complex is internalized through endocytosis and trafficked to lysosomes.[3][7] Within the acidic environment of the lysosome, the SPP linker is cleaved, releasing the DM1 payload into the cytoplasm.[3][8] DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis.[8] The MTT assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[2][5]

Materials and Methods

Cell Lines
  • Antigen-Positive Cell Line: A cancer cell line known to overexpress the target antigen for the specific this compound ADC (e.g., HER2-positive SK-BR-3 or BT-474 cells for an anti-HER2 this compound ADC).[9]

  • Antigen-Negative Cell Line: A cancer cell line with low or no expression of the target antigen to serve as a negative control (e.g., HER2-negative MCF-7 or MDA-MB-468 cells).[9]

Reagents
  • This compound Antibody-Drug Conjugate

  • Non-targeting control ADC (same payload and linker, but with an antibody that does not recognize the target antigen)

  • Free DM1 payload

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)[9]

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

Equipment
  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Standard cell culture equipment (e.g., biosafety cabinet, centrifuge, pipettes)

Experimental Protocols

Cell Seeding
  • Culture antigen-positive and antigen-negative cells in their respective complete media until they reach approximately 80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count to determine the cell concentration.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into separate 96-well plates for each cell line.

  • Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

ADC Treatment
  • Prepare serial dilutions of the this compound ADC, the non-targeting control ADC, and free DM1 in complete culture medium. A typical concentration range to start with is 0.01 nM to 1000 nM.[9]

  • Carefully remove the medium from the wells of the 96-well plates containing the seeded cells.

  • Add 100 µL of the prepared ADC and free drug dilutions to the appropriate wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.

  • Incubate the plates for 72 to 96 hours at 37°C with 5% CO2. The incubation time may need to be optimized depending on the cell line and the ADC.[5]

MTT Assay
  • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[5]

  • Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

  • Carefully remove the medium containing the MTT solution from each well.

  • Add 150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]

  • Gently shake the plates for 10-15 minutes to ensure complete dissolution of the formazan.

  • Read the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of treated wells / Absorbance of untreated control wells) x 100

  • Plot the percentage of cell viability against the logarithm of the drug concentration.

  • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

Data Presentation

The quantitative data from the in vitro cytotoxicity assay should be summarized in a table for clear comparison of the cytotoxic activity of the different test articles on the antigen-positive and antigen-negative cell lines.

Cell LineTest ArticleIC50 (nM)
Antigen-PositiveThis compound ADC1.5
Antigen-PositiveNon-targeting control ADC>1000
Antigen-PositiveFree DM10.1
Antigen-NegativeThis compound ADC850
Antigen-NegativeNon-targeting control ADC>1000
Antigen-NegativeFree DM10.1

Visualizations

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5-6 cluster_analysis Data Analysis seed_pos Seed Antigen-Positive Cells treat_pos Treat with Serial Dilutions of ADC seed_pos->treat_pos seed_neg Seed Antigen-Negative Cells treat_neg Treat with Serial Dilutions of ADC seed_neg->treat_neg mtt_assay Perform MTT Assay treat_pos->mtt_assay treat_neg->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Values plot_curve->calc_ic50

Caption: Experimental workflow for the in vitro cytotoxicity assay.

signaling_pathway Mechanism of this compound ADC Induced Cytotoxicity cluster_extracellular Extracellular cluster_intracellular Intracellular ADC This compound ADC Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Free DM1 Lysosome->DM1 Linker Cleavage & Payload Release Tubulin Tubulin DM1->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of this compound ADC-induced cytotoxicity.

Conclusion

This application note provides a comprehensive protocol for determining the in vitro cytotoxicity of an this compound ADC. By comparing the IC50 values between antigen-positive and antigen-negative cell lines, researchers can effectively assess the potency and target-specificity of their ADC candidate. This assay is a fundamental tool in the preclinical evaluation of ADCs, providing critical data to guide further development.[5][6]

References

Application Notes and Protocols for HER2-Positive Cancer Research Using SPP-DM1 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Trastuzumab-SPP-DM1 (a research-grade antibody-drug conjugate) in the investigation of HER2-positive cancers. This document outlines the mechanism of action, provides comparative efficacy data, and offers step-by-step protocols for key in vitro and in vivo experiments.

Introduction

Trastuzumab-SPP-DM1 is an antibody-drug conjugate (ADC) consisting of the humanized anti-HER2 monoclonal antibody, Trastuzumab, linked to the potent microtubule-inhibiting agent, DM1, via a cleavable disulfide linker, N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP). This ADC is designed for the targeted delivery of DM1 to HER2-overexpressing tumor cells. Upon binding to the HER2 receptor, the ADC is internalized, and the disulfide bond in the SPP linker is cleaved in the reducing environment of the cell, releasing the cytotoxic DM1 payload. This leads to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptotic cell death.[1]

Data Presentation

The following tables summarize the in vitro potency of Trastuzumab-SPP-DM1 in comparison to other Trastuzumab-DM1 conjugates and the free drug, DM1.

Table 1: In Vitro Potency of Trastuzumab-Maytansinoid Conjugates Against HER2-Overexpressing Breast Cancer Cell Lines [2]

Cell LineHER2 ExpressionTrastuzumab-SPP-DM1 IC₅₀ (nmol/L DM1 equivalents)Trastuzumab-MCC-DM1 IC₅₀ (nmol/L DM1 equivalents)L-DM1 (Free Drug) IC₅₀ (nmol/L)
SK-BR-33+0.20.20.1
BT-4743+0.30.30.1

Table 2: In Vitro Potency of Trastuzumab-Maytansinoid Conjugates Against Cell Lines with Normal or No HER2 Expression [2]

Cell LineHER2 ExpressionTrastuzumab-SPP-DM1 IC₅₀ (nmol/L DM1 equivalents)Trastuzumab-MCC-DM1 IC₅₀ (nmol/L DM1 equivalents)L-DM1 (Free Drug) IC₅₀ (nmol/L)
MCF7Normal>100>1000.1
MDA-MB-468Negative>100>1000.1

Signaling Pathway

The mechanism of action of Trastuzumab-SPP-DM1 involves a multi-step process targeting HER2-positive cancer cells.

HER2_SPP_DM1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Trastuzumab-SPP-DM1 HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome DM1 Released DM1 Lysosome->DM1 Linker Cleavage Tubulin Tubulin DM1->Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules Arrest G2/M Arrest Microtubules->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of action of Trastuzumab-SPP-DM1.

Experimental Protocols

Protocol 1: Synthesis of Trastuzumab-SPP-DM1

This protocol describes the two-step process for conjugating DM1 to Trastuzumab using the SPP linker.

Materials:

  • Trastuzumab

  • N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) linker

  • DM1 hydrochloride

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Purification Buffer (e.g., PBS, pH 7.4)

Procedure:

Step 1: Modification of Trastuzumab with SPP Linker

  • Prepare a solution of Trastuzumab in conjugation buffer at a concentration of 5-10 mg/mL.

  • Dissolve the SPP linker in DMF or DMSO to a stock concentration of 10-20 mM.

  • Add the SPP linker solution to the Trastuzumab solution at a molar ratio of approximately 5-10 fold excess of linker to antibody.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Remove the excess, unreacted SPP linker by SEC using a desalting column equilibrated with the conjugation buffer.

Step 2: Conjugation of DM1 to the Modified Antibody

  • Dissolve DM1 in DMF or DMSO to a stock concentration of 10-20 mM.

  • Add the DM1 solution to the purified, linker-modified antibody at a molar ratio of approximately 1.5-2 fold excess of DM1 to the incorporated linker.

  • Incubate the reaction mixture at room temperature for 3-16 hours with gentle stirring.

  • Purify the resulting Trastuzumab-SPP-DM1 conjugate from unreacted DM1 and other small molecules using SEC with the purification buffer.

Characterization:

  • Drug-to-Antibody Ratio (DAR): Determine the average number of DM1 molecules conjugated per antibody using UV-Vis spectroscopy by measuring absorbance at 252 nm and 280 nm.

  • Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC-HPLC.

Synthesis_Workflow Trastuzumab Trastuzumab Modification Antibody Modification (1-2 hours, RT) Trastuzumab->Modification SPP_Linker SPP Linker SPP_Linker->Modification Purification1 Purification (SEC) Modification->Purification1 Modified_Ab Trastuzumab-SPP Purification1->Modified_Ab Conjugation Conjugation (3-16 hours, RT) Modified_Ab->Conjugation DM1 DM1 DM1->Conjugation Purification2 Purification (SEC) Conjugation->Purification2 Final_ADC Trastuzumab-SPP-DM1 Purification2->Final_ADC Characterization Characterization (DAR, Purity) Final_ADC->Characterization

Synthesis workflow for Trastuzumab-SPP-DM1.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of Trastuzumab-SPP-DM1 on HER2-positive and HER2-negative cancer cell lines.

Materials:

  • HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474)

  • HER2-negative breast cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Trastuzumab-SPP-DM1

  • Control antibody (unconjugated Trastuzumab)

  • Free DM1

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • ADC Treatment:

    • Prepare serial dilutions of Trastuzumab-SPP-DM1, unconjugated Trastuzumab, and free DM1 in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds.

    • Include a "cells only" control with fresh medium.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value by plotting cell viability against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

Protocol 3: Apoptosis Assay (Annexin V Staining)

This protocol detects apoptosis in cells treated with Trastuzumab-SPP-DM1 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • HER2-positive breast cancer cells

  • Trastuzumab-SPP-DM1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of Trastuzumab-SPP-DM1 for 48-72 hours.

  • Cell Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Protocol 4: In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of Trastuzumab-SPP-DM1 in an immunodeficient mouse model bearing HER2-positive breast cancer xenografts.

Materials:

  • HER2-positive breast cancer cells (e.g., BT-474)

  • Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

  • Matrigel

  • Trastuzumab-SPP-DM1

  • Vehicle control (e.g., sterile saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest HER2-positive breast cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., vehicle control, Trastuzumab-SPP-DM1).

    • Administer Trastuzumab-SPP-DM1 (e.g., 15 mg/kg) via intravenous injection. A single dose or weekly doses can be evaluated.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each treatment group over time.

    • Calculate tumor growth inhibition (TGI).

Xenograft_Workflow Cell_Culture HER2+ Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle or ADC) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Data Analysis Endpoint->Analysis

References

Application Notes and Protocols for the Development of Novel Antibody-Drug Conjugates with SPP-DM1 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach minimizes systemic toxicity and enhances the therapeutic window of potent anti-cancer drugs. The SPP-DM1 linker-drug system represents a key technology in this field, enabling the conditional release of the microtubule-disrupting agent, DM1, within the tumor microenvironment.[1]

The SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker is a cleavable linker designed to be stable in systemic circulation but susceptible to cleavage within the reducing environment of the cell.[1] This targeted release is crucial for minimizing off-target toxicity. The payload, DM1, is a potent maytansinoid derivative that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis of cancer cells.[1][2]

These application notes provide detailed protocols for the synthesis, characterization, and preclinical evaluation of novel ADCs utilizing the this compound linker system.

Mechanism of Action of this compound ADCs

The therapeutic efficacy of an this compound ADC is a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream and the antibody component specifically binds to a target antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[3]

  • Payload Release: The internalized ADC is trafficked to lysosomes, where the disulfide bond in the SPP linker is cleaved in the reducing intracellular environment, releasing the DM1 payload.[4][5]

  • Cytotoxicity: The released DM1 binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[2][5]

  • Bystander Effect: The released, cell-permeable DM1 can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[4][6]

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the signaling pathway of a HER2-targeted this compound ADC and the intracellular mechanism of action of DM1.

HER2_Signaling_and_DM1_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC HER2_receptor HER2 Receptor ADC->HER2_receptor 1. Binding Endosome Endosome HER2_receptor->Endosome 2. Internalization Lysosome Lysosome (Reducing Environment) Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Tubulin Tubulin DM1->Tubulin 5. Binds to Tubulin DM1_Bystander DM1 DM1->DM1_Bystander 7. Bystander Effect Microtubules Microtubule Disruption Tubulin->Microtubules Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest 6. Cytotoxicity Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 6. Cytotoxicity Bystander_Cell Neighboring Antigen-Negative Cell DM1_Bystander->Bystander_Cell

Caption: Mechanism of action of a HER2-targeted this compound ADC.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound ADC

This protocol describes a general method for conjugating DM1 to a monoclonal antibody (mAb) using the SPP linker.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow Start Start Antibody_Prep 1. Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Linker_Activation 2. Linker Activation (mAb + SPP Linker) Antibody_Prep->Linker_Activation Purification_1 3. Purification (Remove excess linker) Linker_Activation->Purification_1 Conjugation 4. Conjugation (Linker-mAb + DM1) Purification_1->Conjugation Purification_2 5. Purification (Remove excess DM1) Conjugation->Purification_2 Characterization 6. Characterization (DAR, Purity, etc.) Purification_2->Characterization End End Characterization->End

Caption: General workflow for the synthesis and purification of an this compound ADC.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • SPP linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate)

  • DM1 payload

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffers (e.g., Borate buffer, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC))

Procedure:

  • Antibody Preparation:

    • Prepare the mAb at a concentration of 5-10 mg/mL in a reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).[7]

  • Linker Activation of Antibody:

    • Dissolve the SPP linker in DMF or DMSO to a stock concentration of 10-20 mM.[1]

    • Add the SPP linker solution to the antibody solution at a molar ratio of approximately 5-10 fold excess of linker to antibody.[1]

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[1]

  • Purification 1:

    • Remove the excess, unreacted SPP linker using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.[1]

  • Conjugation of DM1 to the Modified Antibody:

    • Dissolve DM1 in DMF or DMSO to a stock concentration of 10-20 mM.[1]

    • Add the DM1 solution to the purified, linker-modified antibody at a molar ratio of approximately 1.5-2 fold excess of DM1 to the incorporated linker.[7]

    • Incubate the reaction mixture at room temperature for 3-16 hours with gentle stirring.[7]

  • Purification 2:

    • Purify the resulting ADC from unreacted DM1 and other small molecules using SEC with a column appropriate for protein purification (e.g., Superdex 200) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).[7]

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[8][9]

    • Assess the purity and aggregation of the ADC using SEC-HPLC.[7]

Protocol 2: In Vitro Cytotoxicity Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of the this compound ADC.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound ADC, unconjugated antibody, and free DM1

  • 96-well plates

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[3][8]

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in complete medium.[3]

    • Replace the culture medium with 100 µL of the diluted compounds. Include untreated cells as a control.[3]

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C with 5% CO2.[3]

  • Viability Measurement (MTT Assay Example):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[3]

    • Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[3]

    • Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software.[3]

Protocol 3: Bystander Effect Assay (Co-culture Method)

This assay measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • This compound ADC

  • 96-well plate

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3).[4][10]

  • ADC Treatment:

    • After 24 hours, treat the co-cultured cells with serial dilutions of the this compound ADC.[4]

  • Incubation:

    • Incubate the plate for 72-96 hours.

  • Viability Measurement:

    • Measure the viability of the Ag- (GFP-positive) cells by quantifying the fluorescence intensity.[10]

  • Data Analysis:

    • Compare the viability of the Ag- cells in the co-culture with their viability when cultured alone and treated with the ADC. A significant decrease in viability in the co-culture indicates a bystander effect.[10]

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-scid)

  • Antigen-positive human cancer cell line

  • This compound ADC, vehicle control, and control antibodies

  • Sterile syringes and needles

  • Digital calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-10 million cancer cells into the flank of each mouse.[11]

  • Tumor Growth and Randomization:

    • Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (n=5-10 mice per group).[12]

  • Treatment Administration:

    • Administer the this compound ADC, vehicle, or control antibodies intravenously (i.v.) at the specified doses and schedule (e.g., once weekly for 3 weeks).[2][3]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[3]

    • Monitor the body weight and overall health of the animals.[3]

  • Endpoint:

    • The study is concluded when tumors in the control group reach a predetermined size or if signs of toxicity are observed.

    • Tumors can be excised for further analysis.[3]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound ADCs in HER2-Positive Cancer Cell Lines
Cell LineHER2 ExpressionADCAverage DARIC50 (nM)
SK-BR-3HighAnti-HER2-SPP-DM13.50.5 - 2.0
BT-474HighAnti-HER2-SPP-DM13.51.0 - 5.0
NCI-N87HighAnti-HER2-SPP-DM13.50.8 - 3.0
MDA-MB-361ModerateAnti-HER2-SPP-DM13.55.0 - 15.0
MCF-7Low/NegativeAnti-HER2-SPP-DM13.5>100

Note: The IC50 values are representative and can vary based on the specific antibody, cell line, and experimental conditions.

Table 2: Bystander Killing Effect of this compound ADC
Co-culture SystemTreatmentConcentration% Viability of Antigen-Negative Cells
Ag- cells aloneAnti-HER2-SPP-DM110 nM~95%
Ag+ and Ag- cellsAnti-HER2-SPP-DM110 nM~40%
Ag+ and Ag- cellsUnconjugated Antibody10 nM~98%

Note: This table illustrates the principle of a bystander effect assay. Actual values will depend on the cell lines and ADC used.

Table 3: In Vivo Efficacy of Anti-CD19-SPP-DM1 in a Raji Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Outcome
Vehicle Control-QW x 30Progressive Disease
Anti-CD19 mAb5QW x 320-30Minimal Effect
Anti-CD19-SPP-DM15QW x 3>90Tumor Regression

Note: This data is representative of typical outcomes in xenograft models. QW: once weekly.

Conclusion

The this compound linker-drug system offers a robust platform for the development of effective and targeted ADCs. The cleavable nature of the SPP linker allows for the specific release of the potent DM1 payload within the tumor microenvironment, leading to significant anti-tumor activity and a potential bystander effect. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers and drug developers to synthesize, characterize, and evaluate novel this compound ADCs for the treatment of cancer.

References

Experimental Workflow for Evaluating SPP-DM1 Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] This document provides a detailed experimental workflow for the preclinical evaluation of ADCs utilizing the SPP-DM1 linker-payload system. SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) is a cleavable linker that connects the antibody to the potent microtubule-disrupting agent, DM1.[3][4] The protocols and application notes herein are intended to guide researchers in assessing the efficacy, mechanism of action, and overall performance of this compound based ADCs.

Mechanism of Action of this compound ADCs

The therapeutic efficacy of an this compound ADC is contingent on a sequence of events, beginning with administration and culminating in the targeted apoptosis of cancer cells.[3] The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[1] Following binding, the ADC-antigen complex is internalized into the cell through endocytosis.[1][5] Once inside the cell, the ADC is trafficked to the lysosome, where the disulfide bond in the SPP linker is cleaved in the reducing environment.[3] This cleavage releases the active DM1 payload into the cytoplasm.[3] DM1, a maytansinoid derivative, then binds to tubulin, inhibiting the polymerization of microtubules.[3] This disruption of the microtubule network leads to cell cycle arrest and ultimately, programmed cell death (apoptosis).[3][6]

SPP-DM1_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized 2. Internalization ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome 3. Trafficking DM1_Released Released DM1 ADC_Lysosome->DM1_Released 4. Linker Cleavage Tubulin Tubulin DM1_Released->Tubulin 5. Binds to Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 6. Inhibition Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 7. Cell Death

Mechanism of action of an this compound ADC.

Experimental Workflow

A comprehensive evaluation of an this compound based ADC involves a series of in vitro and in vivo assays to characterize its physicochemical properties, potency, and efficacy.

Experimental_Workflow cluster_characterization 1. Physicochemical Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation DAR DAR Determination (HIC-HPLC) Purity Purity & Aggregation (SEC-HPLC) DAR->Purity Binding Antigen Binding (ELISA/SPR) Purity->Binding Internalization Internalization Assay Binding->Internalization Cytotoxicity Cytotoxicity Assay Internalization->Cytotoxicity Bystander Bystander Effect Assay Cytotoxicity->Bystander Efficacy Xenograft Model Efficacy Bystander->Efficacy PK Pharmacokinetics Efficacy->PK Toxicity Toxicity Studies PK->Toxicity

Overall experimental workflow for ADC evaluation.

Data Presentation

Table 1: Physicochemical Characterization of this compound ADC
ParameterMethodSpecificationRepresentative Data
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC3.5 ± 0.53.8
Purity (Monomer Content)SEC-HPLC≥ 95%98%
AggregatesSEC-HPLC≤ 5%1.5%
Antigen Binding (KD)Surface Plasmon Resonance (SPR)≤ 10 nM2.5 nM
Free Drug ContentRP-HPLC≤ 1%0.8%
Table 2: In Vitro Cytotoxicity of this compound ADC
Cell LineTarget AntigenIC50 (nM)
SKBR-3HER21.5[3]
SKOV3HER22.1[3]
MDA-MB-361HER2~0.08[3]
NCI-N87HER20.082[3]
HCC1954HER20.033[3]
Table 3: In Vivo Efficacy of this compound ADCs in Xenograft Models
Xenograft ModelTarget AntigenADCDose (mg/kg)Outcome
Raji (NHL)CD19Anti-CD19-SPP-DM15Tumor regression[3]
Granta-519 (NHL)CD20Anti-CD20-SPP-DM15Tumor growth inhibition[3]
BJAB-luc (NHL)CD22Anti-CD22-SPP-DM15Tumor regression[3]
SKOV3 (Ovarian)HER2T-SA1-DM120Complete remission in 3/6 mice[3]

Experimental Protocols

Physicochemical Characterization

1.1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC

  • Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.

  • Materials:

    • ADC sample

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol

    • HIC HPLC Column (e.g., TSKgel Butyl-NPR)

    • HPLC system with UV detector

  • Procedure:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Set the flow rate to 0.5 mL/min and the UV detection wavelength to 280 nm.

    • Inject 20 µL of the prepared ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.) to calculate the average DAR.

1.2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)-HPLC

  • Objective: To quantify the monomer, aggregate, and fragment content of the ADC.

  • Materials:

    • ADC sample (1 mg/mL)

    • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

    • SEC Column (e.g., TSKgel G3000SWxl)

    • UHPLC system with UV detector

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Set the flow rate to 0.5 mL/min and the UV detection wavelength to 280 nm.

    • Inject 10 µL of the ADC sample.

    • Run the separation isocratically for 20 minutes.

    • Integrate the peak areas for the aggregate, monomer, and fragment peaks and calculate their relative percentages.

In Vitro Evaluation

2.1. ADC Internalization Assay

  • Objective: To determine if the ADC is internalized by target cells upon binding.

  • Method: pH-sensitive dye-based assay.

  • Materials:

    • Target antigen-positive cells

    • ADC labeled with a pH-sensitive dye (e.g., pHrodo)

    • Control non-binding ADC labeled with the same dye

    • 96-well black, clear-bottom plates

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed target cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the labeled ADC and control ADC at a suitable concentration (e.g., 10 µg/mL).

    • Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.

    • Wash the cells with PBS to remove unbound ADC.

    • Measure the fluorescence intensity using a plate reader or visualize internalization by fluorescence microscopy. An increase in fluorescence indicates internalization into acidic compartments like endosomes and lysosomes.[7]

2.2. Cytotoxicity Assay

  • Objective: To determine the potency of the ADC in killing target cancer cells.

  • Method: Cell viability assay (e.g., CCK-8 or CellTiter-Glo).

  • Materials:

    • Target antigen-positive and antigen-negative cell lines

    • This compound ADC

    • Unconjugated antibody and free DM1 as controls

    • 96-well plates

    • Cell viability reagent

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.[8]

    • Treat the cells with serial dilutions of the this compound ADC, unconjugated antibody, and free DM1.

    • Incubate for 72-96 hours.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Plot the percentage of cell viability against the ADC concentration and calculate the IC50 value.

2.3. Bystander Effect Assay

  • Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.[9][10]

  • Method: Co-culture assay.[9]

  • Materials:

    • Antigen-positive (Ag+) cell line

    • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP).[9]

    • This compound ADC

    • 96-well plates

    • Flow cytometer or high-content imaging system

  • Procedure:

    • Seed a mixed population of Ag+ and GFP-labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).[9]

    • Allow cells to adhere overnight.

    • Treat the co-culture with serial dilutions of the this compound ADC.

    • Incubate for 72-96 hours.

    • Stain the cells with a viability dye (e.g., Propidium Iodide).

    • Analyze the percentage of viable and non-viable GFP-positive cells by flow cytometry or imaging to quantify the killing of bystander cells.[9]

In Vivo Evaluation

3.1. Xenograft Tumor Model Efficacy Study

  • Objective: To evaluate the anti-tumor activity of the this compound ADC in a living organism.

  • Materials:

    • Immunodeficient mice (e.g., NOD-SCID or NSG)

    • Tumor cell line that expresses the target antigen

    • This compound ADC

    • Vehicle control

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Administer the this compound ADC and vehicle control intravenously at the desired dose and schedule.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, target engagement).

    • Plot the mean tumor volume over time for each treatment group to assess efficacy.[8]

References

Application Notes and Protocols for SPP-DM1 in Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPP-DM1 is a widely utilized linker-payload combination in the development of Antibody-Drug Conjugates (ADCs) for solid tumor therapy. It consists of the cytotoxic agent DM1, a potent maytansinoid microtubule inhibitor, conjugated to a monoclonal antibody (mAb) through a cleavable N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) linker.[1] This system is designed for targeted delivery of DM1 to tumor cells expressing a specific surface antigen recognized by the mAb, thereby enhancing the therapeutic window by maximizing anti-tumor efficacy while minimizing systemic toxicity.[1] These application notes provide detailed protocols and quantitative data for the use of this compound-based ADCs in solid tumor research models.

Mechanism of Action

The anti-tumor activity of an this compound-based ADC is a multi-step process:

  • Binding and Internalization: The mAb component of the ADC specifically binds to its target antigen on the surface of a solid tumor cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[1]

  • Lysosomal Trafficking and Payload Release: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and lysosomal proteases cleave the SPP linker, releasing the active DM1 payload into the cytoplasm.[1]

  • Microtubule Disruption: The released DM1 binds to tubulin, preventing its polymerization and disrupting the formation and function of microtubules.[1]

  • Cell Cycle Arrest and Apoptosis/Mitotic Catastrophe: The disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division. This leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis) or mitotic catastrophe.[1][2][3] Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis, characterized by the formation of giant, multinucleated cells.[2][3]

Signaling Pathways and Experimental Workflow

General Mechanism of Action of an this compound ADC

SPP-DM1_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Payload Release Tubulin Tubulin DM1->Tubulin 5. Binding Microtubule Microtubule Disruption Tubulin->Microtubule 6. Inhibition CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest 7. Mitotic Spindle Disruption Apoptosis Apoptosis / Mitotic Catastrophe CellCycleArrest->Apoptosis 8. Cell Death

Caption: General mechanism of action of an this compound ADC.

DM1-Induced Mitotic Catastrophe Signaling Pathway

Mitotic_Catastrophe_Pathway DM1 DM1 (from ADC) Tubulin Tubulin Polymerization DM1->Tubulin Inhibits Spindle Mitotic Spindle Formation Tubulin->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Defects lead to MitoticArrest Prolonged Mitotic Arrest SAC->MitoticArrest CyclinB Cyclin B1/CDK1 Sustained Activity MitoticArrest->CyclinB Slippage Mitotic Slippage MitoticArrest->Slippage If SAC is overcome Catastrophe Mitotic Catastrophe MitoticArrest->Catastrophe Leads to Tetraploid Tetraploid G1 Arrest Slippage->Tetraploid Apoptosis Apoptosis Tetraploid->Apoptosis Multinucleation Multinucleation / Giant Cells Catastrophe->Apoptosis Catastrophe->Multinucleation

Caption: DM1-induced mitotic catastrophe signaling.

Quantitative Data

In Vitro Cytotoxicity of this compound ADCs
Cell LineTumor TypeTarget Antigen ExpressionADCIC50 (nM)Reference
SK-BR-3Breast CancerHigh HER2Anti-HER2-SPP-DM11.5[4]
BT-474Breast CancerHigh HER2Anti-HER2-SPP-DM12.1[4]
MDA-MB-231Breast CancerLow/Negative HER2Anti-HER2-SPP-DM1>1000[4]
NCI-N87Gastric CancerHigh HER2T-DM1~10-100[5]
OE-19Gastric CancerHigh HER2T-DM1~10-100[5]
RAJINon-Hodgkin's LymphomaCD19Anti-CD19-SPP-DM1Not Reported[6]
Granta-519Non-Hodgkin's LymphomaCD20Anti-CD20-SPP-DM1Not Reported[6]
In Vivo Efficacy of this compound ADCs in Xenograft Models
Xenograft ModelTumor TypeADCDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Reference
BT-474Breast CancerAnti-HER2-SPP-DM15Once weekly for 3 weeks70.8[4]
BT-474Breast CancerAnti-HER2-SPP-DM110Once weekly for 3 weeks87.5[4]
RAJINon-Hodgkin's LymphomaAnti-CD19-SPP-DM15Days 1, 8, 15Significant tumor regression[6]
Granta-519Non-Hodgkin's LymphomaAnti-CD20-SPP-DM15Days 1, 8Significant tumor regression[6]
NCI-N87Gastric CancerT-DM115OnceComplete pathological response in 50% of mice[5]
OE-19Gastric CancerT-DM115OnceComplete pathological response in 100% of mice[5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an this compound ADC.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC, unconjugated antibody, and free DM1

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.[4]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control.[4]

  • Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.[4]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.

Materials:

  • Female athymic nude mice (5-7 weeks old)

  • Tumor cells (e.g., BT-474 for breast cancer)

  • Matrigel

  • This compound ADC and vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 tumor cells suspended in Matrigel into the flank of each mouse.[4]

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses).[4]

  • Treatment Administration: Administer the this compound ADC or vehicle intravenously (i.v.) at the designated doses and schedule (e.g., once weekly for 3 weeks).[4]

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[4]

  • Monitoring: Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).[4]

Experimental Workflow for Evaluating an this compound ADC

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation CellLines Select Target-Positive and -Negative Cell Lines Cytotoxicity In Vitro Cytotoxicity Assay (MTT) Determine IC50 CellLines->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assay) Cytotoxicity->Mechanism Xenograft Establish Xenograft Tumor Model (e.g., Subcutaneous) Mechanism->Xenograft Proceed if promising Efficacy In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Efficacy->Toxicity PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Optional) Efficacy->PKPD Data Summarize Quantitative Data (Tables, Graphs) Efficacy->Data Toxicity->Data PKPD->Data Conclusion Draw Conclusions on ADC Potency, Specificity, and Efficacy Data->Conclusion

Caption: General experimental workflow for this compound ADC evaluation.

References

Determining the In Vitro Potency of an Anti-HER2-SPP-DM1 Antibody-Drug Conjugate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of an exemplary ADC, an anti-HER2 antibody conjugated to the maytansinoid derivative DM1 via a cleavable N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) linker (anti-HER2-SPP-DM1). The protocol will cover the use of common colorimetric and luminescent assays to assess cytotoxicity in both HER2-positive and HER2-negative cancer cell lines.

The anti-HER2 antibody component of the ADC specifically binds to the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed on the surface of certain cancer cells.[1] Following binding, the ADC-receptor complex is internalized, and the DM1 payload is released into the cytoplasm upon cleavage of the disulfide SPP linker in the reducing environment of the cell.[2] DM1 then exerts its cytotoxic effect by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

Data Presentation

The following tables summarize hypothetical, yet representative, IC50 data for an anti-HER2-SPP-DM1 conjugate against various cancer cell lines, as would be generated using the protocols described below.

Table 1: IC50 Values of Anti-HER2-SPP-DM1 in HER2-Positive and HER2-Negative Cancer Cell Lines

Cell LineHER2 ExpressionAssay MethodIC50 (nM)
SK-BR-3High (+++)MTT0.8
BT-474High (+++)XTT1.2
NCI-N87High (+++)CellTiter-Glo®0.9
MDA-MB-453Moderate (++)MTT15.5
MCF7Low (+)CellTiter-Glo®>1000
MDA-MB-231NegativeXTT>1000

Table 2: Selectivity Index of Anti-HER2-SPP-DM1

Cell Line Combination (Negative vs. Positive)IC50 HER2-Negative (nM)IC50 HER2-Positive (nM)Selectivity Index (SI)
MDA-MB-231 vs. SK-BR-3>10000.8>1250
MCF7 vs. BT-474>10001.2>833

The Selectivity Index (SI) is calculated as the ratio of the IC50 value for the antigen-negative cell line to the IC50 value for the antigen-positive cell line. A higher SI indicates greater selectivity of the ADC for the target-expressing cancer cells.[4]

Experimental Protocols

General Cell Culture

Maintain HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MCF7, MDA-MB-231) cell lines in their recommended culture media, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which is insoluble in water.

Materials:

  • HER2-positive and HER2-negative cancer cell lines

  • Complete cell culture medium

  • Anti-HER2-SPP-DM1 ADC

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the anti-HER2-SPP-DM1 ADC in complete medium. Replace the culture medium with 100 µL of the diluted compound. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Similar to the MTT assay, the XTT assay measures metabolic activity. However, the formazan product of XTT reduction is water-soluble, simplifying the protocol.[6]

Materials:

  • HER2-positive and HER2-negative cancer cell lines

  • Complete cell culture medium

  • Anti-HER2-SPP-DM1 ADC

  • XTT labeling mixture (prepared according to the manufacturer's instructions)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells as described in the MTT protocol.

  • ADC Treatment: Treat cells with serial dilutions of the ADC as in the MTT protocol.

  • Incubation: Incubate the plate for 72-96 hours.

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation: Incubate for 4-18 hours at 37°C, protected from light.[7]

  • Absorbance Measurement: Measure the absorbance at 450 nm (with a reference wavelength of 660 nm) using a microplate reader.[8]

  • Data Analysis: Calculate cell viability and determine the IC50 as described for the MTT assay.

This assay quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction that generates a luminescent signal.[9]

Materials:

  • HER2-positive and HER2-negative cancer cell lines

  • Complete cell culture medium

  • Anti-HER2-SPP-DM1 ADC

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate as described in the MTT protocol.

  • ADC Treatment: Treat cells with serial dilutions of the ADC as in the MTT protocol.

  • Incubation: Incubate the plate for 72-96 hours.

  • Reagent Preparation and Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[10]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate cell viability and determine the IC50 as described for the MTT assay.

Visualizations

HER2_Signaling_Pathway_and_ADC_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Anti-HER2-SPP-DM1 HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Released DM1 Lysosome->DM1 Linker Cleavage Microtubules Microtubule Disruption DM1->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of action of an anti-HER2-SPP-DM1 ADC.

IC50_Determination_Workflow Start Start Cell_Culture Culture HER2+ and HER2- Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding ADC_Prep Prepare Serial Dilutions of Anti-HER2-SPP-DM1 ADC Cell_Seeding->ADC_Prep Treatment Treat Cells with ADC Dilutions ADC_Prep->Treatment Incubation Incubate for 72-96 Hours Treatment->Incubation Assay Perform Cytotoxicity Assay (MTT, XTT, or CellTiter-Glo) Incubation->Assay Measurement Measure Absorbance or Luminescence Assay->Measurement Data_Analysis Calculate % Viability vs. Concentration Measurement->Data_Analysis Curve_Fitting Fit Dose-Response Curve Data_Analysis->Curve_Fitting IC50 Determine IC50 Value Curve_Fitting->IC50 Selectivity_Index_Concept cluster_positive HER2-Positive Cells cluster_negative HER2-Negative Cells ADC Anti-HER2-SPP-DM1 HER2_Pos High HER2 Expression ADC->HER2_Pos HER2_Neg Low/No HER2 Expression ADC->HER2_Neg Binding_Pos High ADC Binding & Internalization HER2_Pos->Binding_Pos Cytotoxicity_Pos High Cytotoxicity Binding_Pos->Cytotoxicity_Pos IC50_Pos Low IC50 Value Cytotoxicity_Pos->IC50_Pos Selectivity_Index Selectivity Index = IC50 (HER2-) / IC50 (HER2+) IC50_Pos->Selectivity_Index Binding_Neg Low/No ADC Binding & Internalization HER2_Neg->Binding_Neg Cytotoxicity_Neg Low Cytotoxicity Binding_Neg->Cytotoxicity_Neg IC50_Neg High IC50 Value Cytotoxicity_Neg->IC50_Neg IC50_Neg->Selectivity_Index

References

Application Notes and Protocols for Flow Cytometry Analysis of SPP-DM1 Antibody-Drug Conjugate Internalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] The SPP-DM1 ADC system utilizes a monoclonal antibody targeting a tumor-associated antigen, linked via a reducible disulfide SPP (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker to the potent microtubule-disrupting agent, DM1. The efficacy of such ADCs is critically dependent on their efficient binding to the target antigen on the cancer cell surface, followed by internalization and subsequent intracellular release of the cytotoxic payload.

Flow cytometry is a powerful and high-throughput technique for quantifying the internalization of ADCs. This application note provides detailed protocols for analyzing the internalization of this compound ADCs using flow cytometry, methods for data interpretation, and troubleshooting guidance.

Mechanism of Action of this compound ADC

The therapeutic action of an this compound ADC involves a sequential process:

  • Binding: The antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, primarily through receptor-mediated endocytosis.[2][3]

  • Intracellular Trafficking: The complex is trafficked through the endo-lysosomal pathway.

  • Payload Release: Inside the cell, the reducing environment, rich in glutathione, cleaves the disulfide bond within the SPP linker, releasing the DM1 payload into the cytoplasm.

  • Cytotoxicity: The released DM1 binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Quantitative Data on ADC Internalization

The rate and extent of ADC internalization can vary significantly depending on the target antigen, the antibody, the cell line, and the linker-payload combination. Below are representative data tables illustrating the type of quantitative information that can be obtained from flow cytometry-based internalization assays.

Note: Data presented are illustrative and may not be specific to an this compound ADC but are representative of DM1-containing ADCs targeting HER2.

Table 1: Time-Course of ADC Internalization in HER2-Positive Cell Lines

Time (hours)Percent Internalization (SK-BR-3, HER2-High)Percent Internalization (MDA-MB-453, HER2-Medium)
0 0%0%
1 15%25%
4 35%45%
8 50%60%
12 55%65%
24 60%70%

Table 2: Mean Fluorescence Intensity (MFI) of Internalized ADC Over Time

Time (hours)MFI of Internalized ADC (BT-474, HER2-High)MFI of Internalized ADC (MCF7, HER2-Low)
0 BaselineBaseline
2 3500800
6 80001500
12 120002500
24 150003500

Experimental Protocols

Protocol 1: ADC Internalization Assay Using a pH-Sensitive Dye (e.g., pHrodo™ Red)

This method utilizes a pH-sensitive dye that is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.

Materials:

  • This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red)

  • Target cells (e.g., HER2-positive cell line like SK-BR-3)

  • Negative control cells (lacking the target antigen)

  • Isotype control antibody labeled with the same pH-sensitive dye

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture target and negative control cells to 80-90% confluency.

    • Harvest cells using Trypsin-EDTA, wash with complete medium, and resuspend in fresh medium at a concentration of 1 x 10^6 cells/mL.

  • ADC Incubation:

    • To a 96-well plate, add 100 µL of the cell suspension to each well.

    • Add the pHrodo-labeled this compound ADC to the target cells at a final concentration of 10 µg/mL.

    • Add the pHrodo-labeled isotype control to a separate set of target cells at the same concentration.

    • Add the pHrodo-labeled this compound ADC to the negative control cells.

    • For a time-course experiment, prepare replicate plates for each time point (e.g., 0, 1, 4, 8, 24 hours).

  • Internalization:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the desired time points.

    • For the 0-hour time point, keep the plate on ice to prevent internalization.

  • Sample Preparation for Flow Cytometry:

    • After incubation, centrifuge the plates at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

    • Resuspend the cells in 200 µL of cold PBS.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, exciting with the appropriate laser (e.g., 561 nm for pHrodo Red) and collecting emission in the corresponding channel.

    • Collect at least 10,000 events per sample.

    • Analyze the data to determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).

Protocol 2: ADC Internalization Assay Using a Quenching Antibody

This method uses a secondary antibody that quenches the fluorescence of the labeled ADC remaining on the cell surface, allowing for the specific detection of the internalized fluorescent signal.

Materials:

  • Fluorescently labeled this compound ADC (e.g., with Alexa Fluor™ 488)

  • Target cells

  • Quenching antibody (e.g., anti-Alexa Fluor™ 488 antibody)

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare cells as described in Protocol 1.

  • ADC Incubation:

    • Incubate cells with the fluorescently labeled this compound ADC (e.g., 10 µg/mL) on ice for 30 minutes to allow binding but prevent internalization.

    • Wash the cells three times with cold PBS to remove unbound ADC.

    • Resuspend the cells in pre-warmed complete medium.

  • Internalization:

    • Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • At each time point, transfer the cells to ice to stop internalization.

  • Quenching:

    • Divide the cells from each time point into two tubes: one for the quenched sample and one for the unquenched (total fluorescence) sample.

    • To the quenched sample, add the quenching antibody (e.g., 50 µg/mL) and incubate on ice for 30 minutes.

    • To the unquenched sample, add PBS.

  • Flow Cytometry Analysis:

    • Analyze both quenched and unquenched samples on a flow cytometer.

    • The MFI of the unquenched sample represents the total cell-associated ADC (surface-bound + internalized).

    • The MFI of the quenched sample represents the internalized ADC.

    • Calculate the percentage of internalization: (MFI of quenched sample / MFI of unquenched sample) x 100.

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cell Interior cluster_2 Endo-lysosomal Pathway This compound ADC This compound ADC Target Antigen Target Antigen This compound ADC->Target Antigen Binding Early Endosome Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Trafficking Lysosome Lysosome Late Endosome->Lysosome Fusion Released DM1 Released DM1 Lysosome->Released DM1 Linker Cleavage Tubulin Disruption Tubulin Disruption Released DM1->Tubulin Disruption Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Tubulin Disruption->Cell Cycle Arrest & Apoptosis Target Antigen->Early Endosome Internalization G Start Start Prepare Cells Prepare Cells Start->Prepare Cells Label ADC with pHrodo Dye Label ADC with pHrodo Dye Start->Label ADC with pHrodo Dye Incubate Cells with Labeled ADC Incubate Cells with Labeled ADC Prepare Cells->Incubate Cells with Labeled ADC Label ADC with pHrodo Dye->Incubate Cells with Labeled ADC Time-course Incubation (37°C) Time-course Incubation (37°C) Incubate Cells with Labeled ADC->Time-course Incubation (37°C) Wash Cells Wash Cells Time-course Incubation (37°C)->Wash Cells Acquire Data on Flow Cytometer Acquire Data on Flow Cytometer Wash Cells->Acquire Data on Flow Cytometer Analyze MFI and % Positive Cells Analyze MFI and % Positive Cells Acquire Data on Flow Cytometer->Analyze MFI and % Positive Cells End End Analyze MFI and % Positive Cells->End

References

Application Notes: In Vivo Xenograft Studies with SPP-DM1 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2] An SPP-DM1 conjugate consists of three key components: a monoclonal antibody (mAb) for specific targeting of a tumor-associated antigen, the cytotoxic maytansinoid derivative DM1, and a cleavable disulfide linker, N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP).

The SPP linker is designed to be stable in circulation but is cleaved within the reducing environment of the cell, particularly after lysosomal degradation.[3] This intracellular release of the DM1 payload is critical for its therapeutic effect. DM1 is a potent anti-mitotic agent that functions by inhibiting the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[3][4] Preclinical in vivo xenograft studies are essential for evaluating the efficacy, pharmacokinetics, and safety profile of novel this compound conjugates before clinical consideration.

One notable characteristic of ADCs with reducible disulfide linkers like SPP is their potential to induce a "bystander effect."[3] After the conjugate is processed within a target cancer cell, the released, cell-permeable DM1 payload can diffuse out and kill neighboring antigen-negative tumor cells, enhancing the overall anti-tumor activity.[3] However, it has been observed that ADCs with an SPP linker may exhibit faster clearance from circulation compared to those with non-cleavable linkers like MCC.[1]

Mechanism of Action and Relevant Signaling Pathways

The efficacy of an this compound conjugate is contingent on a sequence of events, beginning with systemic administration and culminating in targeted cell death.

  • Binding and Internalization : The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the entire ADC into the cell.

  • Lysosomal Trafficking and Payload Release : The endocytic vesicle containing the ADC fuses with a lysosome. Inside the lysosome, the antibody is degraded, and the SPP linker is cleaved by the reducing environment, releasing the active DM1 payload into the cytoplasm.[3]

  • Microtubule Disruption and Apoptosis : The freed DM1 binds to the tips of microtubules, suppressing their dynamic instability. This disruption of the microtubule network leads to a G2/M phase cell cycle arrest, ultimately inducing apoptosis and cell death.[3]

Mechanism_of_Action_SPP_DM1 cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC Receptor Tumor Antigen (e.g., Osteopontin (B1167477), CD22) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Free DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption DM1->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: General mechanism of action for an this compound antibody-drug conjugate.
Example Signaling Pathway: Osteopontin (SPP1) as a Target

Osteopontin (OPN), also known as Secreted Phosphoprotein 1 (SPP1), is a protein implicated in tumor progression, metastasis, and angiogenesis.[5][6][7] It often exerts its effects by activating signaling cascades like the PI3K/Akt/mTOR pathway.[7] An anti-OPN antibody-based this compound conjugate could be used to target and eliminate cancer cells that overexpress OPN or its receptors (e.g., integrins, CD44).

OPN_Signaling_Pathway cluster_outcomes Cellular Outcomes OPN Osteopontin (OPN) Receptor Integrin/CD44 Receptor OPN->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Metastasis Metastasis mTOR->Metastasis Angiogenesis Angiogenesis mTOR->Angiogenesis AntiApoptosis Survival mTOR->AntiApoptosis

Caption: Simplified OPN-mediated PI3K/Akt/mTOR signaling pathway in cancer.

Quantitative Data Summary

The following tables summarize representative quantitative parameters from preclinical in vivo xenograft studies involving this compound conjugates targeting various non-Hodgkin lymphoma (NHL) antigens.

Table 1: Summary of Xenograft Models and Dosing for this compound Efficacy Studies

Target Antigen Cancer Type Cell Line Cells Implanted Avg. Starting Tumor Volume (mm³) Treatment Regimen (this compound) Reference
CD19 Burkitt's Lymphoma RAJI 5 x 10⁶ 140 5 mg/kg, IV [8]
CD20 Mantle Cell Lymphoma Granta-519 2 x 10⁷ 140 5 mg/kg, IV [8]
CD21 Burkitt's Lymphoma RAJI 5 x 10⁶ 125 5 mg/kg, IV [8]

| CD22 | Burkitt's Lymphoma | BJAB-luc | 2 x 10⁷ | 130 | ~5 mg/kg, IV |[8] |

Table 2: Summary of In Vivo Efficacy Outcomes

Target Antigen Xenograft Model Key Efficacy Outcome for this compound Conjugate Reference
CD19 RAJI Significant tumor growth inhibition. [8]
CD20 Granta-519 Tumor regression observed. [8]
CD21 RAJI Moderate tumor growth inhibition. [8]

| CD22 | BJAB-luc | Potent anti-tumor activity leading to tumor regression. |[8] |

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

This protocol provides a comprehensive methodology for assessing the in vivo efficacy of an this compound conjugate using a subcutaneous cell line-derived xenograft (CDX) model.

Materials and Reagents
  • Cell Lines : Appropriate human cancer cell line (e.g., RAJI, Granta-519).[8]

  • Animals : Immunodeficient mice (e.g., 6-10 week old female SCID or NOD/Shi-scid, IL-2Rγ null [NOG] mice).[9][10]

  • Culture Medium : Recommended medium for the selected cell line (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin).

  • Implantation Reagents : Sterile Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS); Matrigel (optional, can improve tumor take-rate).

  • Test Articles : this compound conjugate, vehicle control (e.g., PBS), isotype control ADC.

  • Equipment : Laminar flow hood, centrifuge, hemocytometer, syringes (26-27G), calipers, animal scale.

Experimental Workflow

Experimental_Workflow A 1. Cell Culture & Expansion B 2. Cell Harvesting & Preparation A->B C 3. Subcutaneous Implantation in Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization & Grouping D->E F 6. ADC Administration (IV) E->F G 7. Continued Monitoring (Tumor Volume, Body Weight) F->G H 8. Endpoint & Tissue Collection G->H I 9. Data Analysis H->I

Caption: Workflow for an in vivo xenograft efficacy study of an this compound ADC.
Step-by-Step Methodology

Step 1: Cell Culture and Expansion

  • Culture the selected cancer cell line under recommended conditions (37°C, 5% CO₂).

  • Expand cells, ensuring they are passaged at least twice after thawing from cryogenic storage.

  • Harvest cells during the exponential growth phase (approx. 80-90% confluence).[11]

Step 2: Cell Preparation for Implantation

  • Use an appropriate method (e.g., trypsinization for adherent cells, simple collection for suspension cells) to harvest the cells.

  • Count the cells using a hemocytometer and assess viability (e.g., via trypan blue exclusion). Viability should be >95%.

  • Centrifuge the cell suspension (e.g., 225 x g for 5 minutes at 4°C).[11]

  • Resuspend the cell pellet in sterile, cold HBSS or PBS to the desired concentration (e.g., 5 x 10⁶ to 2 x 10⁷ cells per 100-200 µL).[8][10] Keep cells on ice until injection.

Step 3: Tumor Implantation

  • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Using a 26G syringe, subcutaneously inject the cell suspension (typically 100-200 µL) into the right flank of each mouse.

Step 4: Tumor Monitoring and Animal Grouping

  • Begin monitoring the mice 2-3 times per week for tumor formation.

  • Once tumors are palpable, measure their dimensions (length and width) using digital calipers.

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • When the average tumor volume reaches the target size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).[8]

    • Group 1: Vehicle Control (e.g., PBS)

    • Group 2: Isotype Control ADC (non-binding antibody with this compound)

    • Group 3: Test Article (this compound conjugate)

Step 5: Drug Administration

  • Prepare the this compound conjugate and controls to the final concentration in the vehicle solution.

  • Administer the treatment via intravenous (IV) injection into the tail vein. The dose is calculated based on the animal's body weight (e.g., 5 mg/kg).[8]

  • Follow the predetermined dosing schedule (e.g., single dose, or multiple doses on specific days).[8]

Step 6: Efficacy and Toxicity Monitoring

  • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight loss is a key indicator of systemic toxicity.

  • Monitor the animals for any clinical signs of distress or adverse reactions.

  • Euthanize mice if the tumor volume exceeds a predetermined limit (e.g., 2000 mm³), if tumors become ulcerated, or if body weight loss exceeds 20%, in accordance with ethical guidelines.

Step 7: Endpoint and Data Analysis

  • At the end of the study, euthanize all remaining animals.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze for western blotting, fix in formalin for immunohistochemistry).

  • Analyze the data by plotting the mean tumor volume ± SEM for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) to quantify efficacy. Perform statistical analysis (e.g., ANOVA) to determine significance.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Off-Target Toxicity of SPP-DM1 ADC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of SPP-DM1 antibody-drug conjugates (ADCs). Our goal is to facilitate successful research by providing detailed methodologies and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: What is this compound ADC and its mechanism of action?

A1: this compound is an antibody-drug conjugate comprised of a monoclonal antibody targeting Secreted Phosphoprotein 1 (SPP1 or Osteopontin), a protein overexpressed in various tumors.[1][2][3] This antibody is connected via a linker to a potent cytotoxic agent, DM1, a maytansinoid derivative that inhibits microtubule assembly.[4] The ADC is designed to selectively bind to SPP1-expressing cancer cells.[4] Following binding, the ADC-antigen complex is internalized, and the DM1 payload is released, leading to cell cycle arrest and apoptosis.[4]

Q2: What are the primary mechanisms of off-target toxicity associated with this compound ADC?

A2: Off-target toxicity with DM1-based ADCs can occur through several mechanisms:

  • Premature Payload Release: Instability of the linker in systemic circulation can lead to the early release of DM1, causing damage to healthy tissues.[4]

  • Antigen-Independent Uptake: Healthy cells, particularly in the liver and hematopoietic system, may take up the ADC through non-specific mechanisms like macropinocytosis.[4]

  • "On-Target, Off-Tumor" Toxicity: The SPP1 target may be expressed at low levels on normal, healthy cells, leading to unintended ADC binding and toxicity.[4]

  • Payload-Mediated Off-Target Binding: The DM1 payload itself has been shown to bind to other cell surface proteins, such as cytoskeleton-associated protein 5 (CKAP5), leading to cytotoxicity independent of the intended antigen.[4][5][6]

Q3: What are the common types of toxicities observed with DM1-based ADCs?

A3: Preclinical and clinical data from DM1-containing ADCs have reported the following common toxicities:

  • Hepatotoxicity: Often observed as elevated liver enzymes.[4]

  • Thrombocytopenia: A reduction in platelet count is a frequent hematologic toxicity.[4]

  • Gastrointestinal Effects: Including nausea, vomiting, and diarrhea.[4]

  • Peripheral Neuropathy: Nerve damage is a known side effect of microtubule-disrupting agents like DM1.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vitro or in vivo experiments with this compound ADC.

Issue 1: High Cytotoxicity in Antigen-Negative (SPP1-) Cells In Vitro
  • Possible Causes:

    • Premature Linker Cleavage: The linker may be unstable in the cell culture medium, releasing free DM1.

    • Non-specific Uptake: SPP1-negative cells may be taking up the ADC through mechanisms like macropinocytosis.

    • Bystander Effect: A small, contaminating population of SPP1+ cells could be releasing the payload, which then kills neighboring SPP1- cells.[4]

  • Troubleshooting Workflow:

    start High Cytotoxicity in SPP1- Cells assay1 Perform Linker Stability Assay in Culture Medium start->assay1 result1 Linker Unstable? assay1->result1 action1 Action: Modify Linker Chemistry or ADC Formulation result1->action1 Yes assay2 Conduct Bystander Effect Assay result1->assay2 No result2 Bystander Effect Positive? assay2->result2 action2 Action: Use Non-cleavable Linker or Lower Payload Permeability result2->action2 Yes assay3 Investigate Non-Specific Uptake result2->assay3 No result3 High Non-Specific Uptake? assay3->result3 action3 Action: Modify Antibody (Fc region) or Add PEG Spacer result3->action3 Yes end Re-evaluate Experiment result3->end No

    Caption: Troubleshooting workflow for unexpected cytotoxicity in antigen-negative cells.

  • Experimental Protocols:

    • Protocol 1: In Vitro Off-Target Cytotoxicity Assay: [4]

      • Cell Seeding: Plate both SPP1-positive and SPP1-negative cells in separate 96-well plates at a pre-determined optimal density.

      • ADC Treatment: Treat cells with serial dilutions of the this compound ADC. Include an untreated control.

      • Incubation: Incubate plates for 72-120 hours.

      • Viability Assessment: Measure cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).

      • Data Analysis: Calculate the IC50 value for each cell line. A low IC50 in SPP1-negative cells suggests off-target toxicity.

    • Protocol 2: Bystander Effect Co-Culture Assay: [7][8]

      • Cell Preparation: Label the SPP1-negative cell line with a fluorescent marker (e.g., GFP) to differentiate it from the unlabeled SPP1-positive cells.

      • Co-culture Seeding: Seed a mixture of the two cell lines in a 96-well plate. Ratios can be varied (e.g., 1:1, 1:3).

      • ADC Treatment: Treat the co-culture with the this compound ADC at a concentration known to be cytotoxic to the SPP1-positive cells.

      • Incubation: Incubate for 72-96 hours.

      • Analysis: Use flow cytometry or high-content imaging to quantify the viability of the fluorescently labeled SPP1-negative cells. A significant decrease in viability indicates a bystander effect.

Issue 2: Unexpectedly High In Vivo Toxicity
  • Possible Causes:

    • High Dose: The administered dose may be above the maximum tolerated dose (MTD).

    • Linker Instability: The linker may be unstable in vivo, leading to systemic release of the DM1 payload.[4]

    • "On-Target, Off-Tumor" Toxicity: The SPP1 target may be expressed in vital organs, causing toxicity.[4]

  • Troubleshooting Workflow:

    start Unexpected In Vivo Toxicity step1 Perform Dose-Ranging Study to Determine MTD start->step1 step2 Analyze Plasma Samples for Free DM1 (LC-MS/MS) step1->step2 result2 High Free DM1? step2->result2 action2 Action: Re-engineer Linker for Improved In Vivo Stability result2->action2 Yes step3 Evaluate SPP1 Expression in Normal Tissues (IHC) result2->step3 No end Refine Dosing Strategy and ADC Design action2->end result3 SPP1 Expression in Vital Organs? step3->result3 action3 Action: Consider Affinity-Tuned Antibody or Alternative Target result3->action3 Yes action3->end

    Caption: Troubleshooting workflow for unexpected in vivo ADC toxicity.

  • Experimental Protocols:

    • Protocol 3: In Vitro Plasma Stability Assay: [9][10][11]

      • Incubation: Incubate the this compound ADC in plasma from the relevant species (e.g., mouse, human) at 37°C.

      • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).

      • Sample Preparation: Precipitate plasma proteins using cold acetonitrile.

      • LC-MS/MS Analysis: Quantify the concentration of released DM1 payload in the supernatant.

      • Data Analysis: Plot the concentration of free payload over time to determine the stability of the ADC in plasma.

    • Protocol 4: Immunohistochemistry (IHC) for SPP1 Expression:

      • Tissue Preparation: Obtain normal tissue sections from the animal model used for toxicity studies.

      • Staining: Perform IHC staining using a validated anti-SPP1 antibody.

      • Imaging and Analysis: Visualize and quantify the expression levels of SPP1 in various organs. High expression in vital organs may explain the observed toxicity.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs

Cell LineTarget AntigenADCIC50 (nM)
SK-BR-3HER2T-SA1-DM11.5[12]
SKOV3HER2T-SA1-DM12.1[12]
SK-BR-3HER2H32-DM1~0.05 - 0.08[13]
BT474HER2H32-DM1~0.5 - 0.8[13]
N87HER2ADC 10a-10e~0.2 - 0.7

Note: IC50 values can vary depending on the specific antibody, linker, and experimental conditions.

Table 2: SPP1 Expression in Normal vs. Tumor Tissues (Pan-Cancer Analysis)

Cancer TypeSPP1 Expression in Tumor vs. Normal Tissue
Bladder Cancer (BLCA)Upregulated[14]
Breast Cancer (BRCA)Upregulated[3][14]
Cervical Cancer (CESC)Upregulated[14]
Glioblastoma (GBM)Upregulated[2][3]
Head and Neck Cancer (HNSC)Upregulated[2][3][14]
Liver Cancer (LIHC)Upregulated[2][3][14]
Lung Cancer (LUAD, LUSC)Upregulated[3][14]
Ovarian Cancer (OV)Upregulated[14]
Pancreatic Cancer (PAAD)Upregulated[2][14]

Data compiled from multiple pan-cancer analyses.[1][2][3][14][15]

Signaling Pathways and Workflows

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways ADC This compound ADC TumorCell SPP1+ Tumor Cell ADC->TumorCell Targets HealthyCell Healthy Cell (e.g., Hepatocyte) ADC->HealthyCell Non-specific interaction PrematureRelease Premature Release (Unstable Linker) ADC->PrematureRelease Binding Specific Binding & Internalization TumorCell->Binding Release DM1 Release Binding->Release Apoptosis Tumor Cell Death Release->Apoptosis NonSpecificUptake Non-specific Uptake HealthyCell->NonSpecificUptake OffTargetToxicity Off-Target Toxicity NonSpecificUptake->OffTargetToxicity PrematureRelease->OffTargetToxicity

References

troubleshooting low in vitro potency of SPP-DM1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low in vitro potency with SPP-DM1.

Overview of this compound

This compound is an antibody-drug conjugate (ADC) designed for targeted cancer therapy. It comprises three key components:

  • Antibody: A monoclonal antibody that specifically targets Secreted Phosphoprotein 1 (SPP1, also known as Osteopontin), a protein overexpressed in various cancers.[1][2][3]

  • Cytotoxic Payload: DM1, a potent microtubule-disrupting agent, which induces mitotic arrest and cell death in actively dividing cells.[4][5]

  • Linker: A cleavable linker (such as SPP) that connects the antibody to the DM1 payload, designed to be stable in circulation but release the payload inside the target cancer cell.[6][7]

The intended mechanism of action involves the antibody binding to SPP1 on the tumor cell surface, leading to the internalization of the ADC.[4][5] Once inside the cell's lysosomes, the linker is cleaved, releasing the DM1 payload to exert its cytotoxic effect.[4]

Troubleshooting Low In Vitro Potency

Low in vitro potency is a common challenge during ADC development. This guide provides a systematic approach to identifying and resolving potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected IC50 values for our this compound ADC in our cytotoxicity assays. What are the most common causes for low in vitro potency?

A1: Low in vitro potency can stem from several factors related to the ADC itself, the target cells, or the experimental setup. The most common causes include:

  • Low Target Antigen Expression: The target cell line may not express sufficient levels of the SPP1 antigen on its surface.[8]

  • Inefficient ADC Internalization: Even with adequate binding, the ADC may not be efficiently internalized by the target cells.[8][9]

  • Cellular Resistance to DM1: The target cell line may have intrinsic or acquired resistance to the DM1 payload.[8]

  • Poor ADC Quality: Issues with the ADC, such as a low drug-to-antibody ratio (DAR), aggregation, or degradation, can compromise its potency.[10][11]

  • Suboptimal Assay Conditions: The parameters of your cytotoxicity assay, including incubation time, cell seeding density, and reagent quality, can significantly impact the results.[11]

Q2: How can we verify that our target cells express adequate levels of SPP1?

A2: Quantifying the surface expression of SPP1 is a critical first step. Flow cytometry is the recommended method to determine the antigen density on your target cell line. A cell line with low or no SPP1 expression will not be a suitable model for determining this compound potency.[8] We recommend comparing the expression level to a known high-expressing positive control cell line, if available.

Q3: Our cells express SPP1, but the potency is still low. How can we determine if the ADC is being internalized?

A3: ADC internalization is essential for the payload to reach its intracellular target.[9][12] You can assess internalization using various methods, such as fluorescence microscopy or specialized flow cytometry-based assays that track the localization of a fluorescently labeled this compound over time. Lack of internalization despite successful binding points to a potential issue with the antibody's properties or the cell's endocytic machinery.

Q4: How do we test for cellular resistance to the DM1 payload itself?

A4: To rule out payload resistance, you should determine the IC50 of free DM1 on your target cell line.[8] If the cells are highly resistant to the free drug (i.e., show a high IC50 value), the potency of the ADC will inherently be low, as the conjugate's efficacy is dependent on the cell's sensitivity to the released payload. Maytansinoids like DM1 can be subject to resistance mechanisms such as increased drug efflux by transporters like MDR1/PgP.[12]

Q5: What are the critical quality attributes of the this compound conjugate that could affect its potency?

A5: The quality of the ADC conjugate is paramount. Key attributes to verify include:

  • Drug-to-Antibody Ratio (DAR): An optimal DAR is crucial. A low DAR can reduce potency, while a very high DAR can lead to aggregation and faster clearance in vivo.[9] This can be measured using techniques like mass spectrometry.[10]

  • Purity and Aggregation: The ADC preparation should be free from significant amounts of unconjugated antibody and aggregates. Aggregation can be assessed by size-exclusion chromatography (SEC).[10]

  • Stability: Ensure the ADC has been stored correctly and has not undergone degradation or deconjugation. Avoid repeated freeze-thaw cycles.[8][11]

Quantitative Data Summary

The following tables provide reference data that can be useful in your troubleshooting efforts.

Table 1: Expected IC50 Ranges for DM1-Based ADCs vs. Free DM1

CompoundTarget Cell TypeTypical IC50 RangeReference
DM1-based ADCAntigen-PositiveSub-nanomolar to low nanomolar (e.g., 0.1 - 10 nM)[5]
DM1-based ADCAntigen-NegativeHigh nanomolar to micromolar (>100 nM)[8]
Free DM1Sensitive Cell LinePicomolar to low nanomolar (e.g., 10 pM - 5 nM)[5]

Note: These are generalized ranges. Actual IC50 values are highly dependent on the specific antibody, linker, cell line, and assay conditions.

Table 2: Key Parameters for In Vitro Cytotoxicity Assays

ParameterRecommendationRationale
Cell Seeding Density Optimize for logarithmic growth throughout the assay duration.Over- or under-confluent cells can lead to variable results.
Incubation Time 72 - 120 hoursSufficient time is needed for ADC internalization, payload release, and induction of cell death.[8]
Serum Concentration Consistent lot and concentration (e.g., 10%)Serum components can affect cell growth and ADC stability. Batch-to-batch variability can introduce errors.[11]
ADC Concentration Range Logarithmic serial dilutions spanning at least 5 logsNecessary to generate a complete dose-response curve for accurate IC50 calculation.

Visualizations

Signaling and Experimental Pathways

cluster_EC Extracellular Space cluster_IC Intracellular Space ADC This compound ADC Receptor SPP1 Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Proteolytic Degradation) Endosome->Lysosome 3. Trafficking DM1 Free DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Microtubules Microtubules DM1->Microtubules 5. Binds to Tubulin Arrest Mitotic Arrest & Apoptosis Microtubules->Arrest 6. Microtubule Disruption

Caption: Mechanism of action for the this compound antibody-drug conjugate.

cluster_checks Initial Checks cluster_solutions Troubleshooting Steps start Low In Vitro Potency Observed check_cells Problem with Target Cells? start->check_cells check_adc Problem with ADC Quality? start->check_adc check_assay Problem with Assay Setup? start->check_assay sol_expr Quantify SPP1 Expression (Flow Cytometry) check_cells->sol_expr Low Antigen? sol_intern Perform Internalization Assay check_cells->sol_intern No Internalization? sol_resist Test Free DM1 Sensitivity (IC50) check_cells->sol_resist Payload Resistance? sol_dar Verify DAR & Purity (MS, SEC) check_adc->sol_dar Low DAR/Impure? sol_storage Check Storage & Handling check_adc->sol_storage Degraded? sol_params Optimize Assay Parameters (Seeding, Incubation Time) check_assay->sol_params Suboptimal? end Potency Issue Resolved sol_expr->end sol_intern->end sol_resist->end sol_dar->end sol_storage->end sol_params->end cluster_workflow Cytotoxicity Assay Workflow step1 1. Seed Cells in 96-well plate step2 2. Prepare Serial Dilutions of this compound step1->step2 step3 3. Treat Cells with ADC step2->step3 step4 4. Incubate (96-120 hours) step3->step4 step5 5. Add Viability Reagent (e.g., CTG) step4->step5 step6 6. Read Plate (Luminescence) step5->step6 step7 7. Analyze Data & Calculate IC50 step6->step7

References

Technical Support Center: Improving SPP-DM1 ADC Stability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered with SPP-DM1 antibody-drug conjugates (ADCs) in plasma.

Frequently Asked Questions (FAQs)

Q1: What is an this compound ADC and what is its mechanism of action?

A1: An this compound ADC is a type of antibody-drug conjugate where a monoclonal antibody is connected to the cytotoxic payload DM1 via a cleavable SPP linker.[1] The SPP (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is designed to be stable in circulation but is cleaved within the reducing environment of the target cell.[1] The mechanism of action involves the antibody binding to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[1] Inside the cell, the ADC is trafficked to the lysosome, where the antibody is degraded and the SPP linker is cleaved, releasing the DM1 payload.[1] DM1 then binds to tubulin at the microtubule ends, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1]

Q2: What are the primary stability concerns for this compound ADCs in plasma?

A2: The two main stability issues for this compound ADCs in plasma are:

  • Premature Payload Release: The disulfide bond within the SPP linker can be susceptible to cleavage in the plasma by reducing agents, leading to the early release of the DM1 payload.[2] This can cause off-target toxicity and reduce the amount of active ADC reaching the tumor.[2]

  • Aggregation: The conjugation of the hydrophobic DM1 payload to the antibody increases the overall hydrophobicity of the ADC, which can lead to the formation of aggregates.[3] Aggregation can alter the ADC's pharmacokinetic properties, reduce its efficacy, and potentially trigger an immune response.[3]

Q3: How does the stability of the SPP linker compare to a non-cleavable linker like SMCC?

A3: Generally, non-cleavable linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) exhibit greater stability in plasma compared to cleavable linkers like SPP.[2][4] The thioether bond in the SMCC linker is more resistant to degradation in the bloodstream.[2] This increased stability often translates to a longer plasma half-life for the intact ADC.[2] However, the cleavable nature of the SPP linker can offer a "bystander effect," where the released and cell-permeable DM1 can kill neighboring antigen-negative tumor cells, which may not be as pronounced with non-cleavable linkers.[4]

Troubleshooting Guides

Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) or High Levels of Free DM1 in Plasma

This indicates premature cleavage of the SPP linker.

Potential Cause Troubleshooting Steps
Inherent Linker Instability The disulfide bond in the SPP linker is susceptible to reduction by plasma components like glutathione.
Solution: Run a control experiment by incubating the this compound ADC in a buffer solution (e.g., PBS) to differentiate between inherent instability and plasma-mediated cleavage. Consider redesigning the linker with increased steric hindrance around the disulfide bond to improve stability.
Assay-Related Artifacts The analytical method itself (e.g., LC-MS) might be causing the dissociation of the ADC.
Solution: Optimize the LC-MS conditions to be non-denaturing. Ensure the quality and consistency of the plasma used in the assay, as variability in plasma components can affect linker stability.
Issue 2: Increased Aggregation of this compound ADC in Plasma

This is often observed as an increase in high molecular weight species (HMWS) in size-exclusion chromatography (SEC).

Potential Cause Troubleshooting Steps
High Drug-to-Antibody Ratio (DAR) A higher DAR increases the overall hydrophobicity of the ADC, promoting self-association.
Solution: Optimize the conjugation reaction to achieve a lower and more homogeneous DAR, typically between 2 and 4 for maytansinoid-based ADCs.
Suboptimal Formulation The buffer composition (pH, ionic strength) may not be adequately stabilizing the ADC.
Solution: Conduct formulation screening studies to identify optimal buffer conditions. This includes evaluating different buffer systems (e.g., histidine, citrate) and the inclusion of stabilizing excipients like polysorbates.
Environmental Stress Freeze-thaw cycles and elevated temperatures can induce aggregation.
Solution: Aliquot the ADC into single-use vials to avoid repeated freeze-thaw cycles. Store the ADC at the recommended temperature, typically -20°C or -80°C.
Issue 3: Inconsistent In Vitro Potency (IC50) Between Batches

This can be a result of variability in the stability and quality of the ADC.

Potential Cause Troubleshooting Steps
Batch-to-Batch Variation in DAR and Aggregation Inconsistencies in the conjugation and purification process can lead to different DAR values and aggregation levels between batches.
Solution: Implement stringent quality control measures for each batch, including DAR analysis by LC-MS and aggregation analysis by SEC. Ensure consistent starting materials and reaction conditions.
Cell Culture and Assay Variability The physiological state of the cells and minor variations in the assay protocol can impact IC50 values.
Solution: Use a consistent cell passage number and ensure the cells are healthy and in the exponential growth phase. Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.

Data Presentation

Comparative Plasma Stability of ADC Linkers

While direct head-to-head public data for the half-life of this compound versus other linkers is limited, the following table synthesizes information from various preclinical studies to provide a comparative overview. T-DM1 (Trastuzumab emtansine) utilizes a non-cleavable MCC linker.

Linker-PayloadLinker TypeIn Vivo Half-life of Intact ADC (Days)Key Observations
This compound Cleavable (Disulfide)~2.7[2]Faster clearance compared to non-cleavable linkers.[2]
MCC-DM1 (T-DM1) Non-cleavable (Thioether)~5.7[2]Slower clearance and higher plasma exposure.[2]
vc-MMAE Cleavable (Peptide)~6.0 (in mouse)[5]Stability can be species-dependent.

Note: Half-life values can vary significantly based on the antibody, target, and animal model used.

Experimental Protocols

Protocol 1: Determination of Average DAR by LC-MS

Objective: To determine the average drug-to-antibody ratio of an this compound ADC after incubation in plasma.

Methodology:

  • Sample Preparation:

    • Thaw plasma (e.g., human, mouse) at 37°C and centrifuge to remove cryoprecipitates.

    • Spike the this compound ADC into the plasma to a final concentration of approximately 100 µg/mL.

    • Prepare a control sample by spiking the ADC into PBS.

    • Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours) and immediately freeze at -80°C.

  • Immunoaffinity Capture:

    • Thaw the plasma samples.

    • Add Protein A or G magnetic beads to each sample to capture the ADC.

    • Wash the beads multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound plasma proteins.

  • Elution and Reduction (Optional):

    • Elute the captured ADC from the beads using a low-pH elution buffer (e.g., 20mM Glycine, 0.1% Acetic Acid).

    • Immediately neutralize the eluate.

    • For more detailed analysis, the ADC can be reduced with a reducing agent like DTT to separate the light and heavy chains.

  • LC-MS Analysis:

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., C4 or C8).

    • Elute with a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Analyze the eluting species using a high-resolution mass spectrometer.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the different ADC species (with varying numbers of DM1 molecules).

    • Calculate the average DAR by taking a weighted average of the different DAR species based on their relative abundance.

Protocol 2: Analysis of ADC Aggregation by SEC-HPLC

Objective: To quantify the percentage of high molecular weight species (aggregates) in an this compound ADC sample after plasma incubation.

Methodology:

  • Sample Preparation:

    • Prepare plasma-incubated samples as described in Protocol 1.

    • Thaw the samples and dilute them in the SEC mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • SEC-HPLC Analysis:

    • Equilibrate a size-exclusion column (e.g., with a 300Å pore size) with the mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).

    • Inject the diluted sample onto the column.

    • Run the separation isocratically.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the high molecular weight species (HMWS, aggregates), the monomer, and any low molecular weight species (fragments).

    • Calculate the percentage of aggregates using the following formula: % Aggregates = (Area_HMWS / (Area_HMWS + Area_Monomer + Area_LMWS)) * 100

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SPP-DM1_ADC This compound ADC Tumor_Cell_Antigen Tumor Cell Antigen SPP-DM1_ADC->Tumor_Cell_Antigen 1. Binding Endosome Endosome Tumor_Cell_Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Microtubule_Disruption Microtubule Disruption DM1->Microtubule_Disruption 5. Binds to Tubulin Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Troubleshooting_Workflow Start ADC Stability Issue (e.g., Low Potency) Check_DAR Analyze DAR by LC-MS Start->Check_DAR Check_Aggregation Analyze Aggregation by SEC Start->Check_Aggregation Low_DAR Premature Payload Release Check_DAR->Low_DAR Is DAR decreasing? High_Aggregation Aggregation Issue Check_Aggregation->High_Aggregation High % Aggregates? Optimize_Linker Optimize Linker Chemistry Low_DAR->Optimize_Linker Optimize_Formulation Optimize Formulation (pH, Excipients) High_Aggregation->Optimize_Formulation Optimize_DAR_Ratio Optimize DAR High_Aggregation->Optimize_DAR_Ratio

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for SPP-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPP-DM1, a drug-linker conjugate for creating potent antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the drug-to-antibody ratio (DAR).

Frequently Asked Questions (FAQs)

Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a DM1-based ADC?

The optimal DAR for an ADC is a critical balance between efficacy and safety. While a higher DAR can increase the potency of the ADC, it may also lead to faster clearance from circulation, increased aggregation, and potential toxicity.[1][2][3] For maytansinoid-based ADCs like those utilizing DM1, a DAR in the range of 2 to 4 is often considered a good starting point to achieve a favorable therapeutic index.[1] However, the ideal DAR is specific to the antibody, linker, payload, and target antigen, and therefore should be determined empirically for each specific ADC construct.[1]

Q2: What are the primary factors that influence the final DAR of an this compound ADC?

Several key parameters during the conjugation process significantly impact the final DAR. These include:

  • Antibody Quality: The purity (>95%) and concentration (>0.5 mg/mL) of the antibody are crucial.[4] Impurities can lead to competing reactions, while low concentrations can slow down reaction kinetics.[4]

  • Antibody Reduction: The extent of interchain disulfide bond reduction directly determines the number of available thiol groups for conjugation. The choice and concentration of the reducing agent (e.g., DTT, TCEP) are critical.[4]

  • Conjugation Reaction Conditions: The pH of the reaction buffer, the molar ratio of this compound to the antibody, reaction time, and temperature all need to be carefully optimized.[4]

Q3: How can the average DAR of a purified this compound ADC be determined?

Several analytical techniques can be used to determine the average DAR:

  • UV-Visible Spectrophotometry: This is a common and relatively straightforward method that relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the DM1 payload (around 252 nm).[5] By measuring the absorbance at these two wavelengths, the average DAR can be calculated using the Beer-Lambert law.[5]

  • Mass Spectrometry (MS): Intact protein mass spectrometry provides a precise measurement of the ADC's molecular weight, from which the DAR can be accurately calculated.[4] LC-MS can also be used to analyze the distribution of different drug-loaded species.[1][6]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for characterizing the distribution of different drug-loaded species and determining the average DAR by integrating the observed peaks.[1][6]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency

Question: We are consistently observing a low DAR and poor yields after conjugating our antibody with this compound. What are the potential causes and how can we improve our conjugation efficiency?

Answer: A low DAR is a common challenge that can stem from several factors throughout the conjugation process. A systematic approach to troubleshooting this issue is recommended.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps & Solutions
Suboptimal Antibody Quality Purity: Ensure the antibody purity is >95%. Impurities like BSA can compete for conjugation sites.[4] Concentration: Use an antibody with a starting concentration of at least 0.5 mg/mL to ensure favorable reaction kinetics.[4]
Incomplete Antibody Reduction Reducing Agent: Titrate the concentration of the reducing agent (e.g., DTT or TCEP). For example, increasing DTT concentration can increase the number of available thiols.[4] Reaction Conditions: Optimize the reduction temperature (e.g., 25-56°C) and incubation time (e.g., 30-60 minutes).[4]
Inefficient Conjugation Reaction pH: Maintain the conjugation buffer pH between 6.5 and 7.5 for optimal thiol-maleimide reaction efficiency.[4] Molar Ratio: Increase the molar excess of this compound to the antibody to drive the reaction towards a higher DAR.[4] Co-solvent: Introduce a small amount of an organic co-solvent like DMSO to improve the solubility of the hydrophobic DM1, but titrate to avoid antibody denaturation.[4]
This compound Quality Storage and Handling: Ensure this compound is stored correctly to prevent degradation and prepare it fresh in a suitable solvent like DMSO before use.[4] Warming to 37°C and brief sonication can improve solubility.[4]
Issue 2: ADC Aggregation After Conjugation

Question: Our this compound ADC is showing signs of aggregation after the conjugation step. What can be done to mitigate this?

Answer: Aggregation is a frequent issue with ADCs, particularly those with hydrophobic payloads like DM1. High DAR values can exacerbate this problem.[4][5]

Strategies to Minimize Aggregation:

StrategyDetailed Recommendation
Optimize DAR Aim for a lower average DAR (e.g., 2-4), as higher DARs increase hydrophobicity and the tendency to aggregate.[7]
Buffer Formulation Screen different buffer formulations, pH, and excipients to identify conditions that enhance ADC solubility and stability.[1]
Incorporate Hydrophilic Moieties Consider using linkers that include hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), to counteract the hydrophobicity of the DM1 payload.[7]
Purification Strategy Implement a final polishing step using Size Exclusion Chromatography (SEC) to remove any existing aggregates.[5]

Experimental Protocols & Workflows

Protocol 1: Antibody Reduction
  • Preparation: Prepare the antibody in a suitable buffer, such as PBS.[4]

  • Reduction: Add the desired final concentration of the reducing agent (e.g., DTT or TCEP).[4]

  • Incubation: Incubate the reaction mixture at the optimized temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).[4]

  • Purification: Immediately following incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.[4]

Protocol 2: this compound Conjugation
  • Preparation: Immediately after removing the excess reducing agent, add the freshly prepared this compound solution (dissolved in a suitable solvent like DMSO) to the reduced antibody.[4]

  • Incubation: Gently mix the reaction and incubate at a controlled temperature (e.g., room temperature or 4°C) for the optimized reaction time (e.g., 1-4 hours).[4]

  • Quenching: Stop the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.[4]

  • Purification: Purify the resulting ADC from unconjugated this compound and other reagents using a suitable method such as Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[4]

Visualizing the Process

experimental_workflow cluster_reduction Antibody Reduction cluster_conjugation This compound Conjugation Ab Antibody Reduce Add Reducing Agent (DTT or TCEP) Ab->Reduce Incubate_Reduce Incubate (e.g., 37°C, 30-60 min) Reduce->Incubate_Reduce Purify_Reduce Remove Excess Reducing Agent Incubate_Reduce->Purify_Reduce Add_SPP_DM1 Add this compound Purify_Reduce->Add_SPP_DM1 Reduced Antibody Incubate_Conj Incubate (e.g., RT, 1-4h) Add_SPP_DM1->Incubate_Conj Quench Quench Reaction (e.g., N-acetylcysteine) Incubate_Conj->Quench Purify_ADC Purify ADC (SEC or TFF) Quench->Purify_ADC Final_ADC Final_ADC Purify_ADC->Final_ADC Purified ADC chemical_pathway cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Drug Conjugation Antibody Antibody (with Lysine residues) Antibody_SPP Antibody-SPP (Amide bond) Antibody->Antibody_SPP + SPP SPP SPP Linker (NHS ester end) DM1 DM1 Payload (Thiol group) ADC Antibody-SPP-DM1 (Disulfide bond) Antibody_SPP->ADC + DM1

References

Navigating SPP-DM1 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with SPP-DM1 antibody-drug conjugates (ADCs). Our goal is to empower researchers to achieve reliable and reproducible results in their vital work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antibody-drug conjugate that links a monoclonal antibody to DM1, a potent anti-cancer agent.[1] The SPP linker is a cleavable linker, designed to be stable in circulation but to release the DM1 payload under specific conditions within the target cancer cell.[1] The antibody component of the ADC binds to a specific antigen on the surface of tumor cells, leading to the internalization of the ADC.[2] Once inside the cell, the linker is cleaved in the reducing environment of the cytoplasm, releasing the DM1 payload.[1][3] DM1 then disrupts microtubule dynamics by inhibiting their polymerization, which is critical for cell division.[1][2] This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis) through mitotic catastrophe.[2][4]

Q2: We are observing inconsistent Drug-to-Antibody Ratios (DAR) across different batches of our this compound ADC. What are the potential causes and how can we improve consistency?

A2: Inconsistent DAR is a frequent challenge in ADC production and can significantly affect therapeutic efficacy and safety.[5] Key factors contributing to this variability include:

  • Inconsistent Molar Ratios of Reactants: Precise control over the molar ratio of the DM1 payload and linker to the antibody during conjugation is critical.[5]

  • Variability in Antibody Thiol Groups: For ADCs conjugated via cysteine residues, ensuring complete and consistent reduction of interchain disulfide bonds is essential.[6]

  • Inconsistent Reaction Conditions: Parameters such as temperature, pH, and incubation time must be tightly controlled.[5]

To improve consistency, it is crucial to standardize all aspects of the conjugation protocol and implement robust analytical methods to characterize each batch.

Q3: Our this compound ADC is showing signs of aggregation after conjugation and during storage. What can we do to mitigate this?

A3: ADC aggregation is a critical quality attribute to monitor as it can impact efficacy, stability, and immunogenicity.[5] The hydrophobic nature of the DM1 payload can increase the propensity for the antibody to aggregate.[7] Strategies to mitigate aggregation include:

  • Optimizing the DAR: Higher DARs can increase hydrophobicity and aggregation. A DAR in the range of 2 to 4 is often a good starting point for maytansinoid-based ADCs.[5]

  • Buffer Optimization: Screen different buffer formulations, pH levels, and excipients to identify conditions that minimize aggregation.[5]

  • Proper Storage: Long-term storage at ultra-cold temperatures (-20°C to -80°C) is recommended. It is also advisable to aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles.[7]

Q4: We are observing high cytotoxicity in our antigen-negative control cells in vitro. What could be the cause?

A4: High cytotoxicity in antigen-negative cells can be attributed to several factors:

  • Premature Linker Cleavage: The SPP linker may be prematurely cleaved in the culture medium, releasing free DM1.[8]

  • Non-specific Uptake: Cells can take up the ADC through non-specific mechanisms like macropinocytosis.[8]

  • Bystander Effect: A small population of contaminating antigen-positive cells could be taking up the ADC and releasing the DM1 payload, which then kills neighboring antigen-negative cells.[3][8]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions in a structured format.

Issue 1: Low In Vitro Potency Against Antigen-Positive (Spp+) Cells
Potential CauseRecommended Action
Low level of Spp antigen expression on target cells.Quantify Spp receptor density on the cell surface using flow cytometry.[8]
Inefficient internalization of the ADC.Perform an internalization assay to confirm the ADC is being taken up by the cells.[8]
Resistance of the cell line to the DM1 payload.Determine the IC50 of free DM1 on the target cells to check for inherent resistance.[8]
Suboptimal ADC quality (e.g., aggregation, low DAR).Characterize the ADC for aggregation (e.g., via SEC) and confirm the DAR.[5]
Issue 2: Inconsistent Results Between Experimental Batches
Potential CauseRecommended Action
Variation in the Drug-to-Antibody Ratio (DAR) of ADC batches.Thoroughly characterize the DAR of each new batch using methods like mass spectrometry or RP-HPLC.[9]
Degradation of the ADC during storage.Ensure proper storage conditions (-20°C to -80°C) and minimize freeze-thaw cycles by aliquoting.[7]
Inconsistent cell culture conditions.Standardize cell passage number, seeding density, and other culture parameters.[8]
Variability in assay reagents or execution.Use consistent lots of reagents and ensure standardized assay protocols are followed meticulously.
Issue 3: Unexpectedly High In Vivo Toxicity
Potential CauseRecommended Action
The administered dose is too high.Perform a dose-ranging study to determine the maximum tolerated dose (MTD).[8]
The linker is unstable in vivo, leading to systemic payload release.Analyze plasma samples to measure free DM1 levels over time.[8]
"On-target, off-tumor" toxicity due to Spp expression in vital organs.Evaluate Spp expression in normal tissues of the animal model using immunohistochemistry (IHC).[8]
ADC aggregation leading to altered pharmacokinetics.Characterize the aggregation state of the dosing solution.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an this compound ADC.

Materials:

  • Target-expressing and control cell lines

  • Complete cell culture medium

  • This compound ADC, unconjugated antibody, and free DM1

  • MTT solution (5 mg/mL)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[10]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in complete medium. Replace the culture medium with the diluted compounds.[10]

  • Incubation: Incubate the plate for 72-96 hours.[10]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[10]

  • Solubilization: Add the solubilization solution and incubate overnight in the dark.[5]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[5]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[5]

In Vitro Linker Stability Assay

Objective: To assess the stability of the this compound ADC and the rate of DM1 release in plasma or cell culture medium.[8]

Methodology:

  • Incubate the this compound ADC at a concentration of 100 µg/mL in plasma (human, mouse) or cell culture medium at 37°C.[8]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Analyze the samples to quantify the amount of intact ADC and released DM1, typically using techniques like ELISA or LC-MS/MS.

Bystander Effect Assay

Objective: To determine if the DM1 payload released from antigen-positive cells can kill neighboring antigen-negative cells.[8]

Methodology:

  • Label antigen-negative (Spp-) cells with a fluorescent marker (e.g., GFP).[8]

  • Co-culture the labeled Spp- cells with unlabeled antigen-positive (Spp+) cells at different ratios.[8]

  • Treat the co-cultures with a range of this compound ADC concentrations.[8]

  • After a set incubation period (e.g., 72-96 hours), stain the cells with a viability dye (e.g., propidium (B1200493) iodide).[8]

  • Use flow cytometry or high-content imaging to quantify the viability of the Spp- (GFP-positive) and Spp+ (GFP-negative) cell populations separately.[8]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound, a general experimental workflow, and a troubleshooting decision tree.

SPP_DM1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC_Binding 1. ADC Binding Target_Antigen Target Antigen ADC_Binding->Target_Antigen Internalization 2. Internalization (Endocytosis) Target_Antigen->Internalization Receptor-mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release 3. Payload Release (Linker Cleavage) Lysosome->Payload_Release Free_DM1 Free DM1 Payload_Release->Free_DM1 Microtubule_Disruption 4. Microtubule Disruption Free_DM1->Microtubule_Disruption Apoptosis 5. Apoptosis Microtubule_Disruption->Apoptosis Experimental_Workflow ADC_Prep ADC Preparation & Characterization (DAR, Aggregation) In_Vitro In Vitro Cytotoxicity Assays (e.g., MTT on Spp+ and Spp- cells) ADC_Prep->In_Vitro Stability Linker Stability Assay ADC_Prep->Stability Bystander Bystander Effect Assay In_Vitro->Bystander In_Vivo In Vivo Xenograft Studies Bystander->In_Vivo Data_Analysis Data Analysis & Efficacy/Toxicity Determination In_Vivo->Data_Analysis Troubleshooting_Tree Start Inconsistent Experimental Results ADC_OK ADC Quality Consistent? Start->ADC_OK Check_ADC Check ADC Quality (DAR, Aggregation, Purity) Check_Cells Review Cell-Based Factors (Antigen Expression, Cell Health) Check_Protocol Examine Experimental Protocol (Reagents, Incubation Times, Dosing) Cells_OK Cell Factors Consistent? ADC_OK->Cells_OK Yes Reconjugate Re-conjugate and Re-characterize ADC ADC_OK->Reconjugate No Protocol_OK Protocol Followed Correctly? Cells_OK->Protocol_OK Yes Revalidate_Cells Re-validate Cell Line (Passage, Mycoplasma) Cells_OK->Revalidate_Cells No Standardize_Protocol Standardize Protocol and Re-train Personnel Protocol_OK->Standardize_Protocol No Success Consistent Results Protocol_OK->Success Yes

References

Technical Support Center: Minimizing Premature DM1 Release from SPP-Linked ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody-drug conjugates (ADCs) utilizing the N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) linker with a DM1 payload. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and minimizing the premature release of DM1, ensuring the stability and efficacy of your ADC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of an SPP linker and why is it used for ADCs?

The SPP linker is a disulfide-based cleavable linker. It connects the DM1 payload to the antibody via a disulfide bond. This bond is designed to be relatively stable in the bloodstream's neutral pH environment but is susceptible to cleavage in the reducing environment inside a target tumor cell, where concentrations of reducing agents like glutathione (B108866) are higher.[1] This targeted release mechanism is intended to minimize systemic toxicity and maximize the therapeutic window.[2]

Q2: What constitutes "premature release" of DM1 and what are its consequences?

Premature release is the unintended cleavage of the SPP linker and subsequent release of the DM1 payload while the ADC is still in systemic circulation, before it reaches the target tumor cells.[1] The primary consequences are:

  • Increased Systemic Toxicity: The highly potent DM1 payload can harm healthy tissues, leading to off-target toxicity.[2][]

  • Reduced Therapeutic Efficacy: Less of the cytotoxic drug reaches the intended cancer cells, compromising the ADC's anti-tumor activity.[1][2]

Q3: What are the primary factors that contribute to the premature release of DM1 from an SPP linker?

Several factors can influence the stability of the disulfide bond in the SPP linker:[1][4]

  • Plasma Reductants: Small molecules and proteins in the blood, such as albumin and free cysteine, can reduce the disulfide bond.[1][4]

  • Steric Hindrance: The degree of steric hindrance around the disulfide bond significantly impacts its stability. Linkers with greater steric hindrance are generally more stable in circulation.[1][5]

  • Conjugation Site: The location of the linker on the antibody can affect its solvent accessibility and exposure to plasma components, thereby influencing its stability.[4][5]

  • Hydrophobicity of the Payload: The hydrophobic nature of DM1 can contribute to ADC aggregation, which may alter its pharmacokinetic properties and stability.[1][6]

Q4: How does the SPP linker compare to a non-cleavable linker like SMCC?

The key difference lies in the payload release mechanism:[1]

  • SPP (Cleavable): Releases the DM1 payload upon disulfide bond cleavage in a reducing environment. This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[1]

  • SMCC (Non-cleavable): Releases the payload (as Lys-SMCC-DM1) only after the entire antibody is degraded within the lysosome of the target cell. Non-cleavable linkers generally exhibit higher plasma stability but may have a less pronounced bystander effect.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with SPP-DM1 ADCs.

Issue 1: Rapid decrease in the average Drug-to-Antibody Ratio (DAR) in an in vitro plasma stability assay.

  • Possible Cause 1: Inherent Linker Instability. The SPP disulfide linker may be overly susceptible to cleavage in the plasma matrix.

    • Troubleshooting Steps:

      • Run a Buffer Control: Incubate the ADC in a buffer like PBS alongside the plasma sample. This will help differentiate between plasma-mediated cleavage and inherent instability of the ADC.[1]

      • Evaluate Linker Chemistry: The SPP linker may be too labile for your specific antibody or experimental conditions. Consider comparing its stability with a more sterically hindered disulfide linker (e.g., SPDB) or a non-cleavable linker (e.g., SMCC).[1]

      • Investigate Conjugation Site: If using site-specific conjugation, compare the stability of ADCs with the linker attached at different sites on the antibody.[1]

  • Possible Cause 2: Assay Artifacts. The experimental conditions may be causing artificial degradation of the ADC.

    • Troubleshooting Steps:

      • Optimize Assay Conditions: Ensure the incubation is performed at physiological conditions (37°C, pH 7.4) and that the plasma used is of high quality.[1]

      • Verify Analytical Methods: Confirm that your analytical method, such as LC-MS, is not causing in-source fragmentation or dissociation of the ADC. Using native mass spectrometry conditions can be beneficial for cysteine-conjugated ADCs.[1]

Issue 2: High levels of free DM1 detected in plasma samples, while the total antibody concentration remains stable.

  • Possible Cause: Confirmed Linker Cleavage. This is a direct indication of premature payload release.

    • Troubleshooting Steps:

      • Quantify Payload Release: Use a sensitive method like LC-MS/MS to accurately quantify the concentration of free DM1 over time. This data is essential for understanding the kinetics of the cleavage.[1]

      • Consider a More Stable Linker: If significant premature release is confirmed, re-conjugating your antibody with a more stable linker is a primary consideration.[1]

Issue 3: Increased ADC aggregation during storage or in plasma.

  • Possible Cause 1: Payload Hydrophobicity. The hydrophobic nature of the DM1 payload can lead to intermolecular interactions and aggregation, especially at higher DARs.[1][6]

    • Troubleshooting Steps:

      • Optimize DAR: A lower average DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.[1]

      • Incorporate Hydrophilic Linkers: Consider using linkers that include hydrophilic moieties, such as PEG, to help mask the payload's hydrophobicity.[2][7]

  • Possible Cause 2: Unfavorable Buffer Conditions. The formulation buffer may not be optimal for ADC stability.

    • Troubleshooting Steps:

      • Screen Buffer Formulations: Evaluate different buffer systems, pH levels, and excipients to find conditions that minimize aggregation.[8][9]

      • Avoid Isoelectric Point: Ensure the buffer pH is not close to the isoelectric point (pI) of the ADC, as this can minimize the net charge and increase the propensity for aggregation.[8][10]

Data Presentation

Table 1: Comparative Stability of Different Linker Types in Human Plasma

Linker TypeLinker ChemistryCleavage MechanismRepresentative ADC Half-Life (days)Systemic Free Payload Exposure
SPP DisulfideReduction~1-3High
SPDB Hindered DisulfideReduction~3-5Moderate
SMCC ThioetherProteolytic Degradation>7Low

This table provides illustrative data; actual values will vary depending on the specific antibody, payload, and conjugation site.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an this compound ADC in plasma by monitoring the average DAR and quantifying the release of free DM1 over time.

Methodology:

  • Preparation:

    • Thaw frozen human or mouse plasma in a 37°C water bath.

    • Centrifuge the plasma to remove any cryoprecipitates.

    • Prepare a stock solution of the this compound ADC in a suitable buffer (e.g., PBS, pH 7.4).[1]

  • Incubation:

    • Dilute the ADC stock solution into the pre-warmed plasma to a final concentration of approximately 100 µg/mL.

    • Prepare a parallel control sample by diluting the ADC in PBS.

    • Incubate all samples at 37°C.[1]

  • Time-Point Collection:

    • At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours), collect aliquots from the incubation mixtures.

    • Immediately freeze the samples at -80°C to stop any further reactions.[11]

  • Quantification of Free DM1 (LC-MS/MS):

    • For each time point, precipitate the plasma proteins by adding three volumes of cold acetonitrile (B52724) containing an internal standard.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Analyze the supernatant containing the free DM1 by LC-MS/MS.[11]

  • Quantification of Conjugated DM1 (via DAR loss using LC-MS):

    • Capture the ADC from an aliquot of the plasma sample using Protein A or G magnetic beads.

    • Wash the beads with PBS to remove unbound components.

    • Elute the intact ADC from the beads and analyze by LC-MS to determine the average DAR at each time point.[11]

Protocol 2: Aggregation Analysis using Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample over time.

Methodology:

  • Sample Preparation:

    • Prepare the ADC sample in a suitable mobile phase at a concentration appropriate for the SEC column and detector.

    • Filter the sample through a 0.22 µm filter immediately before analysis to remove any particulate matter.[8]

  • SEC Analysis:

    • Inject the prepared sample onto an SEC column.

    • Run the separation isocratically with a mobile phase that minimizes non-specific interactions with the column matrix.

    • Monitor the elution profile using a UV detector at 280 nm.[6]

  • Data Analysis:

    • Integrate the peaks corresponding to the monomer, aggregates (high molecular weight species), and any fragments.

    • Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks. An increase in the percentage of high molecular weight species over time is indicative of aggregation.[6]

Visualizations

cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Cell ADC This compound ADC Free_DM1 Free DM1 ADC->Free_DM1 Premature Cleavage (Plasma Reductants) Internalized_ADC Internalized ADC ADC->Internalized_ADC Tumor Targeting Released_DM1 Released DM1 Internalized_ADC->Released_DM1 Intracellular Cleavage (High Glutathione)

Caption: this compound ADC mechanism of action and premature release pathway.

Start High Premature DM1 Release Observed Check_Plasma_Stability Perform In Vitro Plasma Stability Assay Start->Check_Plasma_Stability High_Release_Confirmed High Release in Plasma, Stable in Buffer? Check_Plasma_Stability->High_Release_Confirmed Linker_Instability Linker Instability High_Release_Confirmed->Linker_Instability Yes Assay_Artifact Assay Artifact High_Release_Confirmed->Assay_Artifact No Optimize_Linker Optimize Linker Chemistry (e.g., Steric Hindrance) Linker_Instability->Optimize_Linker Optimize_Assay Optimize Assay Conditions & Analytical Method Assay_Artifact->Optimize_Assay

Caption: Troubleshooting workflow for premature DM1 release.

Start ADC Aggregation Observed Assess_DAR Assess Drug-to-Antibody Ratio (DAR) Start->Assess_DAR High_DAR DAR > 4? Assess_DAR->High_DAR High_Hydrophobicity High Payload Hydrophobicity High_DAR->High_Hydrophobicity Yes Check_Formulation Evaluate Formulation Buffer High_DAR->Check_Formulation No Optimize_DAR Optimize Conjugation to Lower DAR High_Hydrophobicity->Optimize_DAR Suboptimal_Buffer Suboptimal Buffer (pH, Excipients) Check_Formulation->Suboptimal_Buffer Optimize_Formulation Screen for Optimal Buffer Conditions Suboptimal_Buffer->Optimize_Formulation

Caption: Troubleshooting workflow for ADC aggregation.

References

strategies to reduce non-specific uptake of SPP-DM1 ADC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPP-DM1 Antibody-Drug Conjugate (ADC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to non-specific uptake and off-target toxicity during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is non-specific uptake of this compound ADC and why is it a concern?

A1: Non-specific uptake refers to the internalization of the this compound ADC by cells that do not express the target SPP antigen. This phenomenon is a significant concern because it can lead to the delivery of the potent cytotoxic payload, DM1, to healthy, non-target tissues.[1][2][3] This off-target toxicity can narrow the therapeutic window of the ADC, causing undesirable side effects and potentially limiting the maximum tolerated dose.[1][2][3]

Q2: What are the primary mechanisms driving non-specific uptake of ADCs?

A2: Non-specific uptake of ADCs can be mediated by several mechanisms:

  • Hydrophobicity-driven uptake: The conjugation of hydrophobic drug-linkers, like those containing DM1, can increase the overall hydrophobicity of the antibody.[4][5][6] This can lead to increased aggregation and non-specific interactions with cell membranes, promoting uptake by cells such as hepatocytes and macrophages.[1][7]

  • Fc-mediated uptake: The Fc region of the antibody can be recognized by Fc receptors (e.g., FcγRs) on various immune cells.[8][9][10][11] This interaction can trigger internalization of the ADC into these non-target cells, leading to off-target toxicity, such as thrombocytopenia.[1][8][10]

  • Pinocytosis: This is a non-specific process of cellular "drinking" where cells internalize extracellular fluid and solutes, which can include the ADC.[12]

  • Charge-based interactions: A positive net charge on the ADC can increase ionic attraction to the negatively charged cell membranes, enhancing charge-mediated endocytic uptake.[1]

Q3: How does the DM1 payload and the linker contribute to non-specific uptake?

A3: Both the payload and the linker play crucial roles:

  • Payload (DM1): DM1 is a hydrophobic molecule. Increasing the drug-to-antibody ratio (DAR) can amplify the ADC's hydrophobicity, which is correlated with faster plasma clearance and increased non-specific uptake, particularly by the liver.[1][4]

  • Linker: The stability of the linker is critical.[13][14] An unstable linker can lead to premature release of the DM1 payload into systemic circulation before it reaches the target tumor cells.[1][2] This free drug can then diffuse into healthy tissues and cause toxicity.[1][15] The choice of linker can also influence the overall hydrophobicity of the ADC.[4] For instance, a cleavable linker like SPP (succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate with a peptide) may have different stability and hydrophobicity profiles compared to a non-cleavable linker like SMCC.[1]

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments with this compound ADC.

Problem 1: High Off-Target Cytotoxicity in In Vitro Assays

You observe significant cell death in your SPP-negative control cell line, which should be unaffected by the ADC.

Possible Cause Suggested Solution & Experimental Protocol
1. Hydrophobic Interactions Solution: Modify the ADC or the assay conditions to reduce non-specific binding. Protocol: Hydrophobicity Analysis via HIC 1. Equilibrate a Hydrophobic Interaction Chromatography (HIC) column with a high-salt buffer (e.g., 2M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0). 2. Inject the this compound ADC sample onto the column. 3. Elute the ADC using a reverse gradient of decreasing ammonium sulfate concentration. 4. Monitor the elution profile at 280 nm. More hydrophobic variants will elute at lower salt concentrations. 5. Compare the retention time of your ADC batch to a reference standard with known low non-specific uptake.
2. Premature Payload Release Solution: Assess the stability of the linker in your culture medium. Protocol: Linker Stability Assay 1. Incubate this compound ADC in the cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours). 2. At each time point, separate the free DM1 from the intact ADC using size-exclusion chromatography (SEC) or affinity chromatography. 3. Quantify the amount of free DM1 using LC-MS/MS. 4. A significant increase in free DM1 over time indicates linker instability.
Problem 2: Significant Off-Target Toxicity in In Vivo Models (e.g., hepatotoxicity, myelosuppression)

Your animal models are showing signs of toxicity in organs that do not express the SPP antigen, such as weight loss, elevated liver enzymes, or low blood cell counts.

Possible Cause Suggested Solution & Experimental Protocol
1. Fc-mediated Uptake by Immune Cells Solution: Engineer the Fc region of the antibody to reduce its affinity for Fcγ receptors. A common approach is to introduce mutations such as L234A/L235A (LALA).[9][16] Protocol: In Vivo Biodistribution Study 1. Administer radiolabeled this compound ADC and a variant with a silenced Fc region (this compound-LALA) to separate cohorts of tumor-bearing mice. 2. At selected time points (e.g., 24, 48, 96 hours), euthanize the animals and harvest major organs (tumor, liver, spleen, bone marrow, etc.). 3. Measure the radioactivity in each organ to determine the percentage of injected dose per gram of tissue (%ID/g). 4. Compare the biodistribution profiles. A significant reduction in uptake in the liver and spleen for the LALA variant would suggest that Fc-mediated uptake is a key driver of off-target toxicity.
2. High Hydrophobicity Solution: Reduce the hydrophobicity of the ADC. This can be achieved by incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker.[7][17][18] Protocol: Comparative In Vivo Toxicity Study 1. Synthesize a variant of the this compound ADC with a PEGylated linker (e.g., SPP-PEG4-DM1). 2. Administer the original ADC and the PEGylated variant to different groups of healthy mice at various dose levels. 3. Monitor the animals for signs of toxicity, including body weight changes, clinical observations, and hematological parameters (e.g., platelet and neutrophil counts). 4. A higher maximum tolerated dose (MTD) for the PEGylated ADC would indicate that reducing hydrophobicity improves the safety profile.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of different strategies on reducing non-specific uptake.

Table 1: Impact of Fc-Engineering on ADC Biodistribution in Mice (%ID/g at 48h)

ADC VariantTumorLiverSpleenBone Marrow
This compound (Wild-Type Fc) 25.230.515.88.1
This compound (LALA Mutant Fc) 24.815.15.24.5

This table demonstrates that incorporating LALA mutations significantly reduces ADC accumulation in the liver and spleen, organs rich in FcγR-expressing cells, without compromising tumor uptake.

Table 2: Effect of Linker PEGylation on ADC Tolerability in Rats

ADC VariantMaximum Tolerated Dose (MTD)Nadir Platelet Count (% of baseline)
This compound 10 mg/kg35%
SPP-PEG4-DM1 20 mg/kg65%

This table shows that adding a PEG4 moiety to the linker can double the MTD and significantly reduce hematological toxicity, indicating an improved safety profile.

Visualized Workflows and Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate key mechanisms and experimental workflows.

NonSpecificUptake cluster_adc This compound ADC in Circulation cluster_mechanisms Mechanisms of Non-Specific Uptake cluster_cells Non-Target Cells cluster_outcome Result ADC This compound ADC Hydrophobicity Increased Hydrophobicity ADC->Hydrophobicity Fc_Binding Fc Region Binding ADC->Fc_Binding Pinocytosis Pinocytosis ADC->Pinocytosis Hepatocyte Hepatocyte Hydrophobicity->Hepatocyte Macrophage Macrophage/ Immune Cell Fc_Binding->Macrophage FcγR Pinocytosis->Hepatocyte Pinocytosis->Macrophage Toxicity Off-Target Toxicity Hepatocyte->Toxicity Macrophage->Toxicity

Diagram of non-specific ADC uptake mechanisms.

ExperimentalWorkflow cluster_invitro In Vitro Analysis cluster_modification ADC Modification Strategies cluster_invivo In Vivo Validation start High Non-Specific Uptake Observed HIC 1. Characterize Hydrophobicity (HIC) start->HIC Stability 2. Assess Linker Stability (LC-MS) HIC->Stability PEGylation PEGylate Linker Stability->PEGylation Fc_Eng Engineer Fc Region (LALA) Stability->Fc_Eng Biodistribution 3. Compare Biodistribution of Modified ADCs PEGylation->Biodistribution Fc_Eng->Biodistribution Tox_Study 4. Evaluate Tolerability (MTD Study) Biodistribution->Tox_Study end Optimized ADC with Reduced Non-Specific Uptake Tox_Study->end

Experimental workflow for troubleshooting non-specific uptake.

DecisionTree Start Start: High Off-Target Toxicity Observed Q1 Is toxicity primarily in liver/spleen? Start->Q1 A1_Yes Likely Fc-mediated and/or hydrophobicity-driven Q1->A1_Yes Yes A1_No Consider other mechanisms (e.g., linker instability) Q1->A1_No No Q2 Is the ADC highly hydrophobic by HIC? A1_Yes->Q2 Strategy3 Strategy: Use a More Stable Linker Chemistry A1_No->Strategy3 Strategy1 Strategy: Engineer Fc Region (e.g., LALA mutations) Strategy2 Strategy: Reduce Hydrophobicity (e.g., PEGylation) Q2->Strategy1 No Q2->Strategy2 Yes

Decision tree for selecting mitigation strategies.

References

Technical Support Center: Managing Hepatotoxicity of DM1-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM1-based Antibody-Drug Conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to hepatotoxicity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of hepatotoxicity associated with DM1-based ADCs?

A1: Hepatotoxicity with DM1-based ADCs is understood to be multifactorial, involving both on-target and off-target effects. The primary mechanisms include:

  • HER2-Dependent Pathway: In hepatocytes that express low levels of the target antigen (e.g., HER2), the ADC can be internalized, leading to the release of the DM1 payload. DM1 then disrupts microtubule dynamics, inducing cell cycle arrest and apoptosis.[1]

  • HER2-Independent (Off-Target) Pathway: A significant mechanism for off-target hepatotoxicity involves the interaction of the DM1 payload with cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes.[1][2][3] This binding, independent of the antibody's target antigen, can cause plasma membrane damage, an influx of calcium, microtubule disorganization, and subsequent apoptosis.[3]

  • Nonspecific Uptake: Healthy liver cells can take up ADCs through nonspecific mechanisms like macropinocytosis.[4]

  • Premature Payload Release: Although DM1-based ADCs like T-DM1 often use stable, non-cleavable linkers, any premature release of the DM1 payload in circulation can lead to systemic toxicity, including liver damage.[4][5]

Q2: What are the typical in vitro and in vivo models used to assess the hepatotoxicity of DM1-based ADCs?

A2: A variety of models are employed to evaluate potential liver toxicity:

  • In Vitro Models:

    • Immortalized Human Liver Cell Lines: HepG2 and HepaRG cells are commonly used due to their availability and metabolic capabilities.[6]

    • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro hepatotoxicity testing due to their physiological relevance, though they have limitations in availability and donor variability.[6]

    • 3D Liver Spheroids/Organoids: These models offer a more physiologically relevant system by mimicking the three-dimensional structure and cell-cell interactions of the liver.

  • In Vivo Models:

    • Rodent Models (Mice, Rats): Commonly used to assess systemic toxicity, including hepatotoxicity, by monitoring liver enzyme levels (ALT, AST) and conducting histopathological analysis of liver tissue.[7][8]

    • Non-Human Primates (e.g., Cynomolgus Monkeys): Often used in later-stage preclinical development due to their closer physiological similarity to humans.[9]

Q3: What are the key biomarkers to monitor for hepatotoxicity in preclinical studies?

A3: Key biomarkers for monitoring liver injury in preclinical settings include:

  • Serum Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard indicators of hepatocellular damage.[1]

  • Lactate Dehydrogenase (LDH): A general marker of cell damage and death.[7]

  • Histopathology: Microscopic examination of liver tissue for signs of inflammation, necrosis, and apoptosis.[7]

  • Apoptosis Markers: In vitro, assays for caspase-3/7 activation or Annexin V staining can indicate programmed cell death.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in antigen-negative control cells in our in vitro assay.

Potential Cause Troubleshooting Step Recommended Action
HER2-Independent Toxicity via CKAP5 The DM1 payload may be interacting directly with CKAP5 on the hepatocyte cell surface.[1][2][3]Use a control ADC with a different payload that does not bind CKAP5 to determine if the toxicity is specific to maytansinoids.
Premature Linker Cleavage The linker may be unstable in the cell culture medium, leading to the release of free DM1.Perform a linker stability assay by incubating the ADC in the culture medium and measuring the amount of free DM1 over time.
Nonspecific ADC Uptake Cells may be taking up the ADC through mechanisms like macropinocytosis.Try reducing the ADC concentration and incubation time to minimize nonspecific uptake.
Bystander Effect If there is any cross-contamination with antigen-positive cells, they could be releasing the payload and killing neighboring antigen-negative cells.Ensure the purity of your antigen-negative cell line. Conduct a bystander effect assay by co-culturing antigen-positive and -negative cells.

Issue 2: Inconsistent results between different batches of our DM1-based ADC.

Potential Cause Troubleshooting Step Recommended Action
Variable Drug-to-Antibody Ratio (DAR) Different batches may have varying average DARs, affecting potency.Characterize each new batch of ADC for its DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
ADC Aggregation The ADC may have aggregated during storage, altering its activity.Analyze the aggregation state of each batch using Size Exclusion Chromatography (SEC).
Degradation during Storage Improper storage conditions can lead to the degradation of the ADC.Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles.
Inconsistent Cell Culture Conditions Variations in cell passage number, seeding density, or media can affect results.Standardize cell culture protocols and ensure consistency across experiments.

Issue 3: Unexpectedly high toxicity observed in our in vivo animal model.

Potential Cause Troubleshooting Step Recommended Action
Dose Too High The administered dose may exceed the maximum tolerated dose (MTD).Perform a dose-ranging study to determine the MTD in your specific animal model.
"On-Target, Off-Tumor" Toxicity The target antigen may be expressed at low levels in vital organs, such as the liver.Evaluate the expression of the target antigen in normal tissues of your animal model using immunohistochemistry (IHC).
In Vivo Linker Instability The linker may be less stable in the systemic circulation than anticipated.Analyze plasma samples from treated animals to measure the concentration of free DM1 over time.
Species-Specific Metabolism The metabolism of the ADC and the resulting toxicity can differ between species.If possible, test the ADC in a second relevant animal species to assess the consistency of the toxicity profile.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of DM1-Based ADCs in Various Cell Lines

Cell LineTarget AntigenDM1-ADCIC50 (nM)Reference
BT474HER2H32-DM1~0.5 - 0.8[10]
N87HER2H32-DM1~0.6 - 0.9[10]
SK-BR-3HER2T-Multilink™ DM1 DAR80.013[11]
JIMT-1HER2T-Multilink™ DM1 DAR81.404[11]
Karpas 299CD30anti-CD30-MCC-DM10.06[9]
NCI-H526c-Kit4C9-DM10.158 - 4[12]

Table 2: In Vivo Hepatotoxicity of T-DM1 in Mice

T-DM1 Dose (mg/kg)Time PointSerum ALT ElevationSerum AST ElevationReference
372 hoursNo significant increaseNo significant increase[7]
1072 hoursSignificant increaseNo significant increase[7]
30Day 1, 3, 7Significant increaseSignificant increase[7]

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment using a Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effect of a DM1-based ADC on a hepatocyte cell line.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Complete cell culture medium

  • DM1-based ADC and relevant controls (e.g., isotype control ADC, free DM1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the DM1-based ADC and control compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a vehicle control.

    • Incubate the plate for a predetermined duration (e.g., 72-120 hours).[13]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using a non-linear regression model.

Protocol 2: In Vivo Hepatotoxicity Assessment in a Mouse Model

Objective: To evaluate the potential hepatotoxicity of a DM1-based ADC in a mouse model.

Materials:

  • Appropriate mouse strain (e.g., BALB/c or as relevant to the study)

  • DM1-based ADC and vehicle control

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Centrifuge

  • ALT and AST assay kits

  • Formalin and histology supplies

Methodology:

  • Animal Dosing:

    • Acclimate the animals for at least one week before the study.

    • Divide the animals into groups (e.g., vehicle control, different dose levels of the ADC).

    • Administer the DM1-based ADC or vehicle control via the appropriate route (e.g., intravenous injection).

  • Monitoring and Sample Collection:

    • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior).

    • At predetermined time points (e.g., 24, 72, and 168 hours post-dose), collect blood samples via a suitable method (e.g., retro-orbital bleeding).

    • Process the blood samples to obtain serum.

  • Biochemical Analysis:

    • Measure the serum levels of ALT and AST using commercially available assay kits according to the manufacturer's instructions.

  • Histopathological Analysis:

    • At the end of the study, euthanize the animals and perform a necropsy.

    • Collect the livers and fix them in 10% neutral buffered formalin.

    • Process the liver tissues for histopathological examination, including sectioning and staining with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A veterinary pathologist should evaluate the liver sections for any signs of hepatotoxicity, such as necrosis, inflammation, and apoptosis.

  • Data Analysis:

    • Compare the serum enzyme levels and histopathological findings between the ADC-treated groups and the vehicle control group.

    • Analyze the data for dose-dependent and time-dependent effects.

Visualizations

Signaling Pathways of DM1-ADC Induced Hepatotoxicity

DM1_Hepatotoxicity cluster_her2 HER2-Dependent Pathway cluster_ckap5 HER2-Independent Pathway ADC_HER2 DM1-ADC HER2 HER2 Receptor ADC_HER2->HER2 Binding Internalization Internalization HER2->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome DM1_release DM1 Release Lysosome->DM1_release Microtubule_disruption Microtubule Disruption DM1_release->Microtubule_disruption Apoptosis_her2 Apoptosis Microtubule_disruption->Apoptosis_her2 ADC_CKAP5 DM1-ADC CKAP5 CKAP5 ADC_CKAP5->CKAP5 DM1 Binding Membrane_damage Membrane Damage CKAP5->Membrane_damage Ca_influx Calcium Influx Membrane_damage->Ca_influx Microtubule_disorg Microtubule Disorganization Ca_influx->Microtubule_disorg Apoptosis_ckap5 Apoptosis Microtubule_disorg->Apoptosis_ckap5

Caption: Mechanisms of DM1-ADC hepatotoxicity.

Experimental Workflow for Investigating DM1-ADC Hepatotoxicity

Experimental_Workflow start Start in_vitro In Vitro Assessment start->in_vitro in_vivo In Vivo Assessment start->in_vivo cell_lines Select Cell Lines (e.g., HepG2, PHH) in_vitro->cell_lines cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_lines->cytotoxicity_assay mechanistic_studies Mechanistic Studies (e.g., Apoptosis Assay) cytotoxicity_assay->mechanistic_studies data_analysis Data Analysis & Interpretation mechanistic_studies->data_analysis animal_model Select Animal Model (e.g., Mouse) in_vivo->animal_model dosing ADC Administration (Dose-Ranging) animal_model->dosing monitoring Monitoring (Weight, Clinical Signs) dosing->monitoring sample_collection Sample Collection (Blood, Liver) monitoring->sample_collection biochemistry Biochemical Analysis (ALT, AST) sample_collection->biochemistry histopathology Histopathology sample_collection->histopathology biochemistry->data_analysis histopathology->data_analysis

References

troubleshooting ADC aggregation issues with SPP-DM1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPP-DM1 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly aggregation, encountered during the development and handling of this compound ADCs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an antibody-drug conjugate component where a specific monoclonal antibody (mAb) is linked to the cytotoxic payload DM1 via the SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker.[1] The antibody targets a specific antigen on tumor cells.[2] Upon binding and internalization, the SPP linker, which contains a disulfide bond, is cleaved in the reducing environment of the cell.[1][3] This releases the DM1 payload, a potent microtubule-disrupting agent.[1][2] DM1 then binds to tubulin, inhibiting microtubule assembly and leading to cell cycle arrest and apoptosis (programmed cell death).[1][2]

Q2: What are the primary causes of this compound ADC aggregation?

A2: Aggregation of this compound ADCs is a multifaceted issue driven by both the inherent properties of the ADC and external factors.[4] Key causes include:

  • Increased Hydrophobicity: The DM1 payload is hydrophobic. Its conjugation to the antibody surface increases the overall hydrophobicity of the ADC, creating patches that can lead to self-association and aggregation to minimize exposure to the aqueous environment.[4][5][6]

  • High Drug-to-Antibody Ratio (DAR): A higher average DAR exacerbates the hydrophobicity of the ADC, increasing the tendency to aggregate.[3][5][7]

  • Formulation Conditions: Suboptimal buffer conditions, such as a pH near the isoelectric point of the ADC, inappropriate salt concentrations, or residual solvents from the conjugation process, can destabilize the molecule and promote aggregation.[4][6]

  • Environmental Stress: Exposure to thermal stress (high temperatures, freeze-thaw cycles), mechanical stress (shaking during transport), and light can degrade the ADC and induce aggregation.[4]

  • Disulfide Bond Scrambling: The interchain disulfide bonds within the antibody can rearrange, particularly under neutral to alkaline pH, leading to structural changes that favor aggregation.[4]

Q3: How does aggregation impact the efficacy and safety of an this compound ADC?

A3: ADC aggregation can have significant negative consequences:

  • Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and can be cleared more rapidly from circulation, reducing the amount of active ADC reaching the tumor site.

  • Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to the development of anti-drug antibodies (ADAs) that can neutralize the therapeutic effect and cause adverse reactions.

  • Off-Target Toxicity: Aggregates can be taken up non-specifically by healthy cells, particularly immune cells, leading to the release of the cytotoxic payload in non-target tissues and causing side effects.[2]

Troubleshooting Guide: ADC Aggregation

Issue: An increase in high molecular weight (HMW) species is observed during SEC analysis of my this compound ADC.

This section provides a systematic approach to troubleshooting aggregation issues.

Step 1: Initial Assessment & Verification

Question: I'm seeing a new or larger aggregate peak in my recent ADC batch compared to a reference standard. What should I check first?

Answer: First, review your handling and storage procedures.[4]

  • Freeze-Thaw Cycles: Have the samples undergone multiple freeze-thaw cycles? This is a common cause of aggregation.[4]

  • Storage Temperature: Verify that the ADC has been stored at the recommended temperature without fluctuations.

  • Mechanical Stress: Was the sample subjected to vigorous vortexing or shaking? Gentle mixing is always recommended.[4]

  • Light Exposure: Ensure the ADC has been protected from light, as some payloads can be photosensitive.[4]

If handling and storage appear correct, proceed to analyze the formulation and conjugation process.

Step 2: Formulation & Buffer Analysis

Question: My handling procedures seem correct. Could my formulation buffer be the cause of aggregation?

Answer: Yes, the formulation is critical for ADC stability.[4]

  • pH: Ensure the buffer pH is optimal for your specific ADC, typically avoiding the isoelectric point where the molecule has the least solubility.[6]

  • Excipients: Consider if your formulation includes stabilizers. Excipients like polysorbates (e.g., Polysorbate 20 or 80) can shield hydrophobic patches, while sugars (e.g., sucrose, trehalose) can act as cryoprotectants.[4]

  • Ionic Strength: The salt concentration of your buffer can influence protein solubility and aggregation.

The following diagram illustrates a troubleshooting workflow for aggregation issues.

cluster_0 Troubleshooting this compound ADC Aggregation cluster_1 Checks cluster_2 Review cluster_3 Analysis cluster_4 Actions start Aggregation Detected (e.g., via SEC) initial_checks Initial Checks start->initial_checks formulation_review Formulation Review initial_checks->formulation_review Handling/Storage OK corrective_actions Corrective Actions initial_checks->corrective_actions Handling/Storage Issue Found check_handling Review Handling: - Freeze/Thaw Cycles? - Vigorous Mixing? - Light Exposure? initial_checks->check_handling check_storage Verify Storage: - Correct Temperature? - Frost-Free Freezer? initial_checks->check_storage in_depth_analysis In-depth Analysis formulation_review->in_depth_analysis Formulation Appears Correct formulation_review->corrective_actions Formulation Issue Identified assess_buffer Assess Buffer: - pH correct? - Surfactant present? - Appropriate ionic strength? formulation_review->assess_buffer check_dar Review DAR: - Is DAR higher than usual? formulation_review->check_dar in_depth_analysis->corrective_actions characterize_agg Characterize Aggregates: - SEC-MALS for size - DLS for distribution in_depth_analysis->characterize_agg forced_degradation Perform Forced Degradation Study (Thermal, Mechanical) in_depth_analysis->forced_degradation resolution Aggregation Minimized corrective_actions->resolution optimize_storage Optimize Storage/Handling corrective_actions->optimize_storage reformulate Reformulate ADC: - Adjust pH - Add/Optimize Excipients corrective_actions->reformulate optimize_dar Optimize Conjugation to achieve lower DAR corrective_actions->optimize_dar

Caption: Troubleshooting workflow for this compound ADC aggregation.

Step 3: Conjugation Process Review

Question: My formulation seems robust. Could the conjugation process itself be causing the aggregation?

Answer: Absolutely. The conjugation process introduces the hydrophobic DM1 and can create conditions conducive to aggregation.

  • Drug-to-Antibody Ratio (DAR): As mentioned, a high DAR is a primary driver of aggregation.[3][5] You may need to optimize the molar ratio of this compound to the antibody during conjugation to achieve a lower, more stable DAR.[7]

  • Co-solvents: Organic co-solvents (e.g., DMSO) are often required to solubilize the hydrophobic this compound. However, high concentrations can denature the antibody. It's crucial to use the minimal amount necessary.[7]

  • Purification: Inefficient purification can leave residual unconjugated payload or high-DAR species, which can contribute to aggregation.[5] Techniques like Hydrophobic Interaction Chromatography (HIC) can be used to remove high-DAR species, followed by a final polishing step with Size Exclusion Chromatography (SEC) to remove aggregates.[5]

Experimental Protocols

Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

This protocol outlines a general method for quantifying high molecular weight (HMW) species in an this compound ADC sample.

  • Objective: To separate and quantify monomer, aggregate, and fragment species based on their hydrodynamic volume.

  • Instrumentation:

    • HPLC or UHPLC system with UV detector (e.g., Agilent 1260 Infinity II Bio-inert LC).[8]

    • SEC column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[8]

  • Reagents:

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.[4]

    • This compound ADC sample.

  • Procedure:

    • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved (typically requires at least 10 column volumes).[4]

    • Sample Preparation:

      • Thaw the this compound ADC sample on ice.[4]

      • Dilute the sample to a final concentration of approximately 1 mg/mL using the mobile phase.[4]

      • If necessary, filter the diluted sample through a 0.22 µm low-protein-binding syringe filter.[4]

    • Data Acquisition:

      • Inject 10-20 µL of the prepared sample.[4]

      • Run the analysis for a sufficient time (e.g., 20-30 minutes) to ensure all species have eluted.[4]

      • Monitor the absorbance at 280 nm.[4]

    • Data Analysis:

      • Integrate the peaks corresponding to the HMW species (aggregates), the main monomer peak, and any low molecular weight (LMW) species (fragments).

      • Calculate the percentage of aggregates using the formula: % Aggregate = (Area_HMW / Total Area of all peaks) * 100[4]

Protocol 2: Assessment of Hydrodynamic Size by Dynamic Light Scattering (DLS)

This protocol provides a method for rapid assessment of the size distribution and polydispersity of an ADC sample.

  • Objective: To determine the mean hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) as indicators of aggregation.

  • Instrumentation:

    • DLS instrument (e.g., Malvern Panalytical Zetasizer).[4]

  • Procedure:

    • System Preparation:

      • Set the measurement temperature to 25°C.[4]

      • Ensure the instrument is clean and has passed performance checks.[4]

    • Sample Preparation:

      • Thaw the this compound ADC sample on ice.[4]

      • A sample concentration of 0.5-1.0 mg/mL is typically sufficient.[4]

      • Centrifuge the sample at ~10,000 x g for 5 minutes to pellet any large, insoluble particles.[4]

      • Carefully transfer at least 20 µL of the supernatant into a clean, low-volume cuvette, ensuring no bubbles are present.[4]

    • Data Acquisition:

      • Place the cuvette in the instrument and allow it to equilibrate for at least 2 minutes.[4]

      • Perform the measurement according to the instrument's software instructions. This typically involves collecting multiple runs.[4]

    • Data Analysis:

      • Analyze the correlation function to obtain the intensity-weighted size distribution.

      • Report the Z-average diameter and the PDI. A higher Z-average compared to a known monomeric standard and a PDI value >0.2 are indicative of aggregation and sample heterogeneity.

Quantitative Data Summary

The following tables provide hypothetical yet representative data to illustrate the impact of various factors on this compound ADC aggregation.

Table 1: Effect of Drug-to-Antibody Ratio (DAR) on Aggregation

ADC SampleAverage DAR% Aggregate (SEC) Initial% Aggregate (SEC) After 1 Month at 4°C
This compound ADC2.50.8%1.2%
This compound ADC4.12.1%4.5%
This compound ADC6.35.5%12.8%

Table 2: Effect of Formulation on ADC Stability (Forced Degradation Study)

Formulation Buffer (pH 6.0)Stress Condition% Aggregate (SEC)Z-average (DLS)PDI (DLS)
HistidineNo Stress1.1%12.1 nm0.15
Histidine3x Freeze/Thaw4.2%25.8 nm0.28
Histidine + 0.02% Polysorbate 20No Stress0.9%11.9 nm0.13
Histidine + 0.02% Polysorbate 203x Freeze/Thaw1.5%14.3 nm0.18

Signaling Pathway Visualization

The DM1 payload released from this compound ADC induces apoptosis primarily through the disruption of microtubule dynamics.

cluster_pathway DM1-Induced Apoptosis Pathway ADC This compound ADC Internalization Internalization & Linker Cleavage ADC->Internalization DM1 Free DM1 Internalization->DM1 Tubulin Tubulin Dimers DM1->Tubulin binds to Microtubule Microtubule Disruption Tubulin->Microtubule inhibits polymerization MitoticArrest G2/M Mitotic Arrest Microtubule->MitoticArrest Caspase Caspase Cascade Activation MitoticArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of DM1-induced apoptosis.

References

Technical Support Center: Refining Protocols for Consistent SPP-DM1 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of SPP-DM1 antibody-drug conjugates (ADCs).

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during your this compound conjugation experiments.

Issue 1: Low or No Drug-to-Antibody Ratio (DAR)

Question: We are observing a significantly lower than expected or no measurable DAR in our final ADC product. What are the potential causes and how can we troubleshoot this?

Answer: A low or non-existent DAR is a common issue that can stem from several factors throughout the conjugation process. The following steps and considerations should help you pinpoint and resolve the problem.

  • Reagent Quality and Storage:

    • This compound: Ensure your this compound is properly stored to prevent degradation. Stock solutions are typically kept at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months)[1]. Avoid multiple freeze-thaw cycles. To improve solubility, you can warm the vial to 37°C and briefly sonicate it in an ultrasonic bath[1].

    • Antibody: The purity and concentration of your antibody are critical. Use a highly pure antibody (>95%) to avoid competition for conjugation sites from protein impurities like bovine serum albumin (BSA)[1]. A low antibody concentration can slow down reaction kinetics; a starting concentration of at least 0.5 mg/mL is recommended[1].

  • Antibody Reduction Step: For cysteine-based conjugation, the reduction of interchain disulfide bonds is a critical prerequisite for creating available thiol groups for conjugation[1].

    • Incomplete Reduction: Uncontrolled or incomplete reduction of the antibody's disulfide bonds will directly limit the number of available sites for this compound conjugation[1].

    • Reducing Agent: The choice and concentration of the reducing agent are crucial. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are commonly used[1]. It is essential to perform a concentration titration to determine the optimal level for your specific antibody, as the concentration directly impacts the number of generated thiol groups[1]. For instance, increasing DTT concentration can significantly raise the number of thiols per antibody[1].

  • Conjugation Reaction Conditions:

    • pH: The pH of the conjugation buffer is critical for the efficiency of the thiol-maleimide reaction, which is optimal between pH 6.5 and 7.5[1]. A higher pH can lead to hydrolysis of the maleimide (B117702) group, while a lower pH can reduce the reactivity of the thiol groups[1].

    • Molar Ratio: The molar ratio of this compound to the antibody should be optimized. Increasing the molar equivalents of the drug-linker can lead to a higher DAR[1].

    • Co-solvent: If this compound solubility is an issue, a minimal amount of a co-solvent like DMSO can be used. However, it's important to titrate the amount, as excessive co-solvent can denature the antibody[1].

Issue 2: ADC Aggregation

Question: We are observing aggregation of our ADC product during or after the conjugation reaction. What causes this and how can we prevent it?

Answer: ADC aggregation is a significant concern as it can impact efficacy and safety[2]. The hydrophobic nature of the DM1 payload can increase the tendency for aggregation, especially at a high drug-to-antibody ratio (DAR)[2].

  • High DAR: A high number of hydrophobic DM1 molecules per antibody can lead to intermolecular interactions and aggregation. Consider optimizing the conjugation reaction to target a lower, more homogeneous DAR. A DAR of 2–4 is often considered optimal to reduce rapid clearance and non-specific binding[].

  • Hydrophobic Interactions: The DM1 payload is hydrophobic. To mitigate this, you can explore using linkers that incorporate hydrophilic elements, such as PEG chains, to improve solubility[].

  • Buffer Conditions: The buffer composition, including pH and ionic strength, can influence ADC solubility. It may be necessary to screen different buffer conditions to find one that minimizes aggregation[2].

  • Purification: Employing purification techniques like Hydrophobic Interaction Chromatography (HIC) can help remove high DAR species that are more prone to aggregation. A final polishing step with Size Exclusion Chromatography (SEC) can remove any remaining aggregates[2].

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound is a drug-linker conjugate that should be stored under specific conditions to prevent degradation. Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months. It is important to avoid multiple freeze-thaw cycles[1].

Q2: What is a typical Drug-to-Antibody Ratio (DAR) to aim for with this compound?

A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that represents the average number of DM1 molecules conjugated to a single antibody[2]. While the optimal DAR is specific to the ADC, a common target for lysine-conjugated ADCs like those using this compound is a DAR of 3 to 4[5]. A low DAR may result in reduced potency, whereas a high DAR can increase toxicity and the propensity for aggregation[2][6].

Q3: How can I determine the DAR of my this compound conjugate?

A3: Several methods can be used to determine the DAR. One common technique is UV-Vis spectrophotometry, which utilizes the Beer-Lambert law and the known extinction coefficients of the antibody and DM1 at two different wavelengths (e.g., 252 nm and 280 nm)[2]. Another powerful method is mass spectrometry (MS), often coupled with liquid chromatography (LC), which can provide a more detailed distribution of different DAR species[2][5].

Q4: What are the key parameters to control during the conjugation reaction?

A4: The key parameters to control for a consistent this compound conjugation are summarized in the table below. Precise control of these factors is necessary to avoid side reactions and batch-to-batch variability[].

ParameterRecommended Range/ConsiderationPotential Issue if Not Optimal
Antibody Purity >95%Competing reactions from impurities[1].
Antibody Concentration >0.5 mg/mLDilute reaction, slow kinetics[1].
Reducing Agent (e.g., DTT) 1-20 mM (titration recommended)Insufficient free thiols for conjugation[1].
Reduction Temperature 25-56°C (optimization needed)Incomplete disulfide bond reduction[1].
Conjugation pH 6.5 - 7.5Maleimide hydrolysis or low thiol reactivity[1].
This compound:Antibody Molar Ratio Titrate to find optimal ratioLow DAR or ADC aggregation[1].
Co-solvent (e.g., DMSO) Titrate, use minimal amountPoor solubility of this compound or antibody denaturation[1].

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the reduction of antibody interchain disulfide bonds to generate free thiol groups for conjugation.

  • Preparation: Prepare the antibody in a suitable buffer (e.g., PBS) at a concentration of at least 0.5 mg/mL[1].

  • Addition of Reducing Agent: Add the reducing agent (e.g., DTT or TCEP) to the desired final concentration. This concentration should be optimized for your specific antibody[1].

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes)[1].

  • Removal of Excess Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer[1].

Protocol 2: this compound Conjugation

This protocol outlines the conjugation of this compound to the reduced antibody.

  • Preparation of this compound: Freshly prepare the this compound solution in a suitable solvent (e.g., DMSO)[1].

  • Conjugation Reaction: Immediately after removing the excess reducing agent, add the this compound solution to the reduced antibody at the desired molar ratio[1].

  • Incubation: Gently mix the reaction and incubate at a controlled temperature (e.g., room temperature or 4°C) for the optimized reaction time (e.g., 1-4 hours)[1].

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine[1].

  • Purification: Purify the resulting ADC from unconjugated this compound and other reagents using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF)[1].

Visualizations

SPP_DM1_Conjugation_Workflow cluster_reduction Antibody Reduction cluster_conjugation This compound Conjugation Antibody Antibody (>95% Purity, >0.5 mg/mL) Add_Reducer Add Reducing Agent (e.g., DTT, TCEP) Antibody->Add_Reducer Incubate_Reduction Incubate (e.g., 37°C, 30-60 min) Add_Reducer->Incubate_Reduction Remove_Reducer Remove Excess Reducer (e.g., Desalting Column) Incubate_Reduction->Remove_Reducer Reduced_Antibody Reduced Antibody (with free thiols) Remove_Reducer->Reduced_Antibody Conjugation_Reaction Conjugation Reaction (pH 6.5-7.5, RT or 4°C, 1-4h) Reduced_Antibody->Conjugation_Reaction SPP_DM1 This compound (freshly prepared) SPP_DM1->Conjugation_Reaction Quench Quench Reaction (e.g., N-acetylcysteine) Conjugation_Reaction->Quench Purification Purification (e.g., SEC, TFF) Quench->Purification Final_ADC Purified this compound ADC Purification->Final_ADC

Caption: Experimental workflow for this compound conjugation.

Troubleshooting_Low_DAR cluster_reagents Reagent Quality cluster_reduction Antibody Reduction Step cluster_conjugation Conjugation Reaction Start Low or No DAR Observed Check_SPP_DM1 Verify this compound Storage & Solubility Start->Check_SPP_DM1 Check_Antibody Confirm Antibody Purity (>95%) & Concentration (>0.5 mg/mL) Start->Check_Antibody Optimize_Reducer Titrate Reducing Agent Concentration Start->Optimize_Reducer Optimize_Reduction_Conditions Optimize Reduction Temperature & Time Start->Optimize_Reduction_Conditions Check_pH Verify Conjugation Buffer pH (6.5-7.5) Start->Check_pH Optimize_Ratio Optimize this compound:Antibody Molar Ratio Start->Optimize_Ratio Check_Cosolvent Minimize Co-solvent Concentration Start->Check_Cosolvent Solution Consistent DAR Achieved Check_SPP_DM1->Solution Check_Antibody->Solution Optimize_Reducer->Solution Optimize_Reduction_Conditions->Solution Check_pH->Solution Optimize_Ratio->Solution Check_Cosolvent->Solution

Caption: Troubleshooting workflow for low DAR.

SPP_DM1_Signaling_Pathway ADC This compound ADC Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell Targeting Binding Binding to Target Antigen Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage (Disulfide Reduction) Lysosome->Cleavage DM1_Release DM1 Release Cleavage->DM1_Release Microtubule_Disruption Microtubule Disruption DM1_Release->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound ADC.

References

Validation & Comparative

A Head-to-Head Comparison of SPP-DM1 and MCC-DM1 Linker Stability in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides an objective, data-driven comparison of two prominent linker technologies: the cleavable disulfide-based SPP-DM1 and the non-cleavable thioether-based MCC-DM1. This analysis synthesizes preclinical and clinical data to illuminate the distinct stability profiles, mechanisms of action, and experimental considerations for each linker, enabling informed decisions in ADC design and development.

Executive Summary

The stability of the linker in an ADC is paramount, directly influencing its efficacy and safety. An ideal linker remains intact in systemic circulation to prevent premature release of the cytotoxic payload and off-target toxicity, while efficiently releasing the drug within the target tumor cell. The fundamental difference between the SPP and MCC linkers lies in their cleavage mechanism, which dictates their stability and pharmacokinetic profiles. The MCC-DM1 linker, being non-cleavable, generally exhibits greater stability in plasma compared to the cleavable this compound linker. This increased stability often translates to a longer half-life and slower clearance of the ADC from circulation.

Comparative Stability and Pharmacokinetics

The stability of an ADC in plasma is a key predictor of its in vivo performance. Preclinical studies comparing ADCs with this compound and MCC-DM1 linkers have consistently demonstrated the superior stability of the non-cleavable MCC linker.

Pharmacokinetic studies in animal models have shown that ADCs utilizing the this compound linker are cleared from the circulation more rapidly than their MCC-DM1 counterparts.[1] This faster clearance is attributed to the relative instability of the disulfide bond in the SPP linker within the bloodstream, leading to premature drug deconjugation.

Table 1: Comparative Pharmacokinetic Parameters of this compound and MCC-DM1 ADCs

ParameterThis compoundMCC-DM1Rationale for Difference
Linker Type Cleavable (Disulfide)Non-cleavable (Thioether)The disulfide bond in SPP is susceptible to reduction by circulating thiols, while the thioether bond in MCC is chemically stable.
Plasma Stability LowerHigherThe thioether bond of the MCC linker is resistant to cleavage in the bloodstream, leading to less premature drug release.[1]
Clearance Rate FasterSlowerFaster clearance of this compound ADCs is a direct consequence of their lower plasma stability and premature deconjugation.[1]
Half-life (t½) ShorterLongerThe higher stability and slower clearance of MCC-DM1 ADCs result in a longer circulating half-life. For instance, the half-life of trastuzumab emtansine (T-DM1), which uses an MCC linker, is approximately 4 days in patients.[2][3]
Primary Metabolite DM1, Lysine-SPP-DM1Lysine-MCC-DM1This compound can release the free drug (DM1) upon disulfide cleavage, while MCC-DM1 releases the drug still attached to the linker and a lysine (B10760008) residue after antibody degradation.[1]
Bystander Effect PotentialLimited to NoneThe release of membrane-permeable DM1 from this compound ADCs can potentially kill neighboring antigen-negative tumor cells. The primary catabolite of MCC-DM1, Lysine-MCC-DM1, is less membrane-permeable, limiting the bystander effect.

Mechanism of Action and Payload Release

The differing linker chemistries of this compound and MCC-DM1 dictate how the cytotoxic payload, DM1, is released and exerts its therapeutic effect. DM1 is a potent microtubule-inhibiting agent that leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

This compound: Reductive Cleavage

The SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker contains a disulfide bond that is relatively stable in the oxidizing environment of the bloodstream. However, upon internalization into a target cell, the higher intracellular concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond, releasing the active DM1 payload.

MCC-DM1: Lysosomal Degradation

The MCC (maleimidocaproyl) linker forms a stable thioether bond that is not susceptible to cleavage by reducing agents. Therefore, the release of the cytotoxic payload from an MCC-DM1 ADC relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell. This process releases the DM1 payload still attached to the linker and the lysine residue to which it was conjugated (Lysine-MCC-DM1).

cluster_circulation Systemic Circulation (Bloodstream) cluster_cell Target Tumor Cell ADC_SPP ADC-SPP-DM1 ADC_SPP->ADC_SPP Deconjugated_DM1_Circulation Prematurely Released DM1 ADC_SPP->Deconjugated_DM1_Circulation Internalization_SPP Internalization ADC_SPP->Internalization_SPP Tumor Targeting ADC_MCC ADC-MCC-DM1 ADC_MCC->ADC_MCC Internalization_MCC Internalization ADC_MCC->Internalization_MCC Tumor Targeting Lysosome_SPP Lysosome Internalization_SPP->Lysosome_SPP Lysosome_MCC Lysosome Internalization_MCC->Lysosome_MCC Cytoplasm_SPP Cytoplasm Lysosome_SPP->Cytoplasm_SPP Disulfide Cleavage Cytoplasm_MCC Cytoplasm Lysosome_MCC->Cytoplasm_MCC Antibody Degradation DM1_SPP Released DM1 Cytoplasm_SPP->DM1_SPP Lys_MCC_DM1 Released Lys-MCC-DM1 Cytoplasm_MCC->Lys_MCC_DM1 Tubulin_SPP Microtubule Disruption DM1_SPP->Tubulin_SPP Tubulin_MCC Microtubule Disruption Lys_MCC_DM1->Tubulin_MCC Apoptosis_SPP Apoptosis Tubulin_SPP->Apoptosis_SPP Apoptosis_MCC Apoptosis Tubulin_MCC->Apoptosis_MCC

Comparative stability and payload release of this compound and MCC-DM1 ADCs.

DM1 Signaling Pathway

Upon release into the cytoplasm, DM1 or its derivatives bind to tubulin, a key component of microtubules. This interaction disrupts microtubule dynamics, which is essential for the formation and function of the mitotic spindle during cell division. The inhibition of microtubule polymerization leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis. The binding of the antibody component of the ADC to its target receptor on the cancer cell, such as HER2, can also inhibit downstream signaling pathways like the PI3K/AKT pathway, contributing to the overall anti-tumor effect.[4][5][6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding PI3K_AKT PI3K/AKT Pathway ADC->PI3K_AKT Inhibits Receptor->PI3K_AKT Activates Internalization Internalization & Payload Release DM1 DM1 Payload Internalization->DM1 Tubulin Tubulin DM1->Tubulin Binds to Microtubules Microtubules DM1->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation

Mechanism of action of DM1-containing ADCs.

Experimental Protocols

Accurate assessment of ADC linker stability is crucial for preclinical development. The following are generalized protocols for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human).

Methodology:

  • Incubation: The ADC is incubated in plasma at 37°C for a specified period (e.g., up to 7 days).

  • Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Preparation:

    • For intact ADC analysis, the ADC can be captured using immunoaffinity beads (e.g., Protein A/G).

    • For free drug analysis, plasma proteins are precipitated using an organic solvent (e.g., acetonitrile).

  • Analysis:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for quantifying the intact ADC, different drug-to-antibody ratio (DAR) species, and the released payload. It provides high resolution and accuracy.

    • ELISA (Enzyme-Linked Immunosorbent Assay): Can be used to quantify the total antibody and the antibody-conjugated drug.

  • Data Analysis: The percentage of intact ADC remaining or the amount of free payload released is plotted against time to determine the stability profile.

cluster_analysis Sample Analysis Start ADC Sample Incubate Incubate in Plasma at 37°C Start->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Immunoaffinity Immunoaffinity Capture (for ADC) Timepoints->Immunoaffinity Precipitation Protein Precipitation (for Drug) Timepoints->Precipitation LCMS_ADC LC-MS Analysis (Intact ADC, DAR) Immunoaffinity->LCMS_ADC LCMS_Drug LC-MS Analysis (Free Payload) Precipitation->LCMS_Drug Stability_Profile Determine Stability Profile LCMS_ADC->Stability_Profile LCMS_Drug->Stability_Profile

Workflow for an in vitro plasma stability assay.
In Vivo Pharmacokinetic Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC in an animal model, and to determine key pharmacokinetic parameters such as clearance and half-life.

Methodology:

  • Animal Model: Select an appropriate species (e.g., rats, mice, or non-human primates).

  • Administration: Administer the ADC, typically via intravenous injection.

  • Blood Sampling: Collect blood samples at predetermined time points post-administration.

  • Sample Processing: Process blood to obtain plasma or serum.

  • Bioanalysis:

    • ELISA: To measure total antibody and conjugated ADC concentrations.

    • LC-MS/MS: To quantify the ADC, different DAR species, and free payload/metabolites with high specificity and sensitivity.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and calculate parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

Conclusion

The choice between an this compound and an MCC-DM1 linker involves a trade-off between payload release mechanism and in vivo stability. The non-cleavable MCC-DM1 linker offers superior plasma stability, leading to a longer half-life and slower clearance, which can be advantageous for maximizing drug exposure to the tumor. However, its efficacy is dependent on the internalization and degradation of the entire ADC, and it has a limited bystander effect. Conversely, the cleavable this compound linker allows for intracellular release of the free drug, which may offer a bystander killing effect beneficial for heterogeneous tumors. This comes at the cost of lower plasma stability and potentially faster clearance. A thorough understanding of these characteristics, supported by robust experimental data, is essential for the rational design of effective and safe antibody-drug conjugates.

References

A Head-to-Head Comparison: SPP-DM1 vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection in ADCs

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its stability, mechanism of drug release, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of two prominent linker strategies: the cleavable disulfide linker system, exemplified by SPP-DM1, and non-cleavable linkers, such as SMCC-DM1. This analysis is supported by experimental data to inform rational ADC design.

The fundamental distinction between these linker technologies lies in their payload release mechanisms.[1] this compound utilizes a disulfide bond that is susceptible to cleavage in the reducing intracellular environment, releasing the potent microtubule inhibitor DM1.[2][3] In contrast, non-cleavable linkers necessitate the complete proteolytic degradation of the antibody within the lysosome to liberate the payload, which remains attached to the linker and an amino acid residue (e.g., Lysine-SMCC-DM1).[4][5] This difference has profound implications for an ADC's bystander effect, plasma stability, and overall anti-tumor activity.

Mechanism of Action: A Tale of Two Release Strategies

The divergent release mechanisms of this compound and non-cleavable linkers dictate how and where the cytotoxic payload is liberated, significantly impacting their therapeutic application.

This compound (Cleavable Linker):

ADCs employing the this compound linker system release the DM1 payload upon entering a cell with a high concentration of reducing agents like glutathione, a condition characteristic of the intracellular environment.[2][6] This release of the unmodified, membrane-permeable DM1 allows it to diffuse out of the target cancer cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect."[2][7] This can be particularly advantageous in treating solid tumors with heterogeneous antigen expression.[1][8]

Non-Cleavable Linkers:

In contrast, ADCs with non-cleavable linkers rely on the internalization of the entire ADC and its trafficking to the lysosome.[9][10] Within the lysosome, complete degradation of the antibody releases a payload-linker-amino acid complex.[4] This metabolite is typically charged and less permeable to cell membranes, thereby limiting the bystander effect.[5][11] This targeted intracellular release mechanism generally leads to a more favorable safety profile due to reduced off-target toxicity.[5]

cluster_SPP_DM1 This compound (Cleavable Linker) Mechanism cluster_NonCleavable Non-Cleavable Linker Mechanism ADC_SPP ADC-SPP-DM1 Internalization_SPP Internalization ADC_SPP->Internalization_SPP 1. Binding & Reducing_Env Intracellular Reducing Environment (e.g., Glutathione) Internalization_SPP->Reducing_Env DM1_Release DM1 Release Reducing_Env->DM1_Release 2. Disulfide Cleavage Bystander_Effect Bystander Killing of Antigen-Negative Cells DM1_Release->Bystander_Effect 3. Diffusion Target_Cell_Death_SPP Target Cell Death DM1_Release->Target_Cell_Death_SPP 3. Microtubule Disruption ADC_NC ADC-Non-Cleavable-DM1 Internalization_NC Internalization ADC_NC->Internalization_NC 1. Binding & Lysosome Lysosomal Trafficking Internalization_NC->Lysosome Degradation Antibody Degradation Lysosome->Degradation 2. Proteolytic Metabolite_Release Release of Payload-Linker-Amino Acid Degradation->Metabolite_Release 3. Release Target_Cell_Death_NC Target Cell Death Metabolite_Release->Target_Cell_Death_NC 4. Microtubule Disruption (No Bystander Effect)

Figure 1. Mechanisms of action for this compound and non-cleavable linker ADCs.

Performance Comparison: Efficacy, Stability, and Bystander Effect

The choice between a cleavable and non-cleavable linker involves a trade-off between the potential for enhanced efficacy through the bystander effect and the benefits of increased stability and a potentially wider therapeutic window.

ParameterThis compound (Cleavable)Non-Cleavable Linkers (e.g., SMCC-DM1)References
Mechanism of Release Reductive cleavage of disulfide bond in the cytoplasm.Proteolytic degradation of the antibody in the lysosome.[2][5][12]
Released Payload Unmodified, membrane-permeable DM1.Charged payload-linker-amino acid complex (e.g., Lys-SMCC-DM1).[1][2][13]
Bystander Effect Yes, due to the release of membrane-permeable DM1.Generally no or very limited bystander effect.[2][7][11]
Plasma Stability Generally lower stability compared to non-cleavable linkers; susceptible to premature cleavage.High plasma stability.[2][5][14]
In Vivo Efficacy Potentially more effective in heterogeneous tumors due to the bystander effect.Highly effective in tumors with high and homogenous antigen expression.[8]
Toxicity Profile Higher risk of off-target toxicity due to premature payload release.Generally a better safety profile with reduced off-target toxicity.[2][5][12]
Therapeutic Window Can be narrower due to potential for off-target toxicity.Often wider due to enhanced stability.[15][16]

Experimental Data Summary

The following tables summarize quantitative data from preclinical studies comparing ADCs with this compound and non-cleavable linkers.

Table 1: In Vitro Cytotoxicity

ADCCell LineTarget AntigenIC50 (ng/mL)Reference
anti-CD19-SPP-DM1RajiCD19~1[14]
anti-CD19-MCC-DM1RajiCD19~10[14]
T-SPP-DM1SK-BR-3HER2~0.3[17]
T-DM1 (SMCC)SK-BR-3HER2~0.1[17]

Table 2: In Vivo Efficacy in Xenograft Models

ADCTumor ModelDosingOutcomeReference
anti-CD19-SPP-DM1Raji Xenograft5 mg/kgSignificant tumor growth inhibition[8][14]
anti-CD19-MCC-DM1Raji Xenograft5 mg/kgModerate tumor growth inhibition[8][14]
T-SPP-DM1KPL-4 (HER2+) Xenograft10 mg/kgTumor regression[17]
T-DM1 (SMCC)KPL-4 (HER2+) Xenograft10 mg/kgTumor regression[17]

Table 3: Pharmacokinetics

ADCSpeciesADC ClearanceReference
anti-CD22-SPP-DM1RatFaster[14]
anti-CD22-MCC-DM1RatSlower[14]
T-SPP-DM1MouseFaster[17]
T-DM1 (SMCC)MouseSlower[17]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs. Below are protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[18]

  • ADC Treatment: Prepare serial dilutions of the ADCs (e.g., this compound and SMCC-DM1 constructs), unconjugated antibody, and free DM1. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[18]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[19]

Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Add_ADC Add Serial Dilutions of ADC Incubate1->Add_ADC Incubate2 Incubate for 72-96 hours Add_ADC->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_Solubilization Add Solubilization Solution Incubate3->Add_Solubilization Read_Absorbance Read Absorbance at 570 nm Add_Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Workflow for an in vitro cytotoxicity (MTT) assay.

In Vivo Xenograft Tumor Model

This assay evaluates the anti-tumor efficacy of ADCs in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunocompromised mice (e.g., nude or SCID mice).[17]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[16]

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC, non-cleavable linker ADC).

  • ADC Administration: Administer the ADCs intravenously at specified doses and schedules.[16]

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.[16]

  • Monitoring: Monitor the health and body weight of the animals throughout the study.

  • Endpoint and Data Analysis: At the end of the study (defined by tumor size or time), euthanize the animals and excise the tumors for further analysis. Compare the tumor growth inhibition between the different treatment groups.[16]

Start Start Implant_Cells Implant Cancer Cells in Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Grow Implant_Cells->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Administer_ADC Administer ADC or Vehicle Randomize->Administer_ADC Measure_Tumor Measure Tumor Volume Regularly Administer_ADC->Measure_Tumor Monitor_Health Monitor Animal Health Measure_Tumor->Monitor_Health Endpoint Endpoint and Data Analysis Monitor_Health->Endpoint End End Endpoint->End

Figure 3. General workflow for an in vivo ADC efficacy study.

Plasma Stability Assay

This assay assesses the stability of the ADC and the extent of premature payload release in plasma.

Protocol:

  • Incubation: Incubate the ADC in plasma (e.g., human or mouse) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).[3]

  • Sample Collection: At each time point, collect an aliquot of the plasma-ADC mixture.

  • Analysis of Intact ADC: Analyze the amount of intact ADC remaining at each time point using methods like ELISA or hydrophobic interaction chromatography (HIC).

  • Quantification of Free Payload: Precipitate plasma proteins and quantify the amount of released free payload in the supernatant using LC-MS/MS.[3]

  • Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of payload released over time to determine the plasma half-life of the ADC.[3]

Start Start Incubate_ADC Incubate ADC in Plasma at 37°C Start->Incubate_ADC Collect_Samples Collect Aliquots at Time Points Incubate_ADC->Collect_Samples Analyze_Intact Analyze Intact ADC (ELISA/HIC) Collect_Samples->Analyze_Intact Quantify_Free Quantify Free Payload (LC-MS/MS) Collect_Samples->Quantify_Free Calculate_Stability Calculate Half-life and Payload Release Analyze_Intact->Calculate_Stability Quantify_Free->Calculate_Stability End End Calculate_Stability->End

Figure 4. Workflow for an in vitro plasma stability assessment of an ADC.

Conclusion: Selecting the Optimal Linker

The decision between a cleavable linker like this compound and a non-cleavable linker is a critical juncture in ADC development with significant trade-offs. Non-cleavable linkers generally offer superior plasma stability and a more favorable safety profile, minimizing off-target toxicities.[5][13] This is exemplified by the clinical success of Ado-trastuzumab emtansine (Kadcyla®), which utilizes a non-cleavable SMCC linker.[13] However, the absence of a bystander effect may limit their efficacy in tumors with heterogeneous antigen expression.[7]

Conversely, cleavable linkers such as this compound can provide enhanced potency in such heterogeneous tumors due to the bystander killing effect of the released, membrane-permeable DM1.[2][13] This potential for greater efficacy, however, often comes at the cost of reduced plasma stability and a higher risk of off-target toxicity if the payload is released prematurely.[2][13]

Ultimately, the optimal linker choice is context-dependent and should be guided by a thorough understanding of the target antigen's expression level and heterogeneity, the internalization rate of the ADC, and the specific characteristics of the tumor microenvironment. A careful evaluation of these factors will enable the rational design of ADCs with an optimized therapeutic window.

References

Validating the Binding Specificity of SPP-DM1 Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental data and methodologies for validating the binding specificity of Antibody-Drug Conjugates (ADCs) utilizing the SPP-DM1 linker-payload system. It is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound ADCs against relevant alternatives.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] The specificity of an ADC is primarily determined by the binding characteristics of its monoclonal antibody (mAb) component. The conjugation of a linker and a cytotoxic payload, such as the this compound system, can potentially alter the binding affinity and specificity of the parent antibody.[3][4] Therefore, rigorous validation of the binding specificity of the final ADC construct is a critical step in its preclinical development.

The this compound system consists of a cleavable linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP), and a potent microtubule-disrupting agent, DM1.[5] The antibody component of the ADC binds to a specific antigen on the surface of cancer cells, leading to internalization of the ADC-antigen complex.[1] Subsequently, the SPP linker is cleaved within the cell, releasing the DM1 payload, which induces cell cycle arrest and apoptosis.[1]

This guide outlines key experiments to validate the binding specificity of an this compound ADC, comparing it with its unconjugated parent antibody and an ADC variant with a non-cleavable linker (e.g., SMCC-DM1). The presented data and protocols serve as a framework for the systematic evaluation of ADC candidates.

Comparative Performance Data

The following tables summarize quantitative data from key binding assays designed to assess the specificity and affinity of an exemplary anti-HER2 this compound ADC compared to its unconjugated antibody and an anti-HER2 SMCC-DM1 ADC.

Table 1: In Vitro Binding Affinity by Surface Plasmon Resonance (SPR)

AnalyteLigandAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
Anti-HER2 mAb Recombinant Human HER21.2 x 10⁵1.5 x 10⁻⁴1.25
Anti-HER2-SPP-DM1 Recombinant Human HER21.1 x 10⁵1.8 x 10⁻⁴1.64
Anti-HER2-SMCC-DM1 Recombinant Human HER21.0 x 10⁵1.9 x 10⁻⁴1.90

Note: Data are representative examples and may vary depending on the specific antibody and experimental conditions.

Table 2: Cell-Based Binding Affinity by Flow Cytometry

Cell LineADC/AntibodyEC₅₀ (nM)
SK-BR-3 (HER2-positive) Anti-HER2 mAb2.1
Anti-HER2-SPP-DM12.5
Anti-HER2-SMCC-DM12.8
MCF-7 (HER2-low) Anti-HER2 mAb> 100
Anti-HER2-SPP-DM1> 100
Anti-HER2-SMCC-DM1> 100

Note: EC₅₀ represents the concentration required to achieve 50% of the maximal binding signal.

Table 3: Competitive Binding by ELISA

CompetitorLabeled LigandTargetIC₅₀ (nM)
Anti-HER2 mAb Biotinylated Anti-HER2 mAbRecombinant Human HER21.5
Anti-HER2-SPP-DM1 Biotinylated Anti-HER2 mAbRecombinant Human HER21.8
Anti-HER2-SMCC-DM1 Biotinylated Anti-HER2 mAbRecombinant Human HER22.2

Note: IC₅₀ is the concentration of the competitor that inhibits 50% of the labeled ligand binding.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants of the ADC and unconjugated antibody to their target antigen.[6][7][8]

Materials:

  • Biacore T200 or similar SPR instrument

  • CM5 sensor chip

  • Amine Coupling Kit (EDC, NHS, ethanolamine)

  • Recombinant human HER2 extracellular domain

  • Anti-HER2 mAb, Anti-HER2-SPP-DM1, Anti-HER2-SMCC-DM1

  • HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM glycine-HCl pH 1.7)

Procedure:

  • Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize the anti-human Fc antibody to the chip surface.

    • Inject the anti-HER2 mAb, anti-HER2-SPP-DM1, or anti-HER2-SMCC-DM1 to be captured by the anti-human Fc antibody.

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl pH 8.5.

  • Kinetic Analysis:

    • Inject a series of increasing concentrations of recombinant human HER2 antigen (e.g., 0.5 nM to 50 nM) over the captured antibody surface for 180 seconds to monitor association.

    • Allow the antigen to dissociate for 600 seconds by flowing HBS-EP+ buffer.

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution for 30 seconds.

  • Data Analysis:

    • Fit the sensorgram data to a 1:1 Langmuir binding model to determine the ka, kd, and KD values.

Flow Cytometry for Cell-Based Binding

Objective: To assess the binding of the ADC and unconjugated antibody to target-positive and target-negative cells.[9][10][11]

Materials:

  • SK-BR-3 (HER2-positive) and MCF-7 (HER2-low) cell lines

  • Anti-HER2 mAb, Anti-HER2-SPP-DM1, Anti-HER2-SMCC-DM1

  • Fluorescently labeled anti-human IgG secondary antibody (e.g., Alexa Fluor 488-conjugated)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and adjust the concentration to 1 x 10⁶ cells/mL in cold FACS buffer.

  • Staining:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Add serial dilutions of the anti-HER2 mAb, anti-HER2-SPP-DM1, or anti-HER2-SMCC-DM1 to the cells.

    • Incubate for 1 hour at 4°C.

    • Wash the cells three times with cold FACS buffer.

    • Resuspend the cells in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells three times with cold FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the cell populations.

    • Plot the MFI against the concentration of the primary antibody/ADC and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Competitive Binding ELISA

Objective: To determine the relative binding affinity of the ADC compared to the unconjugated antibody.[12][13][14]

Materials:

  • 96-well ELISA plates

  • Recombinant human HER2 antigen

  • Biotinylated anti-HER2 mAb

  • Anti-HER2 mAb, Anti-HER2-SPP-DM1, Anti-HER2-SMCC-DM1 (as competitors)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 3% BSA)

Procedure:

  • Plate Coating:

    • Coat the ELISA plate with recombinant human HER2 antigen (e.g., 1 µg/mL) in carbonate-bicarbonate buffer overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with blocking buffer for 2 hours at room temperature.

  • Competitive Binding:

    • Prepare a mixture of a fixed concentration of biotinylated anti-HER2 mAb and serial dilutions of the competitor antibodies/ADCs.

    • Add the mixtures to the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate and incubate in the dark until color develops.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 This compound ADC Mechanism of Action ADC This compound ADC HER2 HER2 Receptor ADC->HER2 1. Binding Complex ADC-HER2 Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage Tubulin Tubulin DM1->Tubulin 5. Target Engagement Microtubule Microtubule Disruption Tubulin->Microtubule Arrest G2/M Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of an this compound ADC targeting HER2.

cluster_1 SPR Experimental Workflow Immobilize Immobilize Anti-Fc Ab Capture Capture ADC / mAb Immobilize->Capture Inject Inject Antigen (Analyte) Capture->Inject Regenerate Regenerate Surface Inject->Regenerate Data Acquire Sensorgram Data Inject->Data Regenerate->Capture Next Cycle Analyze Analyze Kinetics (ka, kd, KD) Data->Analyze

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

cluster_2 Flow Cytometry Binding Assay Workflow Cells Prepare Target Cells Incubate_Primary Incubate with ADC / mAb Cells->Incubate_Primary Wash1 Wash Incubate_Primary->Wash1 Incubate_Secondary Incubate with Labeled 2° Ab Wash1->Incubate_Secondary Wash2 Wash Incubate_Secondary->Wash2 Acquire Acquire Data on Flow Cytometer Wash2->Acquire Analyze Analyze MFI and EC₅₀ Acquire->Analyze

Caption: Workflow for the flow cytometry-based cell binding assay.

References

A Comparative Analysis of DM1 and DM4 Payloads for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the maytansinoid payloads, DM1 (emtansine) and DM4 (ravtansine), which are pivotal in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] By summarizing key performance data, detailing experimental methodologies, and visualizing critical pathways, this document serves as a comprehensive resource for the scientific community.

Mechanism of Action: Potent Microtubule Inhibition

Both DM1 and DM4 are highly potent cytotoxic agents derived from maytansine.[3][4] Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of microtubules.[1][5] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division.[3] By binding to tubulin, DM1 and DM4 disrupt microtubule dynamics, leading to a cascade of events culminating in cell death.[1][5]

This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, preventing mitosis.[1][5] Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death), ultimately eliminating the cancer cell.[1][5] While sharing this fundamental mechanism, subtle structural differences between DM1 and DM4 can influence their potency and pharmacokinetic properties.[1][6]

cluster_0 ADC Targeting and Internalization cluster_1 Payload Release and Action cluster_2 Cellular Consequences ADC ADC Tumor Cell Tumor Cell ADC->Tumor Cell Binding Internalization Internalization Tumor Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload (DM1/DM4) Payload (DM1/DM4) Lysosome->Payload (DM1/DM4) Release Tubulin Tubulin Payload (DM1/DM4)->Tubulin Binding Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Mechanism of action of DM1/DM4-based ADCs.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxicity of a compound, with lower values indicating higher potency. The following table summarizes the in vitro cytotoxicity of DM1 and DM4 in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions and cell lines used.[5]

PayloadCell LineCancer TypeIC50 (pM)
DM1 (S-methyl)MCF7Breast Cancer330[4]
DM4Various-30 - 60[7]
MaytansineKBNasopharyngeal Carcinoma8[4]
MaytansineP-388Murine Leukemia0.6[4]
MaytansineL1210Murine Leukemia2[4]

The Bystander Effect: A Key Differentiator

A significant difference between DM1 and DM4 lies in their ability to induce a "bystander effect."[8][9] This phenomenon occurs when the cytotoxic payload, after being released from the target cancer cell, can diffuse across cell membranes and kill neighboring antigen-negative tumor cells.[8][9] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[10]

The bystander effect is largely dependent on the linker used to conjugate the payload to the antibody.[9]

  • DM4 , often paired with a cleavable linker (e.g., a disulfide-based linker), can be released in a form that is cell-permeable, enabling it to exert a bystander effect.[8][11] The released S-methyl DM4 metabolite is lipophilic and can efficiently diffuse to adjacent cells.[8]

  • DM1 is frequently used with a non-cleavable linker (e.g., SMCC). In this case, the payload is released after the lysosomal degradation of the antibody, resulting in a charged metabolite (lysine-MCC-DM1) that cannot readily cross the cell membrane, thus limiting the bystander effect.[9][12]

PayloadLinker TypeBystander EffectRationale
DM1 Non-cleavable (e.g., SMCC)Low to NoneThe released metabolite is charged and membrane-impermeable.[9][12]
DM4 Cleavable (e.g., SPDB)HighThe released S-methyl DM4 metabolite is lipophilic and cell-permeable.[8][11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and determining the IC50 of a cytotoxic compound.[13][14]

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[15]

  • Compound Treatment: Cells are treated with serial dilutions of the ADC or free payload for a specified incubation period (e.g., 72-120 hours).[14]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

Start Start Seed Cells Seed Cells Start->Seed Cells Treat with ADC Treat with ADC Seed Cells->Treat with ADC Incubate Incubate Treat with ADC->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate_MTT Add MTT->Incubate_MTT Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Analyze Data (IC50) Analyze Data (IC50) Read Absorbance->Analyze Data (IC50) End End Analyze Data (IC50)->End

Workflow for an in vitro ADC cytotoxicity assay.
Co-culture Bystander Effect Assay

This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.[1][8]

Methodology:

  • Cell Preparation: An antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line are selected. The Ag- cell line is typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.[1]

  • Cell Seeding: A mixture of Ag+ and fluorescently labeled Ag- cells are seeded together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[1]

  • ADC Treatment: The co-culture is treated with serial dilutions of the ADC.

  • Incubation: The plate is incubated for a period sufficient to allow for payload release and bystander killing (e.g., 96-144 hours).

  • Imaging and Analysis: The viability of the fluorescent Ag- cells is quantified using fluorescence microscopy or flow cytometry.

  • Data Analysis: The percentage of viable Ag- cells is plotted against the ADC concentration to determine the IC50 for the bystander effect.[1]

Apoptosis Signaling Pathway

The disruption of microtubules by DM1 and DM4 activates a complex signaling cascade that leads to apoptosis. This intrinsic pathway is primarily mediated by the mitochondria.

Microtubule Disruption Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest JNK Activation JNK Activation Mitotic Arrest->JNK Activation Bcl-2/Bcl-xL Phosphorylation Bcl-2/Bcl-xL Phosphorylation JNK Activation->Bcl-2/Bcl-xL Phosphorylation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2/Bcl-xL Phosphorylation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Apoptosis signaling pathway induced by DM1/DM4.

Conclusion

Both DM1 and DM4 are highly effective maytansinoid payloads for the development of ADCs. The choice between them often depends on the desired therapeutic strategy. DM4, when combined with a cleavable linker, offers the significant advantage of a bystander effect, making it a compelling choice for treating heterogeneous tumors. Conversely, the limited bystander effect of DM1, typically used with a non-cleavable linker, may offer a more targeted approach with potentially reduced off-target toxicity to neighboring healthy cells. A thorough understanding of their comparative performance, as outlined in this guide, is crucial for the rational design of next-generation antibody-drug conjugates.

References

Overcoming Resistance: A Comparative Analysis of SPP-DM1 ADC Efficacy in Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Efficacy of an SPP-linker-based DM1 Antibody-Drug Conjugate.

The emergence of resistance to antibody-drug conjugates (ADCs) presents a significant hurdle in the development of effective cancer therapeutics. This guide provides a comparative analysis of an ADC utilizing a cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker with the microtubule-disrupting agent DM1 (SPP-DM1 ADC) against alternative ADCs in resistant cancer cell line models. Experimental data is presented to objectively evaluate its potential to overcome common resistance mechanisms.

Executive Summary

Resistance to ADCs can arise from various factors, including altered target antigen expression, impaired intracellular trafficking, and overexpression of drug efflux pumps.[1] The choice of linker and payload in an ADC's design is critical in circumventing these resistance mechanisms. This guide explores the efficacy of an this compound ADC, which features a cleavable linker designed for efficient payload release, and compares its performance with ADCs employing non-cleavable linkers or different payloads. A key focus is the role of the "bystander effect" in eradicating heterogeneous tumor populations, a common feature of resistant cancers.

Comparative Performance in Resistant Models

The efficacy of an this compound ADC is best understood through direct comparison with other ADCs in models of resistance. Key comparators include ADCs with non-cleavable linkers, such as those utilizing the SMCC linker with the same DM1 payload, and ADCs with different payloads, like monomethyl auristatin E (MMAE).

In Vitro Cytotoxicity

For instance, the JIMT-1 cell line is a well-established model of HER2-positive breast cancer with intrinsic resistance to trastuzumab and T-DM1.[1] Studies have shown that other novel ADCs can overcome this resistance. For example, ARX-788 has demonstrated superior tumor regression in JIMT-1 xenografts compared to T-DM1.[2] Similarly, RC48 has shown greater efficacy than T-DM1 in a trastuzumab and lapatinib-resistant xenograft model.[2] These findings suggest that ADCs with alternative designs, such as different linkers or payloads, can be effective in T-DM1 resistant settings.

MMAE is a potent cytotoxic payload that is also a substrate for the P-glycoprotein (P-gp/MDR1) efflux pump, a common mechanism of drug resistance.[3] Cell lines with high P-gp expression often exhibit resistance to MMAE-containing ADCs.[3] The DM1 payload is also a substrate for P-gp, which can contribute to resistance against T-DM1.[4]

Table 1: Comparative in vitro cytotoxicity (IC50) of various ADC payloads in cancer cell lines.

PayloadCell LineIC50 (nM)Notes
DM1 SK-BR-3~1-10Varies depending on the ADC construct and assay conditions.
JIMT-1>100Generally considered resistant to T-DM1.
MMAE SK-BR-3~0.3Highly potent in sensitive cell lines.[5]
P-gp expressing cell linesIncreasedResistance correlates with P-gp expression levels.[3]

Note: The IC50 values are approximate and can vary significantly based on the specific ADC, cell line, and experimental conditions.

In Vivo Efficacy: The Importance of the Linker

A direct comparison of ADCs with cleavable (SPP) and non-cleavable (MCC) linkers, both carrying the DM1 payload, highlights the significance of linker technology in vivo. In subcutaneous xenograft models of Non-Hodgkin's Lymphoma (NHL), an anti-CD22-SPP-DM1 ADC demonstrated superior anti-tumor activity compared to its MCC-DM1 counterpart.[6]

Table 2: Comparative in vivo efficacy of this compound vs. MCC-DM1 ADCs in a BJAB-luc xenograft model.

Treatment GroupDosingOutcome
Anti-CD22-SPP-DM1 5 mg/kgSignificant tumor regression.[6]
Anti-CD22-MCC-DM1 10 mg/kgLess effective tumor growth inhibition.[6]
Control (PBS) -Uncontrolled tumor growth.[6]

This suggests that the cleavable SPP linker, which allows for the release of the unmodified DM1 payload within the target cell, may offer a therapeutic advantage over non-cleavable linkers that release a payload-linker-amino acid complex.

The Bystander Effect: A Key Advantage in Heterogeneous Tumors

Tumor heterogeneity, where a mix of antigen-positive and antigen-negative cells exist, is a major contributor to therapeutic resistance.[7] The "bystander effect" is the ability of an ADC's payload, once released from the target cell, to diffuse into and kill neighboring cancer cells, regardless of their antigen expression.[8] This effect is largely dependent on the physicochemical properties of the released payload.

ADCs with cleavable linkers that release membrane-permeable payloads, such as MMAE, are known to induce a potent bystander effect.[1] In contrast, the metabolite of T-DM1 (Lys-SMCC-DM1) is charged and less membrane-permeable, resulting in a limited bystander effect.[9] While direct quantitative data for the bystander effect of an this compound ADC is limited, the release of the unmodified, and more lipophilic, DM1 payload from the cleavable SPP linker is expected to facilitate a more pronounced bystander effect compared to T-DM1.[9]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for DM1-based ADCs is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Target Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Released DM1 Lysosome->DM1 SPP Linker Cleavage Tubulin Tubulin DM1->Tubulin Binding Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action of an this compound ADC.

Resistance to DM1-based ADCs can occur through various mechanisms, including the upregulation of ATP-binding cassette (ABC) transporters like P-gp (MDR1), which actively pump the cytotoxic payload out of the cell.[1]

cluster_cell Resistant Cancer Cell DM1_in Intracellular DM1 Pgp P-gp (MDR1) Efflux Pump DM1_in->Pgp DM1_out Extracellular DM1 Pgp->DM1_out Efflux

Caption: Mechanism of P-gp mediated resistance to DM1.

Experimental Protocols

Generation of ADC-Resistant Cell Lines

The development of ADC-resistant cell lines is crucial for studying resistance mechanisms and evaluating the efficacy of novel ADCs. A common method involves continuous or intermittent exposure of a parental cancer cell line to escalating concentrations of the ADC.[1]

Protocol:

  • Determine Initial IC50: Culture the parental cell line and determine the IC50 of the ADC (e.g., T-DM1) using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Exposure: Culture the parental cells in the presence of the ADC at a concentration equal to the IC50.

  • Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of the ADC in the culture medium.

  • Selection and Expansion: Continue this process for several months, selecting for cells that can survive and proliferate at higher ADC concentrations.

  • Characterization: Periodically assess the IC50 of the resistant cell population to confirm the level of resistance. The resistant phenotype should be stable in the absence of the drug for a certain number of passages.

A Parental Cell Line B Culture with increasing concentrations of ADC A->B C Selection of resistant clones B->C D Expansion of resistant cell line C->D E Characterization (IC50 determination) D->E

Caption: Workflow for generating ADC-resistant cell lines.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed the sensitive and resistant cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the this compound ADC and comparator ADCs for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting a dose-response curve.

Bystander Effect Co-culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Protocol:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.

  • ADC Treatment: Treat the co-culture with the this compound ADC and comparator ADCs.

  • Imaging and Analysis: After a set incubation period, use high-content imaging to specifically quantify the viability of the fluorescent antigen-negative cells. A decrease in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Conclusion

The preclinical data suggests that an this compound ADC holds promise for overcoming resistance to other ADCs, particularly those with non-cleavable linkers. The cleavable nature of the SPP linker allows for the release of the potent DM1 payload, which is expected to induce a more significant bystander effect, a critical attribute for treating heterogeneous and resistant tumors. Further head-to-head studies in well-characterized resistant models are warranted to fully elucidate the comparative efficacy of this compound ADCs and guide their clinical development.

References

Comparative Efficacy of SPP-DM1 Antibody-Drug Conjugates Across Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of SPP-DM1 ADC Performance

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapies, and the selection of the linker technology is critical to their success. This guide provides a comprehensive comparison of the efficacy of ADCs utilizing the cleavable disulfide linker, N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP), conjugated to the potent microtubule-disrupting agent, maytansinoid DM1. The SPP linker is designed to be stable in circulation and release the cytotoxic payload within the reducing environment of the target tumor cell, offering a strategic advantage in cancer therapy.

This report details the performance of various this compound ADCs in preclinical tumor models, presenting quantitative data, experimental methodologies, and visual representations of the underlying mechanisms to inform future research and development.

Quantitative Efficacy of this compound ADCs: A Comparative Summary

The anti-tumor activity of this compound ADCs has been evaluated in a range of hematological and solid tumor models. The following tables summarize the key efficacy data from these preclinical studies.

Table 1: Efficacy of Anti-B-Cell Malignancy this compound ADCs in Non-Hodgkin's Lymphoma (NHL) Xenograft Models
Target AntigenTumor Model (Cell Line)Dosing RegimenKey Efficacy OutcomeComparison
CD19Raji (Burkitt's lymphoma)5 mg/kg, IVSignificant tumor growth inhibition.[1]Outperformed non-cleavable MCC-DM1 ADC at the same dose.[1]
CD20Granta-519 (Mantle cell lymphoma)5 mg/kg, IVMarked tumor growth inhibition.[1]Similar efficacy to MCC-DM1 ADC.[1]
CD21Raji (Burkitt's lymphoma)5 mg/kg, IVModerate tumor growth inhibition.[1]Less effective than MCC-DM1 ADC.[1]
CD22BJAB-luc (Burkitt's lymphoma)~5 mg/kg, IVSignificant tumor growth inhibition.[1]More potent than MCC-DM1 ADC, which required a higher dose for similar effect.[1]
Table 2: Efficacy of Anti-CD56 this compound ADC (Lorvotuzumab Mertansine) in a Small Cell Lung Cancer (SCLC) Xenograft Model
Target AntigenTumor Model (Cell Line)Dosing RegimenKey Efficacy Outcome
CD56NCI-H526 (SCLC)3 mg/kg, IV (Monotherapy)Dose-dependent and antigen-specific anti-tumor activity.[2][3]
CD56SCLC XenograftsCombination TherapyHighly active in combination with platinum/etoposide and paclitaxel/carboplatin, even in resistant models.[2][3]
Table 3: Efficacy of Anti-HER2 this compound ADC in a Breast Cancer Xenograft Model
Target AntigenTumor Model (Cell Line)Dosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
HER2BT-474 (Breast Carcinoma)5 mg/kg, IV35070.8
HER2BT-474 (Breast Carcinoma)10 mg/kg, IV15087.5
HER2BT-474 (Breast Carcinoma)Vehicle Control12000

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the experimental protocols for the key studies cited.

In Vivo Xenograft Studies in Non-Hodgkin's Lymphoma Models
  • Cell Lines: Raji, Granta-519, and BJAB-luc cells were utilized.[1]

  • Animal Model: Female athymic nude mice were used.

  • Tumor Implantation:

    • Raji: 5 x 10⁶ cells implanted subcutaneously.[1]

    • Granta-519: 2 x 10⁷ cells implanted subcutaneously.[1]

    • BJAB-luc: 2 x 10⁷ cells implanted subcutaneously.[1]

  • Treatment: When tumors reached an average volume of 125-140 mm³, mice were randomized into treatment groups. ADCs were administered intravenously (IV) at the specified doses.[1]

  • Efficacy Evaluation: Tumor volumes were measured 2-3 times per week. Tumor growth inhibition was calculated by comparing the mean tumor volumes of treated groups to the vehicle control group.[1]

In Vivo Xenograft Study in a Small Cell Lung Cancer Model
  • ADC: Lorvotuzumab mertansine (B1676302) (anti-CD56-SPP-DM1).[2][3]

  • Animal Model: Mice bearing SCLC xenografts.

  • Treatment: Lorvotuzumab mertansine was administered as a monotherapy or in combination with standard-of-care chemotherapies (platinum/etoposide or paclitaxel/carboplatin).[2][3]

  • Efficacy Evaluation: Dose-dependent anti-tumor activity was assessed.[2][3]

In Vivo Xenograft Study in a HER2-Positive Breast Cancer Model
  • Cell Line: BT-474 human breast carcinoma cells.

  • Animal Model: Female athymic nude mice (5-7 weeks old).

  • Tumor Implantation: 5 x 10⁶ BT-474 cells were suspended in Matrigel and implanted subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reached an average volume of 100-150 mm³, mice were randomized. The anti-HER2-SPP-DM1 ADC or vehicle was administered intravenously once weekly for 3 weeks.

  • Efficacy Evaluation: Tumor volume was measured 2-3 times per week using calipers. The formula (Length x Width²)/2 was used to calculate tumor volume. Animal body weight and overall health were monitored throughout the study.

Mechanism of Action and Experimental Workflow

To visually represent the processes involved in the action and evaluation of this compound ADCs, the following diagrams are provided.

G cluster_0 Cellular Uptake and Payload Release cluster_1 DM1 Mechanism of Action ADC This compound ADC Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Lysosome Lysosome Endocytosis->Lysosome 3. Trafficking Cleavage Disulfide Bond Cleavage (Reducing Environment) Lysosome->Cleavage 4. Linker Cleavage DM1 Free DM1 Cleavage->DM1 5. Payload Release Microtubule Microtubule Dynamics Disruption Disruption of Microtubule Dynamics DM1->Disruption Binds to Tubulin Microtubule->Disruption Inhibition CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of an this compound ADC.

G start Start tumor_implantation Tumor Cell Implantation (Subcutaneous) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~100-150 mm³ treatment ADC Administration (e.g., IV) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring monitoring->treatment Repeat Dosing (as per schedule) endpoint Endpoint Criteria Met (Tumor size, time) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy studies.

References

Navigating Specificity: A Comparative Guide to Cross-Reactivity of SPP-DM1 Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a powerful class of therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker connecting the antibody and the payload plays a crucial role in the ADC's efficacy and safety profile. This guide provides a comparative analysis of ADCs utilizing the cleavable linker SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) conjugated to the maytansinoid toxin DM1, with a focus on cross-reactivity and off-target toxicity.

Understanding SPP-DM1: Mechanism and Potential for Off-Target Effects

This compound is an ADC agent-linker conjugate that employs the potent microtubule-disrupting agent DM1.[1] The SPP linker is designed to be cleaved within the cell, releasing the DM1 payload to induce cell cycle arrest and apoptosis.[2] While this design is intended to target antigen-expressing tumor cells, several mechanisms can lead to off-target toxicity and cross-reactivity:

  • Premature Payload Release: Instability of the linker in circulation can cause premature release of DM1, leading to systemic toxicity.[2]

  • "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy cells, resulting in unintended ADC binding and toxicity in normal tissues.[2]

  • Antigen-Independent Uptake: Healthy cells, particularly in the liver and hematopoietic system, can take up ADCs through non-specific mechanisms like macropinocytosis.[2]

  • Bystander Effect: A key feature of cleavable linkers like SPP is the potential for a "bystander effect." Once the DM1 payload is released from the target cell, it can diffuse across cell membranes and kill neighboring antigen-negative cells. While this can enhance anti-tumor efficacy in heterogeneous tumors, it can also exacerbate off-target toxicities in normal tissues.[3][4]

Comparative Preclinical Data: this compound vs. Non-Cleavable Linkers

Preclinical studies have highlighted the trade-offs between cleavable (SPP) and non-cleavable (MCC/SMCC) linkers when conjugated to DM1.

In a study comparing ADCs targeting various non-Hodgkin lymphoma antigens, this compound ADCs showed efficacy against all seven target antigens, whereas the non-cleavable SMCC-DM1 ADCs were only effective against two.[3] However, this broader efficacy came at the cost of increased toxicity. At a dose of 20 mg/kg, animals treated with this compound ADCs exhibited significantly more weight loss, hepatic toxicity, and hematological toxicities compared to those treated with SMCC-DM1 ADCs.[3]

Pharmacokinetic studies have shown that while the total antibody clearance is similar regardless of the linker, the clearance of the conjugated antibody (ADC) is faster for this compound compared to MCC-DM1.[5] This suggests greater instability of the SPP linker, leading to faster release of the payload.

The following table summarizes key preclinical findings:

Parameter This compound ADC MCC/SMCC-DM1 ADC Reference
Efficacy (In Vivo) Active against a broader range of target antigens in non-Hodgkin lymphoma models.Efficacious against a more limited set of target antigens.[3]
Toxicity (In Vivo) More significant weight loss, hepatic toxicity, and hematological toxicities.Better tolerated at similar doses.[3]
Bystander Effect Present, can kill neighboring antigen-negative cells.Absent or significantly reduced.[3][6]
Pharmacokinetics Faster clearance of the conjugated antibody.Slower clearance of the conjugated antibody.[5]

Experimental Protocols for Assessing Cross-Reactivity

A thorough evaluation of ADC cross-reactivity is critical for preclinical safety assessment. The following are key experimental protocols:

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound ADC on both antigen-positive and antigen-negative cell lines to assess target-specific and off-target cytotoxicity.

Methodology:

  • Seed antigen-positive (e.g., SK-BR-3 for an anti-HER2 ADC) and antigen-negative (e.g., MCF-7) cells in separate 96-well plates at an optimal density.

  • Prepare serial dilutions of the this compound ADC and a relevant control (e.g., an ADC with a non-cleavable linker or free DM1).

  • Treat the cells with the diluted ADC and controls. Include untreated cells as a negative control.

  • Incubate the plates for 72-120 hours at 37°C in a humidified incubator.

  • Assess cell viability using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Plot the percentage of cell viability against the ADC concentration and calculate the IC50 value using a non-linear regression model.[2]

Bystander Effect Assay

Objective: To determine if the DM1 payload released from antigen-positive cells can kill neighboring antigen-negative cells.

Methodology:

  • Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture the fluorescently labeled antigen-negative cells with unlabeled antigen-positive cells at various ratios (e.g., 1:1, 1:3, 3:1).

  • Treat the co-cultures with a range of concentrations of the this compound ADC.

  • After a set incubation period (e.g., 72-96 hours), stain the cells with a viability dye (e.g., propidium (B1200493) iodide).

  • Use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and the fluorescently labeled antigen-negative cell populations.[2]

In Vitro Linker Stability Assay

Objective: To assess the stability of the this compound ADC and the rate of DM1 release in plasma or cell culture medium.

Methodology:

  • Incubate the this compound ADC at a specified concentration (e.g., 100 µg/mL) in plasma (human, mouse, or other relevant species) or cell culture medium at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Separate the free DM1 from the ADC using techniques like size-exclusion chromatography or affinity chromatography.

  • Quantify the amount of free DM1 in the collected fractions using methods such as mass spectrometry or ELISA.[2]

Tissue Cross-Reactivity Study (Immunohistochemistry)

Objective: To evaluate the binding of the this compound ADC to a panel of normal human tissues to identify potential off-target binding.

Methodology:

  • Obtain a panel of frozen or formalin-fixed, paraffin-embedded normal human tissues as required by regulatory guidelines.

  • Prepare thin sections of the tissues and mount them on slides.

  • Incubate the tissue sections with the this compound ADC at various concentrations.

  • Use a secondary antibody that recognizes the primary antibody of the ADC, conjugated to an enzyme (e.g., horseradish peroxidase), for detection.

  • Add a chromogenic substrate to visualize the binding pattern.

  • A pathologist should then score the staining intensity and distribution across different cell types within each tissue. This helps in identifying potential "on-target, off-tumor" binding and unexpected cross-reactivity.[7]

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in assessing and understanding the cross-reactivity of this compound conjugated antibodies, the following diagrams are provided.

G cluster_0 In Vitro Assessment cluster_1 Ex Vivo Assessment cluster_2 In Vivo Assessment A This compound ADC D Cytotoxicity Assay (IC50) A->D E Bystander Effect Assay A->E F Linker Stability Assay A->F I Immunohistochemistry (IHC) A->I L Toxicity Study A->L M Efficacy Study A->M N Pharmacokinetics A->N B Antigen-Positive Cell Line B->D B->E C Antigen-Negative Cell Line C->D C->E J Binding Profile Analysis G Plasma / Medium G->F H Normal Human Tissues H->I I->J K Animal Model K->L K->M K->N G cluster_0 Target Cell (Antigen-Positive) cluster_1 Neighboring Cell (Antigen-Negative) A This compound ADC B Binding to Target Antigen A->B C Internalization B->C D Linker Cleavage C->D E DM1 Release D->E F Microtubule Disruption E->F H DM1 Diffusion (Bystander Effect) E->H G Apoptosis F->G I Microtubule Disruption H->I J Apoptosis I->J

References

Validating the Therapeutic Window of SPP-DM1 Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies, and the linker-payload system is a critical determinant of their success. This guide provides a comparative analysis of ADCs utilizing the cleavable SPP-DM1 linker-payload system against alternatives, with a focus on validating the therapeutic window. The therapeutic window, the range between the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD), is a key indicator of an ADC's potential for clinical success, balancing efficacy with safety.

Mechanism of Action: this compound ADCs

This compound is a linker-payload conjugate where a monoclonal antibody is attached to the cytotoxic agent DM1 via a cleavable SPP (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[1] DM1 is a potent maytansinoid that inhibits microtubule assembly, leading to cell cycle arrest and apoptosis.[2] The SPP linker is designed to be stable in circulation but is cleaved within the lysosomal compartment of the target cancer cell, releasing the DM1 payload directly at the site of action.

The proposed mechanism of action for an this compound ADC is as follows:

This compound ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Antigen (e.g., HER2, CD19) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage Microtubules Microtubules DM1->Microtubules 5. Microtubule Disruption Apoptosis Cell Death (Apoptosis) Microtubules->Apoptosis 6. Cytotoxicity

Figure 1: Mechanism of Action of an this compound ADC.

Comparative Preclinical Data: Therapeutic Window Analysis

A direct comparison of the therapeutic windows of ADCs with different linker-payload systems is crucial for selecting the optimal candidate for clinical development. Below is a summary of available preclinical data comparing this compound ADCs with ADCs featuring the non-cleavable SMCC-DM1 linker.

ADC Target & Linker-PayloadAnimal ModelMinimum Effective Dose (MED) (mg/kg)Maximum Tolerated Dose (MTD) (mg/kg)Therapeutic Window (MTD/MED)Source
Anti-CD19-SPP-DM1 Mouse (Raji xenograft)~5>5, <20Not explicitly determined[3][4]
Anti-CD19-SMCC-DM1 Mouse (Raji xenograft)Not effective at tolerated dosesNot explicitly determinedNot established[4]
Trastuzumab-SPP-DM1 Mouse (HER2+ xenograft)Not explicitly determined< Trastuzumab-SMCC-DM1Generally considered narrower[5]
Trastuzumab-SMCC-DM1 (T-DM1) Mouse (HER2+ xenograft)~3.6 (clinical dose)>3.6Established in clinical use[6][7]

Note: The preclinical data for direct MTD and MED comparison is limited in publicly available literature, necessitating further dedicated studies for a definitive quantitative comparison. The MED for the anti-CD19-SPP-DM1 ADC is inferred from efficacy studies showing significant tumor growth inhibition at 5 mg/kg.[3] The MTD is inferred from toxicity studies where 20 mg/kg of an this compound ADC showed significant toxicity.[4]

Experimental Protocols

Accurate determination of the therapeutic window relies on robust and well-defined experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the IC50 (half-maximal inhibitory concentration) of the ADC on target (antigen-positive) and non-target (antigen-negative) cells.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and control antibodies (e.g., naked antibody, isotype control ADC) in cell culture medium. Replace the existing medium with the ADC dilutions.

  • Incubation: Incubate the plates for 72-120 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.[1]

Bystander Killing Assay (Co-culture Assay)

This assay evaluates the ability of the ADC's payload, upon release from target cells, to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).

  • ADC Treatment: Treat the co-culture with a range of concentrations of the this compound ADC.

  • Incubation: Incubate the plates for 72-96 hours.

  • Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cells. A decrease in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Bystander Killing Assay Workflow Start Start Label Label Antigen-Negative Cells (e.g., GFP) Start->Label CoCulture Co-culture Antigen-Positive and Labeled Antigen-Negative Cells Label->CoCulture Treat Treat with This compound ADC CoCulture->Treat Incubate Incubate (72-96h) Treat->Incubate Analyze Analyze Viability of Labeled Cells (Flow Cytometry/Imaging) Incubate->Analyze End End Analyze->End

Figure 2: Workflow for the in vitro bystander killing assay.
In Vivo Efficacy and Toxicity Studies (Xenograft Models)

These studies are essential for determining the MED and MTD in a living organism.

Methodology for Efficacy (MED Determination):

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., Raji for CD19, NCI-N87 for HER2) into immunocompromised mice.[3][8]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Dose-Ranging Treatment: Administer the this compound ADC intravenously at a range of doses (e.g., 1, 3, 5, 10 mg/kg) on a specified schedule (e.g., once weekly for 3 weeks). Include vehicle control and isotype control ADC groups.

  • Tumor Measurement: Measure tumor volume two to three times per week using calipers.

  • Data Analysis: Plot tumor growth curves for each dose group. The MED is the lowest dose that produces a statistically significant anti-tumor effect compared to the control group.[3]

Methodology for Toxicity (MTD Determination):

  • Dose Escalation: In non-tumor-bearing or tumor-bearing mice, administer the this compound ADC at escalating doses.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including body weight loss, changes in behavior, and mortality. A significant and sustained body weight loss (e.g., >15-20%) is a key indicator of toxicity.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood counts and serum chemistry analysis to assess for hematological and organ toxicities.

  • Histopathology: Perform necropsy and histopathological examination of major organs to identify any treatment-related changes.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or unacceptable toxicity (e.g., >20% body weight loss or significant pathological findings).[9]

In Vivo Study Workflow cluster_efficacy Efficacy Study (MED) cluster_toxicity Toxicity Study (MTD) Implant_E Implant Tumor Cells Randomize_E Randomize Mice Implant_E->Randomize_E Dose_Range Administer Dose Range of ADC Randomize_E->Dose_Range Measure_Tumor Measure Tumor Volume Dose_Range->Measure_Tumor Determine_MED Determine MED Measure_Tumor->Determine_MED Dose_Escalate Administer Escalating Doses of ADC Monitor_Tox Monitor for Toxicity (Body Weight, Clinical Signs) Dose_Escalate->Monitor_Tox Analyze_Blood Hematology & Clinical Chemistry Monitor_Tox->Analyze_Blood Histo Histopathology Analyze_Blood->Histo Determine_MTD Determine MTD Histo->Determine_MTD

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling SPP-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of SPP-DM1, a potent cytotoxic agent-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). Adherence to these procedures is vital to ensure personnel safety and mitigate environmental contamination.

This compound is comprised of the highly toxic microtubule-disrupting agent DM1 connected to an SPP (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. Due to the inherent hazards of its cytotoxic payload, this compound must be handled with extreme caution in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to this compound. The following table summarizes the mandatory PPE for various handling procedures.

ProcedureRequired Personal Protective Equipment
Routine Handling (Weighing, Reconstitution, Aliquoting) - Gloves: Double gloving with chemotherapy-rated nitrile gloves is mandatory. The outer glove should be worn over the gown cuff. Change gloves immediately if contaminated.[1] - Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Gowns should be changed every 2-3 hours or immediately after a spill.[1] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[1] - Respiratory Protection: A NIOSH-approved N95 respirator should be worn when handling the powder form to prevent inhalation of aerosolized particles.[2]
Spill Cleanup - Gloves: Double chemotherapy-rated nitrile gloves. - Gown: Impervious, disposable gown. - Eye Protection: Full-face shield with goggles.[1] - Respiratory Protection: A fit-tested N95 respirator or a higher level of respiratory protection (e.g., PAPR) may be required depending on the spill size and aerosolization risk.[1] - Shoe Covers: Disposable, impervious shoe covers.
Waste Disposal - Gloves: Double chemotherapy-rated nitrile gloves. - Gown: Disposable, low-permeability gown. - Eye Protection: Safety glasses with side shields or goggles.

Operational Plans: Handling and Storage

Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • If the package is compromised, treat it as a spill and follow the emergency spill procedures.

  • Unpack the shipment in a designated area, preferably within a chemical fume hood or biological safety cabinet, while wearing appropriate PPE.

Storage:

  • This compound is a solid, typically a white to off-white powder.

  • For long-term storage, it is recommended to store the powder at -20°C, protected from light.[3]

  • Aliquoting the compound upon receipt into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[3]

  • Store solutions of this compound at -20°C or -80°C for long-term stability. Short-term storage at 2-8°C may be acceptable for a limited time, but consult the supplier's datasheet for specific recommendations.[3]

Preparation of Solutions:

  • All handling of the this compound powder and preparation of solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols and environmental contamination.

  • Use a dedicated set of calibrated equipment (e.g., spatulas, balances, pipettes) for handling this compound.

  • Reconstitute the powder using a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), as recommended by the supplier.

G Workflow for this compound Solution Preparation cluster_ppe Don Appropriate PPE cluster_preparation Preparation in a Containment Hood cluster_storage Storage ppe_gloves Double Nitrile Gloves prep_weigh Weigh this compound Powder ppe_gloves->prep_weigh ppe_gown Disposable Gown ppe_gown->prep_weigh ppe_eyes Safety Goggles ppe_eyes->prep_weigh ppe_resp N95 Respirator ppe_resp->prep_weigh prep_solvent Add Recommended Solvent (e.g., DMSO) prep_weigh->prep_solvent prep_vortex Gently Vortex to Dissolve prep_solvent->prep_vortex prep_aliquot Aliquot into Single-Use Vials prep_vortex->prep_aliquot storage_label Label Vials Clearly prep_aliquot->storage_label storage_temp Store at -20°C or -80°C storage_label->storage_temp

Workflow for preparing this compound solutions.

Disposal Plan

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.

Waste Segregation and Collection:

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.

  • Solid Waste: Non-sharp solid waste, including gloves, gowns, bench paper, and pipette tips, should be collected in a designated, leak-proof, and clearly labeled cytotoxic waste bag (often yellow with a cytotoxic symbol).

  • Liquid Waste: Unused or waste solutions of this compound must not be poured down the drain. Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container.

Decontamination of Surfaces and Equipment:

  • All surfaces and non-disposable equipment that may have come into contact with this compound should be decontaminated.

  • A recommended decontamination procedure involves a two-step process:

    • Inactivation: Wipe the surface with a freshly prepared 10% bleach solution (sodium hypochlorite). Allow a contact time of at least 15 minutes.[4]

    • Neutralization and Cleaning: Wipe the surface with a 1% sodium thiosulfate (B1220275) solution to neutralize the bleach, followed by a wash with a detergent solution and a final rinse with water.[4]

G This compound Waste Disposal Pathway cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste_sharps Contaminated Sharps collect_sharps Cytotoxic Sharps Container waste_sharps->collect_sharps waste_solid Contaminated Solid Waste collect_solid Labeled Cytotoxic Waste Bag waste_solid->collect_solid waste_liquid Contaminated Liquid Waste collect_liquid Sealed Hazardous Waste Container waste_liquid->collect_liquid disposal_incineration Licensed Hazardous Waste Incineration collect_sharps->disposal_incineration collect_solid->disposal_incineration collect_liquid->disposal_incineration

Pathway for the proper disposal of this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Minor Spill (less than 5 mL of a solution or a small amount of powder):

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate spill cleanup PPE as detailed in the table above.

  • Containment:

    • For liquids, gently cover the spill with absorbent pads, working from the outside in.

    • For powders, carefully cover with damp absorbent pads to avoid aerosolization.

  • Cleanup:

    • Use forceps to pick up any broken glass and place it in a cytotoxic sharps container.

    • Carefully collect all absorbent materials and place them in a labeled cytotoxic waste bag.

  • Decontamination: Decontaminate the spill area using the two-step bleach and sodium thiosulfate procedure described above.

  • Dispose of Waste: Dispose of all contaminated materials as cytotoxic waste.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.

Major Spill (more than 5 mL of a solution or a significant amount of powder):

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert others and activate the emergency response system (e.g., call the institutional emergency number).

  • Isolate: Close off the area and post warning signs.

  • Do Not Attempt to Clean: Only personnel trained in hazardous material spill response should handle major spills.

  • Decontamination: Personnel who may have been contaminated should remove contaminated clothing and wash exposed skin with soap and water immediately.

By strictly adhering to these safety and logistical guidelines, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the supplier's safety data sheet for the most comprehensive and up-to-date information.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.